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  • Product: 2-(Prop-2-enamido)butanedioic acid
  • CAS: 70714-77-1

Core Science & Biosynthesis

Foundational

N-Acryloylaspartic Acid (NAAsp): Structural Elucidation, Synthesis, and Biomedical Utility

Topic: 2-(Prop-2-enamido)butanedioic acid (N-Acryloylaspartic Acid) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Prop-2-enamido)butanedioic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Prop-2-enamido)butanedioic acid (N-Acryloylaspartic Acid) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Prop-2-enamido)butanedioic acid, commonly known as N-Acryloylaspartic acid (NAAsp) , represents a critical class of functional monomers bridging the gap between biological metabolites and synthetic polymers. By incorporating a polymerizable vinyl group onto the aspartic acid backbone, NAAsp serves as a dual-functional building block: it retains the pH-responsive, metal-chelating properties of the dicarboxylic acid moiety while enabling radical polymerization. This guide provides a rigorous technical analysis of its chemical structure, validated synthetic protocols, spectroscopic characterization, and applications in stimuli-responsive drug delivery systems.[1]

Structural Elucidation & Stereochemistry[1]

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(Prop-2-enamido)butanedioic acid

  • Common Name: N-Acryloyl-L-aspartic acid (assuming L-isomer starting material)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.15 g/mol [1]

  • CAS Number: 13184-27-5 (Generic/Racemic), 40623-88-1 (Polymer reference)

Structural Analysis

The molecule consists of an L-aspartic acid core N-acylated with an acryloyl group. The structure is characterized by three distinct functional zones:

  • Vinyl Group (

    
    ):  The "tail" of the molecule, serving as the active site for free radical polymerization or Michael addition.[1]
    
  • Amide Linkage (

    
    ):  A rigid, planar bond connecting the vinyl group to the chiral center, contributing to the molecule's hydrolytic stability compared to esters.
    
  • Dicarboxylic Acid Head (

    
    ):  Provides two ionizable protons with distinct pKa values (~3.9 and ~2.0 for the free amino acid, slightly shifted in the amide), enabling pH-dependent solubility and metal chelation.
    
Stereochemistry

The biological relevance of NAAsp typically dictates the use of the L-(S)-enantiomer , derived from natural L-aspartic acid.

  • Chiral Center: Carbon-2 (alpha-carbon).

  • Configuration: S-configuration (in the Cahn-Ingold-Prelog system).

Synthetic Pathways[1][5][6]

The synthesis of NAAsp follows a modified Schotten-Baumann reaction . This protocol is preferred over direct condensation due to the need to scavenge the hydrochloric acid byproduct and maintain the nucleophilicity of the amine without hydrolyzing the acryloyl chloride.

Optimized Synthetic Protocol

Objective: Synthesis of N-Acryloyl-L-aspartic acid with >95% purity.

Reagents:

  • L-Aspartic Acid (1.0 eq)

  • Acryloyl Chloride (1.1 eq)[1]

  • Sodium Hydroxide (NaOH) (4.0 eq total)[1]

  • Solvent: Water/Acetone (1:1 v/v) or Water (pH controlled)[1]

Methodology:

  • Dissolution: Dissolve L-aspartic acid in 2.0 eq of 2M NaOH at

    
    . The low temperature is critical to prevent premature polymerization of the acryloyl moiety and hydrolysis of the chloride.
    
  • Acylation: Dropwise addition of acryloyl chloride (diluted in minimal acetone) over 60 minutes.

  • pH Maintenance: Simultaneously add the remaining 2.0 eq of NaOH to maintain pH between 9.0 and 10.0.

    • Causality: If pH < 9, the amine becomes protonated (

      
      ) and non-nucleophilic. If pH > 11, the acryloyl chloride hydrolyzes rapidly to acrylic acid.[1]
      
  • Acidification: After 2 hours of stirring at

    
    , acidify the solution to pH ~2.0 using concentrated HCl.
    
  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and recrystallize from ethyl acetate/hexane.
    
Synthesis Workflow Diagram

Synthesis_Protocol start Start: L-Aspartic Acid reaction Schotten-Baumann Reaction (pH 9-10, 0°C) start->reaction + Acryloyl Chloride + NaOH acidification Acidification (pH 2.0) Precipitates Product reaction->acidification Completion (2 hrs) extraction Extraction (Ethyl Acetate) acidification->extraction Phase Separation final Pure N-Acryloylaspartic Acid extraction->final Recrystallization

Figure 1: Step-by-step Schotten-Baumann synthesis workflow for N-Acryloylaspartic acid.

Physicochemical Characterization

Reliable identification of NAAsp requires validating the presence of the vinyl group and the integrity of the chiral center.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum in 

or

exhibits characteristic splitting patterns.

Table 1:


-NMR Chemical Shift Assignments (DMSO-

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
Amide

8.4 - 8.6Doublet1HAmide proton coupling to

-CH.
Vinyl

6.1 - 6.4Multiplet1H

-vinyl proton (trans to carbonyl).
Vinyl

6.0 - 6.1Doublet of doublets1H

-vinyl proton.
Vinyl

5.6 - 5.7Doublet of doublets1H

-vinyl proton (cis to carbonyl).
Chiral Center

4.6 - 4.8Multiplet1HDeshielded by amide and carboxylic acid.
Backbone

2.6 - 2.8Multiplet2HDiastereotopic protons of the aspartic side chain.
Infrared Spectroscopy (FT-IR)
  • 3300-3400 cm⁻¹: N-H stretch (Amide).[1]

  • 2900-3100 cm⁻¹: O-H stretch (Carboxylic acid, broad).[1]

  • 1700-1720 cm⁻¹: C=O stretch (Carboxylic acid).[1]

  • 1650-1660 cm⁻¹: C=O stretch (Amide I band).

  • 1620-1630 cm⁻¹: C=C stretch (Vinyl group, often overlapped by Amide I).[1]

Reactivity & Polymerization Profile[7]

NAAsp is a "smart" monomer.[1] Its reactivity is governed by the electron-deficient vinyl group (Michael acceptor) and the pH-sensitive carboxylic acids.

Radical Polymerization

NAAsp undergoes free radical polymerization (FRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to form Poly(N-acryloylaspartic acid) .

  • Initiators: AIBN (thermal), Irgacure (photo).[1]

  • Solvents: Water, DMF, DMSO.[1]

  • Kinetics: The steric bulk of the aspartic acid side chain may slightly retard propagation rates compared to acrylamide, but high conversion (>90%) is achievable.[1]

Reactivity Pathways Diagram[1][2]

Reactivity_Pathways cluster_poly Polymerization cluster_conj Conjugation monomer N-Acryloylaspartic Acid (Monomer) homopoly Homopolymer (Poly-NAAsp) monomer->homopoly Radical Initiator (AIBN, 70°C) copoly Copolymer (e.g., with NIPAM) monomer->copoly Co-monomer (LCST Tuning) michael Thiol-Michael Adduct (Drug Conjugate) monomer->michael R-SH (Thiol) pH 7.4

Figure 2: Primary reactivity pathways: Radical polymerization for hydrogel formation and Michael addition for bioconjugation.

Applications in Drug Delivery & Materials Science[3]

pH-Responsive Hydrogels

Poly(NAAsp) contains high densities of carboxylic acid groups.

  • Mechanism: At pH > 4.0, the carboxylic acids deprotonate (

    
    ), causing electrostatic repulsion between polymer chains.[1]
    
  • Effect: The hydrogel swells significantly.[1]

  • Application: Oral drug delivery.[1] The gel remains collapsed in the stomach (pH 1-2), protecting acid-labile drugs, and swells in the intestine (pH 7), releasing the payload.

Mineral Scale Inhibition

Similar to polyaspartic acid, Poly(NAAsp) exhibits strong chelating ability for


 and 

.[1] It is used as a biodegradable anti-scalant in water treatment, preventing the crystallization of calcium carbonate.[1]
Copolymer Tuning

When copolymerized with N-isopropylacrylamide (NIPAM) , NAAsp acts as a hydrophilic modifier.[1] It increases the Lower Critical Solution Temperature (LCST) of the polymer, allowing researchers to fine-tune the thermal response for injectable drug depots that gel at body temperature.

References

  • Chemical Identity & Structure: PubChem. 2-(Prop-2-enamido)butanedioic acid (Compound). National Library of Medicine. [Link][1]

  • Synthesis Protocol (Schotten-Baumann): Rao, J. et al. "Synthesis and characterization of poly(N-acryloyl-L-amino acid)s." Polymer Journal, 2014.[1] [Link][1]

  • Polymerization & Applications: Sun, Y. et al. "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization."[1][2] Polymer Chemistry, 2017.[1] [Link]

  • NMR Characterization (Analogous Systems): Human Metabolome Database. N-Acetylaspartic acid Spectral Data. [Link]

Sources

Exploratory

difference between N-acryloylaspartic acid and N-methacryloylaspartic acid

Executive Summary This guide provides a technical analysis comparing N-acryloylaspartic acid (A-Asp) and N-methacryloylaspartic acid (MA-Asp) . While both serve as functional monomers for synthesizing bio-inspired polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing N-acryloylaspartic acid (A-Asp) and N-methacryloylaspartic acid (MA-Asp) . While both serve as functional monomers for synthesizing bio-inspired polymers with pendant carboxylic acid groups, their behaviors differ fundamentally due to the


-methyl group in MA-Asp.
  • A-Asp (Acrylate): Characterized by rapid polymerization kinetics, formation of flexible polymer backbones, and higher hydrophilicity. Ideal for superabsorbent hydrogels and rapid-response drug release systems.

  • MA-Asp (Methacrylate): Characterized by slower polymerization, higher glass transition temperature (

    
    ), and increased hydrolytic stability. Preferred for rigid biomaterials, dental applications, and sustained-release matrices.
    

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The core difference lies in the substitution at the


-carbon of the vinyl group. This single methyl group in MA-Asp introduces steric hindrance and inductive effects that alter reactivity and polymer properties.
Comparative Data Table
PropertyN-Acryloylaspartic Acid (A-Asp)N-Methacryloylaspartic Acid (MA-Asp)
Formula


Molecular Weight 187.15 g/mol 201.18 g/mol
Vinyl Group



-Substituent
Hydrogen (H)Methyl (

)
Steric Hindrance LowHigh
Polymer Backbone Flexible (

for PAA)
Rigid (

for PMAA)
Hydrophobicity Lower (More Hydrophilic)Higher (Methyl group contribution)
Est.[1] Melting Point ~135–140 °C93–96 °C (Monohydrate forms vary)

*Note:


 values refer to the parent homopolymers poly(acrylic acid) and poly(methacrylic acid) as proxies, indicating the stiffening effect of the methyl group.
Spectroscopic Identification (NMR)

Differentiation is most easily achieved via


-NMR spectroscopy in 

or

.
  • A-Asp: Displays a characteristic ABC pattern (three multiplets) for the vinyl protons in the

    
     5.8–6.4 ppm range.
    
  • MA-Asp: Displays two singlets (or narrow doublets) for the vinyl protons at

    
     ~5.4 and ~5.7 ppm, and a distinct methyl singlet  at 
    
    
    
    ~1.9 ppm.

Synthesis Protocols

The synthesis of both monomers follows the Schotten-Baumann reaction mechanism. This involves the acylation of the amino group of L-aspartic acid with the corresponding acid chloride under basic conditions.

Reaction Pathway Diagram

Synthesis_Pathway Asp L-Aspartic Acid (NH2-CH(COOH)-CH2-COOH) Intermediate Tetrahedral Intermediate Asp->Intermediate Nucleophilic Attack Chloride (Meth)Acryloyl Chloride (R-COCl) Chloride->Intermediate Base NaOH (aq) pH 9-10 Base->Intermediate Proton Scavenging Product N-(Meth)Acryloylaspartic Acid Intermediate->Product Elimination of Cl- Byproduct NaCl + H2O Intermediate->Byproduct

Figure 1: Schotten-Baumann synthesis pathway for N-substituted amino acids.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of N-Methacryloyl-L-aspartic acid (Scale: 0.1 mol). For A-Asp, substitute methacryloyl chloride with acryloyl chloride (molar equivalent).

Reagents:

  • L-Aspartic Acid: 13.31 g (0.1 mol)

  • Methacryloyl Chloride: 10.45 g (0.1 mol) [Freshly Distilled]

  • NaOH: 8.0 g (0.2 mol) for dissolution + 4.0 g (0.1 mol) for scavenging

  • Water: 100 mL

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) ~10 mg

Step-by-Step Workflow:

  • Dissolution (The Solubilization Phase):

    • Dissolve 13.31 g L-aspartic acid in 50 mL of 4M NaOH solution.

    • Mechanism:[2][3] Conversion of zwitterionic aspartic acid to the soluble disodium aspartate.

    • Control Point: Cool solution to 0–5°C in an ice bath. Low temperature prevents hydrolysis of the acid chloride.

  • Acylation (The Critical Step):

    • Add 10.45 g methacryloyl chloride dropwise over 30–45 minutes.

    • Simultaneously add a solution of 4.0 g NaOH in 20 mL water to maintain pH between 9 and 10.

    • Why: If pH < 8, amine protonation prevents reaction. If pH > 11, rapid hydrolysis of the acid chloride occurs.

    • Observation: The mixture may become cloudy; vigorous stirring is essential.

  • Acidification & Isolation:

    • Stir for 2 hours allowing temperature to rise to ambient (

      
      ).
      
    • Wash the aqueous phase with diethyl ether (2 x 30 mL) to remove unreacted acid chloride or byproducts.

    • Acidify the aqueous layer to pH ~2.0 using concentrated HCl.

    • A-Asp: Often requires continuous extraction with ethyl acetate due to high water solubility.

    • MA-Asp: May precipitate directly as white crystals upon cooling; otherwise, extract with ethyl acetate.

  • Purification:

    • Dry organic layer over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Evaporate solvent.
      
    • Recrystallize from ethyl acetate/hexane or water/ethanol.

Polymerization Kinetics & Behavior[1][9][10][12][13]

The choice between A-Asp and MA-Asp dictates the polymerization rate and the final material properties.

Reactivity Ratios & Rate Constants

Radical polymerization kinetics are governed by the propagation rate constant (


) and termination rate constant (

).[4]
  • Acrylates (A-Asp):

    • High

      
      :  The secondary radical formed is less stable (more reactive), leading to faster chain growth.
      
    • High

      
      :  Termination is also fast, but the overall rate of polymerization (
      
      
      
      ) is generally higher than methacrylates.
    • Result: Rapid gelation, suitable for photocuring applications where speed is critical.

  • Methacrylates (MA-Asp):

    • Lower

      
      :  The tertiary radical is stabilized by the methyl group (hyperconjugation) and sterically hindered, slowing down monomer addition.
      
    • Gel Effect: The onset of auto-acceleration (Trommsdorff effect) often occurs earlier due to the rigid backbone restricting chain diffusion.

    • Result: Slower, more controlled curing; produces polymers with higher molecular weight averages if termination is suppressed.

Structure-Property Logic Diagram[14]

Structure_Property Monomer Monomer Selection MA_Asp MA-Asp (Methyl Group) Monomer->MA_Asp A_Asp A-Asp (Hydrogen) Monomer->A_Asp Steric High Steric Hindrance MA_Asp->Steric NoSteric Low Steric Hindrance A_Asp->NoSteric Tg_High Restricted Rotation High Tg (Rigid) Steric->Tg_High Hydrolysis Hydrolytic Stability (Methyl shields Carbonyl) Steric->Hydrolysis Tg_Low Free Rotation Low Tg (Flexible) NoSteric->Tg_Low FastPoly Fast Polymerization (Reactive Radical) NoSteric->FastPoly

Figure 2: Impact of the


-methyl group on polymer properties.

Functional Applications

Calcium Binding & Mineralization

Both monomers are used to mimic biomineralization proteins (e.g., osteopontin) due to the aspartic acid moiety, which provides carboxylic acid groups for chelating


.
  • Poly(A-Asp): The flexible backbone allows the pendant aspartic groups to rotate freely, facilitating cooperative binding to calcium ions. This often results in "soft" hydrogels that can shrink significantly upon calcium crosslinking.

  • Poly(MA-Asp): The rigid backbone fixes the spatial orientation of the carboxyl groups. This is advantageous for Molecular Imprinting , where a specific cavity shape must be maintained to recognize ions or drugs. However, the rigidity may reduce the total calcium-binding capacity if the groups are sterically prevented from facing the ion.

Drug Delivery Systems
  • A-Asp Hydrogels: Due to high hydrophilicity and flexibility, these hydrogels exhibit high swelling ratios. They are ideal for "burst release" or pH-responsive systems where rapid volume change is required.

  • MA-Asp Matrices: The hydrophobic methyl group reduces water uptake and swelling. These polymers are suited for sustained release formulations where the drug diffuses slowly through a dense, rigid matrix.

References

  • PrepChem. Synthesis of N-Methacryloyl-L-aspartic Acid. [Link] (Source for specific synthesis protocol and melting point data.)

  • Sinn, C. G., et al. "Does It Bind? A Method to Determine the Affinity of Calcium and Magnesium Ions for Polymers Using 1H NMR." Macromolecules, 2022. [Link] (Authoritative source on calcium binding analysis of polyacrylic derivatives.)

  • Anseth, K. S., et al. "Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers." Polymer, 1994.[5] [Link] (Foundational text on the kinetic differences between acrylate and methacrylate polymerization.)

  • Organic Syntheses. "Synthesis of N-[(9-Fluorenylmethoxy)carbonyl]-L-Aspartic Acid..." Org. Synth. 2003. [Link] (Reference for aspartic acid protection and acylation chemistry principles.)

  • PubChem. Methacrylic Acid - Compound Summary. [Link] (Source for physicochemical properties of the parent acid.)

Sources

Foundational

Technical Guide: pKa Characterization of N-Acryloylaspartic Acid (A-Asp)

Executive Summary N-acryloylaspartic acid (A-Asp) represents a critical class of functional monomers used in the synthesis of stimuli-responsive hydrogels and biomimetic polymers.[1][2] Unlike its precursor, L-aspartic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acryloylaspartic acid (A-Asp) represents a critical class of functional monomers used in the synthesis of stimuli-responsive hydrogels and biomimetic polymers.[1][2] Unlike its precursor, L-aspartic acid, A-Asp lacks a primary amine, having been modified with an acryloyl group to facilitate radical polymerization.[3][4][1][2] This structural modification fundamentally alters its ionization profile.[4][1][2]

Understanding the precise pKa values of the


-carboxylic and 

-carboxylic groups in A-Asp is non-negotiable for predicting:
  • Monomer Reactivity: The ionization state dictates reactivity during copolymerization.[4][2]

  • Hydrogel Swelling Kinetics: The degree of ionization (

    
    ) drives osmotic pressure within polymer networks.[4][2]
    
  • Drug-Polymer Interaction: Electrostatic binding of cationic drugs depends entirely on the dissociation state of these carboxyl groups.[4][2]

This guide provides a definitive analysis of the pKa profile of A-Asp, derived from structural analogs (N-acetylaspartic acid) and physical organic chemistry principles, alongside rigorous experimental protocols for empirical verification.[3][4]

Chemical Architecture & Theoretical Basis[3]

To accurately estimate the pKa of A-Asp, one must deconstruct the electronic environment of its ionizable groups compared to free aspartic acid.[3][4]

Structural Transformation[3][4][5]
  • Free Aspartic Acid (zwitterion): Contains a protonated amine (

    
    ) at neutral pH.[4][1][2] This positive charge exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent 
    
    
    
    -COOH, making it highly acidic (pKa
    
    
    1.88).[4][1]
  • N-Acryloylaspartic Acid (A-Asp): The amine is acylated to form a neutral amide (

    
    ).[4][1][2] The strong positive charge is removed.[4][2] While the amide nitrogen is still electron-withdrawing relative to carbon, it is significantly less so than an ammonium ion.[4][1][2] Consequently, the 
    
    
    
    -COOH becomes less acidic (pKa increases).[4][1][2]
The Acryloyl Inductive Effect

The acryloyl group (


) contains 

hybridized carbons, which are more electronegative than the

methyl group found in N-acetylaspartic acid (NAA).[1] Therefore, A-Asp is expected to be slightly more acidic (lower pKa) than NAA, but significantly less acidic than free aspartic acid.[4][1]

Quantitative pKa Profile

The following values represent the high-confidence estimation range based on the structural analog N-acetylaspartic acid (NAA) and thermodynamic data for N-acyl amino acids.

Table 1: Comparative Ionization Constants (25°C)
CompoundGrouppKa (Approx.)[4][1][2][5][6][7][8][9][10]Electronic Justification
L-Aspartic Acid

-COOH
1.88 Strong -I effect from adjacent

.

-COOH
3.65 Distance diminishes -I effect of

.[4][1][2]

9.60 Protonated primary amine.[4][1][2]
N-Acetylaspartic Acid (NAA)

-COOH
3.14 Loss of

charge raises pKa significantly.[4][1][2]

-COOH
~4.50 Typical range for side-chain carboxyls in peptides.[4][1][2]
N-Acryloylaspartic Acid (A-Asp)

-COOH
3.0 - 3.1 Acryloyl group is slightly more electron-withdrawing than acetyl.[4][1][2]

-COOH
4.4 - 4.6 Minimal influence from the N-terminus modification.[4][1][2]

Critical Insight: For A-Asp, the two carboxylic acid pKa values are relatively close (


).[4] This proximity creates a "buffering overlap" region, making visual determination of endpoints difficult.[3][4][2] Potentiometric titration with derivative analysis is required. 

Experimental Determination Protocols

To determine the exact pKa values for a specific batch of A-Asp monomer or polymer, use the following self-validating protocols.

Method A: Potentiometric Titration (The Gold Standard)

This method relies on the Henderson-Hasselbalch equation.[1][2] Due to the overlapping pKa values, we utilize the First Derivative Method to pinpoint equivalence points.

Reagents:

  • Analyte: 0.01 M N-acryloylaspartic acid solution (degassed with

    
    ).
    
  • Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength,

    
    ).
    

Protocol:

  • System Setup: Calibrate pH meter (pH 4.01 and 7.00 standards). Ensure temperature is thermostated to 25°C ± 0.1°C.

  • Blank Titration: Titrate 50 mL of 0.1 M KCl with 0.1 M NaOH to determine background carbonate error.

  • Sample Titration: Dissolve A-Asp (approx. 0.1 mmol) in 50 mL of 0.1 M KCl.[4][2]

  • Data Logging: Add NaOH in 0.05 mL increments. Record pH after stabilization (drift < 0.002 pH/min).

  • Analysis: Plot

    
     vs. Volume (
    
    
    
    ). The peaks correspond to the equivalence points.[4][2]

Calculation: Use the modified Henderson-Hasselbalch for polyprotic acids:



Where 

is the degree of dissociation calculated from the volume of base added relative to the equivalence point.[1]
Method B: ^1H-NMR Titration (Structural Validation)[2][3]

NMR is superior for assigning specific pKa values to specific protons (alpha vs. beta) by monitoring chemical shift (


) changes.[4][1][2]

Protocol:

  • Sample Prep: Prepare 5 mM A-Asp in

    
    .
    
  • pH Adjustment: Adjust pH (measured with a micro-electrode) using NaOD and DCl. Range: pH 1.0 to pH 9.0 in 0.5 unit increments.[4][1][2]

  • Acquisition: Acquire ^1H-NMR spectra at each pH point.

  • Tracking: Monitor the chemical shift of the Methine proton (

    
    )  (adjacent to 
    
    
    
    -COOH) and the Methylene protons (
    
    
    )
    (adjacent to
    
    
    -COOH).
  • Curve Fitting: Fit the

    
     vs. pH data to the sigmoidal Boltzmann function to extract the inflection point (pKa).[4][2]
    

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining and validating the pKa values.

G Start Start: A-Asp Sample Solubility Check Solubility (Water/KCl) Start->Solubility MethodChoice Select Method Solubility->MethodChoice Potentiometric Potentiometric Titration (Macro pKa) MethodChoice->Potentiometric Standard NMR 1H-NMR Titration (Micro pKa Assignment) MethodChoice->NMR Structural Specificity DataPot Data: pH vs Volume Potentiometric->DataPot DataNMR Data: Chem Shift vs pH NMR->DataNMR AnalysisPot First Derivative Analysis (dpH/dV) DataPot->AnalysisPot AnalysisNMR Sigmoidal Curve Fitting DataNMR->AnalysisNMR Result Final pKa Values (pKa1 & pKa2) AnalysisPot->Result AnalysisNMR->Result

Figure 1: Decision matrix and workflow for the characterization of N-acryloylaspartic acid acidity.

Implications for Drug Delivery & Hydrogels[3]

Understanding these pKa values enables the engineering of "Smart" pH-responsive systems.[1][2]

The "Two-Stage" Swelling Mechanism

Because A-Asp has two distinct pKa values (~3.0 and ~4.5), hydrogels based on this monomer exhibit a two-stage swelling profile:[1]

  • pH < 3.0: Both groups are protonated (COOH).[4][2] The gel is collapsed (hydrophobic).[4]

  • 3.0 < pH < 4.5: The

    
    -COOH ionizes (
    
    
    
    ).[4][1][2] Partial swelling occurs due to electrostatic repulsion.[4][1]
  • pH > 4.5: The

    
    -COOH ionizes.[4][1][2] Maximum charge density is achieved, leading to full extension and maximum water uptake (swelling).[3][4][2]
    
Drug Binding[3]
  • Cationic Drugs (e.g., Doxorubicin): Will bind strongly at pH > 4.5 where the polymer is dianionic.[3][4]

  • Release Mechanism: Dropping the pH to ~3.5 (e.g., in endosomes) protonates the

    
    -carboxyl, reducing the binding affinity and triggering drug release.[3][4]
    

References

  • N-Acetylaspartic acid pKa Data

    • Source: Wikipedia / PubChem Data for N-Acetylaspartic acid (NAA).[4][1][2]

    • Value Citation: "Acidity (pKa) = 3.142".[4][1]

    • URL:[Link][4][1][11]

  • Potentiometric Titration Methodology

    • Source: NIST Technical Series - Dissociation constants and pH-titration curves.[4][1][2]

    • Context: Standard protocols for determining dissociation constants of weak acids.[4][2]

    • URL:[Link]

  • Inductive Effects in Amino Acids

    • Source: "Amino Acids: pKa & pI Explained" - Creative Peptides.[4][1][2]

    • Context: Explains the shift in -COOH pKa upon removal of the -amino charge.
  • Polymerization of N-Acryloyl Amino Acids

    • Source: "Precise synthesis of poly(N-acryloyl amino acid)..." - Polymer Chemistry (RSC).[4][1][2]

    • Context: Synthesis conditions and characteriz
    • URL:[Link]

Sources

Exploratory

Technical Guide: Stability of N-Acryloylaspartic Acid in Aqueous Solution

[1] Executive Summary N-acryloylaspartic acid (A-Asp) represents a critical class of functional monomers used in the synthesis of pH-responsive hydrogels and biomimetic polymers.[1] Its stability in aqueous solution is g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-acryloylaspartic acid (A-Asp) represents a critical class of functional monomers used in the synthesis of pH-responsive hydrogels and biomimetic polymers.[1] Its stability in aqueous solution is governed by a dichotomy of risks: radical polymerization (rapid, catastrophic) and hydrolytic degradation (slow, pH-dependent).[1]

This guide provides a mechanistic analysis of these instability pathways and establishes a self-validating protocol for their monitoring. Unlike simple acrylates, the aspartic acid moiety introduces specific zwitterionic and intramolecular cyclization risks that must be managed during storage and processing.

Part 1: Molecular Architecture & Stability Profile[1]

Chemical Structure and Ionization

The stability of A-Asp is dictated by its three functional zones: the polymerizable vinyl group, the amide linkage, and the dual carboxylic acid tail.

  • Vinyl Group (

    
    ):  The site of radical instability. Susceptible to spontaneous polymerization initiated by heat, light, or trace metals.
    
  • Amide Linkage (

    
    ):  Connects the acrylic head to the aspartic tail. Generally resistant to hydrolysis at neutral pH but vulnerable under strongly acidic (
    
    
    
    ) or alkaline (
    
    
    ) conditions.
  • Aspartic Side Chain: Contains

    
    - and 
    
    
    
    -carboxylic acid groups.[1]
    • Estimated pKa values:

      
      -COOH 
      
      
      
      ,
      
      
      -COOH
      
      
      .[1]
    • Implication: In aqueous solutions above pH 4.0, the molecule exists as a dianion, significantly increasing solubility but altering radical reactivity compared to the non-ionized form.

The Degradation Triad

A-Asp does not degrade through a single pathway. It faces three distinct threats depending on environmental conditions:

  • Free Radical Polymerization (FRP): The most common "instability." It is not degradation per se but a loss of monomer utility.

  • Hydrolysis: Cleavage of the amide bond yielding acrylic acid and aspartic acid.

  • Intramolecular Cyclization: Unique to aspartyl derivatives, where the side chain carboxyl attacks the amide nitrogen or carbonyl, potentially forming aspartimide derivatives under thermal stress.

Visualization of Degradation Pathways

A_Asp_Degradation Monomer N-Acryloylaspartic Acid (Monomer) Polymer Poly(A-Asp) (Irreversible Solid) Monomer->Polymer Radical Initiator / Heat / UV (Fast) Hydrolysis Hydrolysis Products (Acrylic Acid + Aspartic Acid) Monomer->Hydrolysis pH < 2 or pH > 10 (Slow) Cyclic Aspartimide Derivative Monomer->Cyclic Dehydration / Heat (Acidic conditions)

Figure 1: Mechanistic pathways for N-acryloylaspartic acid loss.[1] Red indicates the primary storage threat (polymerization).

Part 2: Hydrolytic Stability & pH Dependence[1]

Amide Bond Hydrolysis

Unlike ester-based monomers (e.g., acrylates), the amide bond in A-Asp offers superior hydrolytic stability.

  • Neutral pH (6.0 - 8.0): The hydrolysis rate is negligible at room temperature (

    
    ). Solutions are stable for weeks if polymerization is inhibited.[1]
    
  • Alkaline Conditions: At pH > 10, hydroxide ions attack the carbonyl carbon. However, the electrostatic repulsion between the

    
     and the dianionic A-Asp (
    
    
    
    ) slows this reaction compared to neutral acrylamides.
  • Acidic Conditions: At pH < 2, the amide nitrogen can be protonated, making the carbonyl susceptible to water attack. This is the primary hydrolytic risk during acidic synthesis workups.

Autocatalytic Polymerization

Aqueous solutions of A-Asp are prone to "popcorn" polymerization.

  • Mechanism: Trace peroxides or metal ions (

    
    ) generate radicals.
    
  • Concentration Effect: High concentrations (>10 wt%) dramatically increase the rate of polymerization due to the "gel effect" (Trommsdorff effect) even in monomer storage.

  • Prevention: The solution must contain a radical inhibitor. 4-Methoxyphenol (MEHQ) is standard, but it requires dissolved oxygen to function.[1] Do not purge A-Asp storage solutions with nitrogen.

Part 3: Analytical Methodologies

To rigorously assess stability, one must separate the monomer from potential oligomers and hydrolysis products.

High-Performance Liquid Chromatography (HPLC)

The polarity of A-Asp requires specific conditions to prevent peak tailing and ensure retention.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax SB-Aq or similar high-polarity compatible column).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid or 0.05% Trifluoroacetic Acid (TFA) in Water.[1] (Acid is crucial to suppress ionization of carboxyl groups).

    • Solvent B: Acetonitrile.[1][2][3]

  • Elution: Isocratic (95% A / 5% B) or shallow gradient.

  • Detection: UV at 210 nm (detects the amide/carbonyl; aspartic acid has weak absorbance, but the acryloyl group is strong).

Data Interpretation
AnalyteRetention BehaviorUV Signature (210 nm)
Aspartic Acid Elutes near void volume (

)
Weak
Acrylic Acid Moderate retentionStrong
N-Acryloylaspartic Acid Strong retention (pH dependent)Strong
Oligomers Broad peaks / Late elutingStrong

Part 4: Experimental Protocol for Stability Assessment

This self-validating protocol allows researchers to determine the shelf-life of A-Asp stock solutions.[1]

Workflow Diagram

Stability_Protocol Start Start: A-Asp Stock Solution (10 mg/mL) Split Split Samples Start->Split Cond1 Condition A: 4°C (Dark) Split->Cond1 Cond2 Condition B: 25°C (Ambient) Split->Cond2 Cond3 Condition C: 37°C (Stress) Split->Cond3 Timepoints Sampling Points: T=0, 24h, 72h, 1wk Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints Analysis HPLC Analysis (Quantify Area %) Timepoints->Analysis Decision Check Purity Analysis->Decision Pass Stable (>98% Monomer) Decision->Pass No new peaks Fail Degraded (<95% Monomer) Decision->Fail New peaks (Polymer/Hydrolysis)

Figure 2: Accelerated stability testing workflow for aqueous monomer solutions.

Step-by-Step Methodology
  • Preparation: Dissolve N-acryloylaspartic acid in Milli-Q water to a concentration of 10 mg/mL.

  • Inhibition Check: Ensure MEHQ is present (typically 50-100 ppm relative to monomer).[1] If synthesizing in-house, add inhibitor immediately after workup.[1]

  • Filtration: Filter through a 0.22 µm PES membrane to remove any pre-existing polymer seeds (insoluble gel bits).

  • Incubation: Aliquot into amber glass vials (to prevent UV initiation). Store at defined temperatures (4°C, 25°C, 37°C).

  • Sampling: At designated time points, dilute an aliquot 1:10 with Mobile Phase A and inject into HPLC.

  • Validation Criteria: The specific peak area of the monomer should not decrease by >2% over the test period. The appearance of a broad "hump" at later retention times indicates oligomerization.

References

  • Chemical Synthesis & Hydrolysis Context

    • Method of preparing N-acryloyl-alpha-amino acids.[1][4][5] (US Patent 4694103A). Describes the hydrolytic stability of acryloyl-amino linkages during synthesis.

  • Polymerization Kinetics & Hydrogel Formation

    • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization.[1][5] Polymer Chemistry (RSC).

  • Analytical Methods (HPLC of Acrylates)

    • HPLC Analysis of Acrylamide and Acrylic Acid.[1][6] Sigma-Aldrich Application Note.[1][6]

  • pKa and Ionization Data

    • Bordwell pKa Table (Acidity in W

Sources

Foundational

Technical Masterclass: N-Acryloylaspartic Acid (A-Asp)

A Guide to Synthesis, Polymerization, and Biomedical Application Executive Summary N-Acryloylaspartic acid (A-Asp) represents a critical class of functional monomers that bridge the gap between synthetic acrylic polymers...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Polymerization, and Biomedical Application

Executive Summary

N-Acryloylaspartic acid (A-Asp) represents a critical class of functional monomers that bridge the gap between synthetic acrylic polymers and biological amino acids. Unlike simple acrylates, A-Asp incorporates the dual carboxylic acid functionality of aspartic acid, endowing its polymers with exceptional pH-sensitivity, hydrophilicity, and biocompatibility.

This guide provides a rigorous technical breakdown of A-Asp, distinguishing it from the structurally distinct poly(aspartic acid) (PASP). It details the precise synthesis of the monomer, its free-radical polymerization into "smart" hydrogels, and its application in controlled drug delivery systems.[1]

Part 1: Physicochemical Profile[2][3][4]

The following data establishes the core identity of N-acryloylaspartic acid. Researchers must verify these parameters to ensure material authenticity before polymerization.

ParameterSpecification
Chemical Name N-Acryloyl-L-aspartic acid
Common Abbreviation A-Asp
CAS Registry Number 70714-77-1
Molecular Formula C₇H₉NO₅
Molecular Weight 187.15 g/mol
Physical State Crystalline Solid (typically white to off-white)
Solubility Highly soluble in Water, Methanol, Ethanol; Insoluble in non-polar solvents (Hexane, Chloroform)
pKa Values

-COOH: ~2.1
Functional Groups Acryloyl (polymerizable vinyl),

-COOH,

-COOH, Amide linkage
Structural Logic

The molecule consists of an L-aspartic acid backbone N-acylated with an acryloyl group. This structure is pivotal because the acryloyl group allows for chain-growth polymerization (forming a carbon-carbon backbone), while the aspartic side chain remains pendant, providing two ionizable carboxylic acid groups per repeat unit.

Part 2: Synthesis Protocol (Monomer Production)

Methodology: Schotten-Baumann Reaction Objective: Selective N-acylation of L-aspartic acid while preserving the carboxylic acid functionalities.

Reagents
  • L-Aspartic acid (99% purity)[2]

  • Acryloyl chloride (Freshly distilled to remove inhibitors)

  • Sodium Hydroxide (NaOH)

  • Acetone or Ethyl Acetate (for extraction/washing)

  • Hydrochloric acid (HCl) for acidification[3]

Step-by-Step Protocol
  • Dissolution & pH Adjustment:

    • Dissolve L-aspartic acid (0.1 mol) in 40 mL of 4M NaOH solution in a three-neck round-bottom flask.

    • Expert Insight: The solution must remain alkaline (pH > 10) to keep the amino group deprotonated and nucleophilic.

  • Acylation (The Critical Step):

    • Cool the reaction mixture to 0–5°C using an ice bath. This prevents hydrolysis of the acryloyl chloride.

    • Add acryloyl chloride (0.11 mol) dropwise over 1 hour.

    • Simultaneously add 4M NaOH dropwise to maintain pH between 9 and 11.

    • Troubleshooting: If pH drops below 8, the amine becomes protonated (

      
      ) and will not react, leading to low yield. If pH > 12, acryloyl chloride hydrolyzes rapidly to acrylic acid.
      
  • Reaction Completion:

    • Stir vigorously at 0°C for another hour, then allow to warm to room temperature for 2 hours.

  • Isolation:

    • Acidify the solution carefully with concentrated HCl to pH ~2.0.

    • Observation: The product, N-acryloylaspartic acid, may precipitate or require extraction.

    • Extract with ethyl acetate (3 x 100 mL). Combine organic layers and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate the organic layer under reduced pressure.[4]

    • Recrystallize from an ethyl acetate/hexane mixture to obtain white crystals.

Visualization: Synthesis Pathway

Synthesis Asp L-Aspartic Acid (NH2-CH(COOH)-CH2-COOH) Intermediate Reaction Mixture (pH 9-11, 0°C) Asp->Intermediate + NaOH (aq) AC Acryloyl Chloride (CH2=CH-COCl) AC->Intermediate Dropwise Addition Product N-Acryloylaspartic Acid (C7H9NO5) Intermediate->Product 1. Acidify (HCl) 2. Extract (EtOAc)

Figure 1: Schotten-Baumann synthesis pathway for N-acryloylaspartic acid.

Part 3: Polymerization & Hydrogel Formation[12]

Once synthesized, A-Asp serves as a monomer for Poly(N-acryloylaspartic acid) [PAAsp] . This polymer is distinct because its backbone is poly(acrylic) in nature, making it stable against hydrolytic degradation, unlike poly(aspartic acid).

Protocol: Free Radical Polymerization (Hydrogel)[1][12]

Reagents:

  • Monomer: N-Acryloylaspartic acid (A-Asp)

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)[5][6]

  • Initiator: Ammonium Persulfate (APS)

  • Accelerator: TEMED (N,N,N',N'-tetramethylethylenediamine)

Workflow:

  • Monomer Solution: Dissolve A-Asp (1.0 g) in deionized water (5 mL). Neutralize with NaOH to pH 7.0 to improve solubility and reactivity.

  • Crosslinking: Add MBA (2-5 wt% relative to monomer). Higher MBA content yields stiffer, less porous gels.

  • Initiation: Purge solution with Nitrogen (

    
    ) for 15 minutes to remove oxygen (a radical scavenger).
    
  • Polymerization:

    • Add APS (10 mg) dissolved in minimal water.

    • Add TEMED (10

      
      L).
      
    • Action: Cast immediately into molds (glass plates or capillaries).

  • Curing: Allow reaction to proceed at room temperature for 24 hours.

  • Washing: Remove the hydrogel and immerse in distilled water (change daily for 3 days) to leach out unreacted monomer and sol fraction.

Visualization: Polymerization Mechanism

Polymerization cluster_monomers Pre-Polymerization Solution Monomer Monomer: A-Asp (Vinyl Group Active) Prop Chain Propagation (Vinyl Bond Opening) Monomer->Prop Chain Growth Crosslinker Crosslinker: MBA (Divinyl) Crosslinker->Prop Branching Initiator Initiator: APS/TEMED (Radical Source) Radical Free Radical Generation (SO4•-) Initiator->Radical Redox Reaction Radical->Monomer Attack Vinyl Network 3D Crosslinked Network Poly(N-acryloylaspartic acid) Prop->Network Gelation

Figure 2: Free radical crosslinking mechanism forming the PAAsp hydrogel network.

Part 4: Critical Technical Distinction (Trustworthiness)

A common error in literature is confusing Poly(N-acryloylaspartic acid) with Poly(aspartic acid) . They are chemically and functionally different.

FeaturePoly(N-acryloylaspartic acid) (PAAsp)Poly(aspartic acid) (PASP)
Backbone Carbon-Carbon (C-C) chain (Acrylic)Polyamide (Peptide-like) chain
Synthesis Radical polymerization of A-AspThermal polycondensation of Aspartic Acid
Biodegradability Non-biodegradable backbone (stable)Biodegradable (enzymatic hydrolysis)
Side Chain Aspartic acid moiety (pendant)Carboxylic acid (part of repeat unit)
Primary Use Stable, pH-responsive hydrogelsBiodegradable drug carriers, antiscalants

Why this matters: If you require a material that degrades in the body over weeks, choose PASP. If you need a stable, long-lasting sensor or actuator that responds to pH changes without dissolving, choose PAAsp.

Part 5: Biomedical Applications

pH-Responsive Drug Delivery

PAAsp hydrogels exhibit a Phase Volume Transition based on pH.

  • Low pH (< 4.0): Carboxylic groups are protonated (COOH). Hydrogen bonding dominates. The gel collapses (shrinks), protecting the drug payload in the stomach.

  • Neutral/High pH (> 6.0): Carboxylic groups ionize (

    
    ). Electrostatic repulsion forces the chains apart. The gel swells, releasing the drug in the intestine.[7]
    
Cationic Drug Sequestration

Due to the high density of anionic groups (two per monomer), PAAsp is ideal for loading cationic drugs (e.g., Doxorubicin, Gentamicin) via electrostatic interaction.

References

  • Synthesis of N-acryloyl-alpha-amino acids : Heilmann, S. M., et al. (1987). Method of preparing N-acryloyl-alpha-amino acids. U.S. Patent 4,694,103. Link

  • Polymerization Techniques : Wang, X., et al. (2017). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 8(1), 1-10. Link

  • Hydrogel Applications : Ullah, F., et al. (2015). Classification, processing and application of hydrogels: A review. Materials Science and Engineering: C, 57, 414-433. Link

  • N-Acryloyl-L-aspartic acid Properties : BenchChem. N-Acryloyl-L-aspartic Acid (CAS 70714-77-1). Link

  • Poly(aspartic acid) Distinction : Adelnia, H., et al. (2019). Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Frontiers in Materials, 6, 326. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of N-acryloylaspartic Acid from L-aspartic Acid and Acryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of N-acryloylaspartic acid, a valuable monomer for the creation of biocompatible and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-acryloylaspartic acid, a valuable monomer for the creation of biocompatible and biodegradable polymers.[1] The protocol details a robust and efficient method starting from readily available L-aspartic acid and acryloyl chloride, employing a modified Schotten-Baumann reaction.[2][3][4] This application note is designed to equip researchers in materials science, drug delivery, and tissue engineering with the necessary knowledge to successfully synthesize and characterize this important compound. Beyond a simple recitation of steps, this guide delves into the rationale behind the chosen conditions, potential challenges, and critical safety considerations.

Introduction: The Significance of N-acryloylaspartic Acid

N-acryloylaspartic acid is a bifunctional monomer possessing both a polymerizable acryloyl group and the biocompatible aspartic acid moiety. This unique structure makes it an attractive building block for the synthesis of advanced polymers with applications in the biomedical field.[1] Polymers derived from N-acryloylaspartic acid can exhibit desirable properties such as hydrophilicity, biodegradability, and the potential for further functionalization through the carboxylic acid groups of the aspartic acid residue. These characteristics are highly sought after for applications including:

  • Drug Delivery Systems: The hydrophilic nature of poly(N-acryloylaspartic acid) can enhance the solubility and bioavailability of hydrophobic drugs. The carboxylic acid groups can be used for conjugating drugs or targeting ligands.

  • Tissue Engineering Scaffolds: The biocompatibility and biodegradability of these polymers make them suitable for creating scaffolds that support cell growth and tissue regeneration.

  • Hydrogels: The ability to form crosslinked networks allows for the preparation of hydrogels with tunable swelling properties, useful for wound dressings and controlled release applications.

The synthesis described herein provides a reliable method to access this versatile monomer, enabling further exploration of its potential in various research and development endeavors.

Reaction Principle: The Schotten-Baumann Acylation

The synthesis of N-acryloylaspartic acid from L-aspartic acid and acryloyl chloride is a classic example of the Schotten-Baumann reaction.[2][3] This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3]

The core principles of this reaction are:

  • Nucleophilic Attack: The amino group of L-aspartic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.

  • Base-Mediated Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct.[3] The added base, typically sodium hydroxide, serves two critical purposes:

    • It neutralizes the HCl, preventing the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[3]

    • It helps to drive the reaction equilibrium towards the formation of the amide product.[3]

  • Biphasic Conditions: Often, the reaction is carried out in a two-phase system (aqueous and organic), which is a hallmark of Schotten-Baumann conditions.[2][3] However, for the synthesis of the water-soluble N-acryloylaspartic acid, a homogenous aqueous solution is typically employed.

The overall reaction can be summarized as follows:

G L_Aspartic_Acid L-Aspartic Acid reagents L_Aspartic_Acid->reagents Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->reagents N_Acryloylaspartic_Acid N-Acryloylaspartic Acid HCl HCl products reagents->products  NaOH (aq)  0-5 °C products->N_Acryloylaspartic_Acid products->HCl

Caption: General reaction scheme for the synthesis of N-acryloylaspartic acid.

Materials and Equipment

Reagents
ReagentGradeSupplier (Example)CAS Number
L-Aspartic Acid≥98%Sigma-Aldrich56-84-8
Acryloyl Chloride≥96%, contains MEHQ as inhibitorSigma-Aldrich814-68-6
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific1310-73-2
Hydrochloric Acid (HCl)37%VWR7647-01-0
Ethyl AcetateACS GradeEMD Millipore141-78-6
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Acros Organics7487-88-9
Saturated Sodium Chloride Solution (Brine)N/APrepared in-houseN/A
Deionized WaterN/AIn-houseN/A
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Two dropping funnels (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • pH meter or pH indicator strips

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Analytical balance

Experimental Protocol: A Step-by-Step Guide

Safety Precautions: A Critical Overview

Acryloyl chloride is highly flammable, corrosive, and toxic upon inhalation. [5] It causes severe skin burns and eye damage and is fatal if inhaled. It also reacts violently with water.[5] L-aspartic acid is generally considered low hazard, but appropriate personal protective equipment should still be worn. [6]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (inspect before use).[6]

  • Tightly fitting safety goggles and a face shield (8-inch minimum).

  • A properly fitted laboratory coat.[6]

  • Work in a well-ventilated fume hood at all times.

  • Ensure an emergency shower and eyewash station are readily accessible.[7]

Handling and Storage of Acryloyl Chloride:

  • Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7] Recommended storage temperature is 2-8 °C.

  • Keep the container tightly closed and protected from light.[5]

  • Use non-sparking tools when handling.[7]

  • Ground and bond containers during transfer.[7]

Reaction Setup and Synthesis

The following protocol is adapted from established procedures for the N-acylation of amino acids.[8][9]

Caption: Experimental workflow for the synthesis of N-acryloylaspartic acid.

  • Preparation of the L-aspartic Acid Solution: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a thermometer, dissolve L-aspartic acid (e.g., 0.1 mol) and sodium hydroxide (e.g., 0.2 mol) in deionized water (e.g., 150 mL). The initial addition of NaOH is to deprotonate both the carboxylic acid groups and the ammonium group of the zwitterionic L-aspartic acid, ensuring the amino group is a free nucleophile.

  • Cooling: Cool the flask in an ice-water bath to between 0 °C and 5 °C with vigorous stirring. Maintaining a low temperature is crucial to minimize side reactions, such as the hydrolysis of acryloyl chloride and polymerization of the acrylate moiety.

  • Reagent Addition:

    • In one dropping funnel, place freshly distilled acryloyl chloride (e.g., 0.1 mol).

    • In the second dropping funnel, prepare a solution of sodium hydroxide (e.g., 0.1 mol) in deionized water (e.g., 40 mL).

  • Acylation: Add the acryloyl chloride and the sodium hydroxide solution simultaneously and dropwise to the stirred L-aspartic acid solution. The rate of addition should be carefully controlled to maintain the reaction temperature below 5 °C.[8] The pH of the reaction mixture should be monitored and maintained between 9 and 10 throughout the addition. This ensures the amino group remains deprotonated and nucleophilic.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 3 hours to ensure the reaction goes to completion.[8]

Product Isolation and Purification
  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 3N hydrochloric acid.[8] This step protonates the carboxylate groups of the product, making it less water-soluble and more extractable into an organic solvent.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 100 mL).[8] The repeated extractions are necessary to ensure a good recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.[8]

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator. A white to off-white solid crude product should be obtained.

  • Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot ethyl acetate.[8] This will yield the final N-acryloylaspartic acid as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization of N-acryloylaspartic Acid

To confirm the identity and purity of the synthesized product, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the vinyl protons of the acryloyl group (typically between 5.5 and 6.5 ppm), the α-proton of the aspartic acid residue, and the β-protons of the aspartic acid residue.[8]

    • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbons of the amide and carboxylic acids, the vinyl carbons, and the carbons of the aspartic acid backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acids and the amide, and the C=C stretch of the acryloyl group.[9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Ensure the pH is maintained between 9-10 during the addition of acryloyl chloride.- Allow the reaction to stir for the full 3 hours at room temperature.
- Hydrolysis of acryloyl chloride.- Maintain the reaction temperature below 5 °C during the addition.
- Inefficient extraction.- Perform at least three extractions with ethyl acetate.- Ensure the aqueous phase is sufficiently acidified (pH 2-3) before extraction.
Oily Product/Failure to Crystallize - Presence of impurities.- Ensure thorough washing of the combined organic layers with brine.- Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexane).
- Presence of residual solvent.- Dry the product under high vacuum for an extended period.
Polymerization During Reaction - Reaction temperature too high.- Strictly maintain the temperature below 5 °C during the addition of acryloyl chloride.
- Absence of an inhibitor.- Acryloyl chloride is typically supplied with an inhibitor (e.g., MEHQ). If using freshly distilled acryloyl chloride, consider adding a small amount of a radical inhibitor.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of N-acryloylaspartic acid. By carefully controlling the reaction parameters, particularly temperature and pH, and adhering to the stringent safety precautions, researchers can successfully produce this valuable monomer for a wide range of applications in polymer chemistry and biomedical research. The provided insights into the reaction mechanism and troubleshooting guide are intended to facilitate a deeper understanding and successful execution of this synthesis.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. (November 17, 2019). Available from: [Link]

  • Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. PMC. Available from: [Link]

  • Neumann, D. PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Taylor & Francis. (August 16, 2006). Available from: [Link]

  • Request PDF. Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (August 06, 2025). Available from: [Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing. (January 23, 2026). Available from: [Link]

  • Google Patents. Method of preparing n-acryloyl-alpha-amino acids.
  • ResearchGate. (PDF) Biosynthesis of N-Acetyl-l-aspartic Acid. (September 19, 2025). Available from: [Link]

  • NJ.gov. HAZARD SUMMARY for ACRYLYL CHLORIDE. Available from: [Link]

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • PrepChem.com. Synthesis of N-Methacryloyl-L-aspartic Acid. Available from: [Link]

  • PubMed. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Available from: [Link]

  • Google Patents. Preparation method of N-acetyl-L-aspartic acid.
  • ResearchGate. Scheme 1. Chemical structure of N-acetyl-L-aspartic acid (NAA). The... Available from: [Link]

  • Revue Roumaine de Chimie. PREPARATION OF POLY(ACRYLIC ACID-co-ITACONIC ACID-co-N-ACRYLOYL-L-ALANINE) GRAFTED WITH METHACRYLATE GROUPS FOR USE IN DENTISTRY. Available from: [Link]

  • Western Sydney University. Characterization of branched poly(acrylic acid) via capillary electrophoresis and NMR spectroscopy for anticancer drug targeting. Available from: [Link]

  • Google Patents. Method for purifying aspartic acid.
  • ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Available from: [Link]

  • Frontiers. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. (November 11, 2019). Available from: [Link]

  • Pure and Applied Chemistry. Two-dimensional NMR studies of acrylate copolymers*. Available from: [Link]

  • Google Patents. Purification of acrylic acid by azeotropic distillation.
  • Google Patents. Process for purification of acrylic acid by fractional crystallization.
  • Google Patents. Purification of acrylonitrile.

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Application

Application Note: Controlled Synthesis of Poly(N-acryloylaspartic acid) via RAFT Polymerization

Executive Summary Poly(N-acryloylaspartic acid) (Poly(A-Asp)) is a functional polyelectrolyte bearing two carboxylic acid groups per monomer unit. Its high charge density, biocompatibility, and structural similarity to p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(N-acryloylaspartic acid) (Poly(A-Asp)) is a functional polyelectrolyte bearing two carboxylic acid groups per monomer unit. Its high charge density, biocompatibility, and structural similarity to poly(amino acids) make it a prime candidate for drug delivery vectors, bio-mineralization templates, and pH-responsive hydrogels.

Standard free radical polymerization of A-Asp yields polymers with broad molecular weight distributions (dispersity, Đ > 2.0) and poor architectural control. This Application Note details a rigorous protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of A-Asp. By utilizing a trithiocarbonate-based Chain Transfer Agent (CTA) in a controlled aqueous/organic medium, this protocol achieves precise molecular weight control (


 up to 30,000  g/mol ) and narrow dispersity (

).

Strategic Experimental Design

The Challenge of A-Asp

N-acryloylaspartic acid presents unique challenges compared to standard acrylamides:

  • Solubility: The monomer is highly polar and water-soluble, necessitating aqueous or polar organic solvents (DMF, Methanol).

  • Charge Repulsion: At neutral/basic pH, the dicarboxylate dianion creates significant electrostatic repulsion, potentially hindering propagation rates (

    
    ).
    
  • Side Reactions: Aspartic acid derivatives are prone to aspartimide formation (cyclization) under forcing thermal conditions.

The RAFT Solution

To overcome these, we employ a homogeneous solution polymerization approach using:

  • CTA: 4-Cyanopentanoic acid dithiobenzoate (CPDB) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT). Note: CPDB is chosen here for its robust stability in acidic/methanolic media.

  • Solvent: Methanol/Water mixtures or DMF. Methanol is preferred to suppress polyelectrolyte effects while maintaining solubility.

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a water/alcohol soluble azo-initiator.

Materials & Reagents

ReagentPurity/GradeRoleNotes
L-Aspartic Acid >98%PrecursorBio-sourced starting material.
Acryloyl Chloride >96%Acylating AgentToxic/Lachrymator. Handle in fume hood.
CPDB >97%RAFT Agent4-Cyanopentanoic acid dithiobenzoate.
ACVA >98%Initiator4,4'-Azobis(4-cyanovaleric acid).
Methanol HPLC GradeSolventDegassed prior to use.
DMF AnhydrousSolventAlternative solvent.
NaOH Reagent GradeBaseFor Schotten-Baumann synthesis.

Part I: Monomer Synthesis (N-acryloylaspartic acid)

Since A-Asp is not commonly shelf-stable as a commercial monomer, it must be synthesized fresh via the Schotten-Baumann reaction.

Reaction Scheme Visualization

MonomerSynthesis Asp L-Aspartic Acid (Aq. NaOH, 0°C) Inter Intermediate N-Acryloyl Dianion Asp->Inter Nucleophilic Acyl Substitution AcCl Acryloyl Chloride (Dropwise Addition) AcCl->Inter Acid Acidification (HCl to pH 2.0) Inter->Acid 2 hrs, 0-5°C Product N-acryloylaspartic acid (Crystalline Solid) Acid->Product Precipitation & Filtration

Figure 1: Schotten-Baumann synthesis pathway for N-acryloylaspartic acid.

Detailed Procedure
  • Dissolution: In a 500 mL round-bottom flask, dissolve L-aspartic acid (13.31 g, 0.1 mol) in 100 mL of 4M NaOH. Cool the solution to 0°C in an ice-salt bath.

  • Acylation: Add acryloyl chloride (9.05 g, 0.1 mol) dropwise over 30 minutes. Simultaneously, add 4M NaOH dropwise to maintain pH > 10. Critical: Exothermic reaction; temperature must remain < 5°C to prevent polymerization.

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Isolation: Acidify the solution carefully with concentrated HCl to pH 2.0. The product, N-acryloylaspartic acid, will precipitate as a white crystalline solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from water/ethanol. Dry under vacuum at room temperature.

    • Yield: ~60-70%

    • Characterization: 1H NMR (D2O) confirms vinyl protons (5.7-6.3 ppm) and aspartic methine/methylene signals.

Part II: RAFT Polymerization Protocol

Reaction Setup

Target DP (Degree of Polymerization): 100 Monomer (M): N-acryloylaspartic acid (MW = 187.15 g/mol ) CTA: CPDB (MW = 279.38 g/mol ) Initiator (I): ACVA (MW = 280.28 g/mol ) Molar Ratio [M]:[CTA]:[I] = 100 : 1 : 0.2[1][2]

Step-by-Step Procedure
  • Stock Solutions:

    • Prepare a solution of A-Asp (1.87 g, 10 mmol) in Methanol (5 mL).

    • Prepare a stock solution of CPDB (27.9 mg, 0.1 mmol) and ACVA (5.6 mg, 0.02 mmol) in Methanol (1 mL).

  • Mixing: Combine the monomer and CTA/Initiator solutions in a Schlenk tube or heavy-walled glass ampoule. Total volume ~6 mL.

  • Degassing (Critical):

    • Perform 4 cycles of freeze-pump-thaw .

    • Freeze in liquid nitrogen.

    • Pump to < 100 mTorr.

    • Thaw in warm water.

    • Backfill with high-purity Nitrogen or Argon.

  • Polymerization:

    • Seal the vessel under inert atmosphere.

    • Immerse in a thermostated oil bath at 70°C .

    • Stir magnetically at 300 rpm.

    • Time: 12–24 hours (depending on desired conversion; typically 16h for ~80% conversion).

  • Quenching:

    • Remove from heat and immerse in liquid nitrogen or ice water to stop propagation.

    • Expose to air to quench residual radicals.

Purification
  • Precipitation: Dropwise addition of the polymerization mixture into excess cold Diethyl Ether or Acetone (10x volume).

  • Centrifugation: Collect the pinkish precipitate (color due to dithiobenzoate end-group).

  • Dialysis: Redissolve in water (pH adjusted to ~7) and dialyze against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted monomer and salt.

  • Lyophilization: Freeze-dry to obtain the final Poly(A-Asp) as a white/pale-pink powder.

Mechanism & Kinetics Visualization

The RAFT process relies on the degenerative chain transfer equilibrium. The specific pathway for A-Asp is illustrated below.

RAFT_Mechanism Init Initiation (ACVA -> Radicals) Prop Propagation (P• + A-Asp Monomer) Init->Prop k_i PreEq Pre-Equilibrium (P• + CPDB <-> Adduct•) Prop->PreEq Addition MainEq Main Equilibrium (Pn• + Polymer-CTA <-> Pm•) Prop->MainEq Chain Transfer PreEq->Prop Fragmentation (R• re-initiates) MainEq->MainEq Degenerative Exchange Term Termination (Bimolecular - Suppressed) MainEq->Term k_t (Low)

Figure 2: RAFT mechanism highlighting the main equilibrium responsible for narrowing the molecular weight distribution.

Characterization & Expected Results

Quantitative Data Summary
ParameterMethodTypical ValueNotes
Conversion 1H NMR70 - 90%Calculated via vinyl proton disappearance.

(Theoretical)
Calc.~18,000 g/mol Based on [M]/[CTA] ratio and conversion.

(Experimental)
Aqueous GPC16,000 - 20,000 g/mol Calibrate with PEO/PEG standards.
Dispersity (Đ) Aqueous GPC1.10 - 1.25Indicates successful "living" character.
End-Group Fidelity UV-Vis / NMR> 90%Presence of dithiobenzoate group.
Expert Tips for Analysis
  • GPC Solvent: Use 0.1 M NaNO3 or phosphate buffer (pH 7-8) as eluent to screen electrostatic interactions of the polyanion with the column packing.

  • NMR Solvent: D2O is ideal. The polymer backbone signals will appear broad compared to the monomer.

Troubleshooting & Optimization

  • Low Conversion? Ensure strict oxygen removal. Oxygen acts as a radical scavenger, inducing a long induction period. Increase freeze-pump-thaw cycles.

  • High Dispersity (>1.4)? The [M]:[CTA] ratio may be too high, or the temperature too high (leading to uncontrolled auto-initiation). Reduce temperature to 60°C.

  • Loss of End-Group? Aminolysis can occur if the pH is too high during purification. Keep pH neutral or slightly acidic during workup.

References

  • Synthesis of N-acryloyl amino acids

    • Mori, H., et al. "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization." Polymer Chemistry, 2018.

  • RAFT Polymerization of Acrylamides

    • Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.

  • Aqueous RAFT Conditions

    • McCormick, C. L., & Lowe, A. B. "Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers." Accounts of Chemical Research, 2004.

  • Poly(N-acryloylaspartic acid) Properties: Sun, Y., et al. "Synthesis and properties of poly(N-acryloylaspartic acid)." Journal of Polymer Science Part A, 2000. (General reference for non-RAFT synthesis comparisons).

Sources

Method

Application Note: Synthesis and Characterization of Dual-Responsive Poly(NIPAAm-co-A-Asp)

Executive Summary This guide details the protocol for synthesizing Poly(N-isopropylacrylamide-co-N-acryloylaspartic acid) [Poly(NIPAAm-co-A-Asp)]. This copolymer represents a class of "smart" materials exhibiting dual re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing Poly(N-isopropylacrylamide-co-N-acryloylaspartic acid) [Poly(NIPAAm-co-A-Asp)]. This copolymer represents a class of "smart" materials exhibiting dual responsiveness to temperature (LCST behavior) and pH (ionization of aspartic acid residues).[1]

Unlike standard Poly(NIPAAm), which transitions at ~32°C, the incorporation of N-acryloylaspartic acid (A-Asp) introduces hydrophilic carboxyl groups. These groups allow for the tuning of the Lower Critical Solution Temperature (LCST) based on environmental pH, making the polymer ideal for targeted drug delivery (e.g., releasing payload in the acidic tumor microenvironment) and bioconjugation .

Pre-requisite: Monomer Synthesis (N-acryloylaspartic acid)

Note: N-acryloylaspartic acid is not commonly available off-the-shelf and typically requires in-house synthesis via the Schotten-Baumann reaction.

Reagents
  • L-Aspartic Acid (>98%)

  • Acryloyl Chloride (Freshly distilled or stabilized)

  • Sodium Hydroxide (NaOH)[2]

  • Hydrochloric Acid (HCl, 6M)

  • Acetone or Ethyl Acetate (for recrystallization)

Protocol
  • Dissolution: Dissolve 0.1 mol of L-Aspartic acid in 40 mL of 5M NaOH solution in a round-bottom flask. Ensure the solution is alkaline (pH > 10) to solubilize the amino acid and act as a proton scavenger.

  • Acylation: Cool the reaction vessel to 0–5°C using an ice bath.

  • Addition: Dropwise add 0.11 mol of Acryloyl Chloride while simultaneously adding 5M NaOH to maintain pH between 9–11. Critical: Maintenance of low temperature and alkaline pH prevents hydrolysis of the acryloyl chloride.

  • Reaction: Stir vigorously for 2 hours at 0°C, then allow to warm to room temperature for 1 hour.

  • Precipitation: Acidify the solution carefully with 6M HCl to pH ~2.0. The N-acryloylaspartic acid product should precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from water or an acetone/water mix. Dry under vacuum at 40°C.

    • Validation: Check purity via 1H-NMR (D2O). Look for vinyl protons (5.5–6.5 ppm) and absence of free acryloyl chloride signals.

Copolymerization Protocol: Poly(NIPAAm-co-A-Asp)

This protocol uses Free Radical Solution Polymerization .[3] The solvent choice (Ethanol) allows for the synthesis of linear polymer chains suitable for characterization and micelle formation.

Materials Table
ReagentFunctionMolar Ratio (Example)Mass/Vol
NIPAAm Main Monomer (Thermoresponsive)90 - 95 mol%2.0 g
A-Asp Comonomer (pH-responsive)5 - 10 mol%Calc. based on ratio
AIBN Initiator (Thermal)1 mol% of total monomer~15 mg
Ethanol SolventN/A20 mL
Diethyl Ether PrecipitantN/A200 mL
Step-by-Step Methodology
Phase 1: Preparation
  • Purification of NIPAAm: Recrystallize NIPAAm from n-hexane to remove inhibitors. Dry and store in the dark.

  • Solution Setup: In a Schlenk flask or 3-neck round-bottom flask, dissolve the calculated amounts of NIPAAm and A-Asp in Ethanol. Total monomer concentration should be approx. 10-15 wt%.

  • Degassing (Critical): Purge the solution with Nitrogen or Argon gas for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger.

Phase 2: Polymerization[3]
  • Initiation: Add AIBN (dissolved in a minimal amount of ethanol) to the reaction vessel via syringe under inert atmosphere.

  • Heating: Immerse the flask in a pre-heated oil bath at 60°C .

  • Reaction Time: Stir magnetically for 12–24 hours. The viscosity of the solution should noticeably increase.

Phase 3: Purification
  • Concentration: Rotary evaporate the solution to reduce volume by ~50%.

  • Precipitation: Dropwise add the polymer solution into a 10-fold excess of ice-cold Diethyl Ether under vigorous stirring. The polymer will precipitate as a white gum or powder.

  • Dialysis (Polishing): Redissolve the precipitate in deionized water. Dialyze (MWCO 3.5 kDa) against water for 3 days, changing water twice daily, to remove unreacted monomers and low-MW oligomers.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the pure copolymer as a white "cotton-like" solid.

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis workflow and the logic governing the dual-responsive behavior.

G cluster_0 Monomer Prep cluster_1 Polymerization cluster_2 Responsiveness Asp L-Aspartic Acid AAsp N-acryloylaspartic acid (A-Asp) Asp->AAsp Schotten-Baumann (NaOH, 0°C) AcCl Acryloyl Chloride AcCl->AAsp Poly Poly(NIPAAm-co-A-Asp) AAsp->Poly Copolymerization (AIBN, 60°C) NIPAAm NIPAAm (Thermo) NIPAAm->Poly Acidic pH < pKa (Protonated) Poly->Acidic Acidic Env. Basic pH > pKa (Ionized) Poly->Basic Basic Env. LCST_Low LCST ~32-35°C (Phase Separation) Acidic->LCST_Low H-bonding dominates Hydrophobic collapse LCST_High LCST > 50°C or None (Soluble) Basic->LCST_High Coulombic repulsion Prevents collapse

Caption: Synthesis pathway and logic gate for pH/Temperature responsiveness. Acidic conditions restore LCST behavior, while basic conditions suppress it.

Characterization & Validation

To ensure scientific integrity, the synthesized copolymer must be validated using the following methods.

A. Composition Analysis (1H-NMR)
  • Solvent: D2O or DMSO-d6.

  • Key Signals:

    • NIPAAm: Isopropyl methine proton (-CH(CH3)2) at ~3.9 ppm .

    • A-Asp: Methylene protons of the aspartic acid side chain (-CH2-COOH) at ~2.8 ppm .

  • Calculation: Integrate the peak at 3.9 ppm (

    
    ) and 2.8 ppm (
    
    
    
    ). The molar fraction can be calculated by comparing these integrals, normalizing for the number of protons.
B. Phase Transition (Cloud Point)
  • Method: UV-Vis Spectroscopy (Transmittance at 500 nm) vs. Temperature.

  • Protocol: Prepare 0.5 wt% solutions in buffers of pH 4.0 and pH 7.4. Heat from 20°C to 60°C at 1°C/min.

  • Expected Result (Self-Validation):

    • At pH 4.0: Sharp decrease in transmittance around 32–35°C (Polymer acts like PNIPAAm; COOH is protonated).

    • At pH 7.4: No phase transition or significantly higher LCST (>50°C) due to COO- repulsion preventing globule formation.

    • If the LCST does not shift with pH, the copolymerization failed.

Application Note: Drug Delivery Logic

The Poly(NIPAAm-co-A-Asp) system utilizes the "Squeeze and Release" or "Sol-Gel" mechanism depending on the formulation (nanogel vs. linear chain).

  • Tumor Targeting:

    • Blood pH (7.4): Polymer is hydrophilic/swollen. Drug is retained or circulates freely.

    • Tumor Microenvironment (pH 6.5–6.8) + Hyperthermia: The LCST drops.[4] If the local temperature exceeds the LCST (which is lowered by the slight acidity), the polymer collapses, releasing the drug.

  • Bioconjugation:

    • The free carboxyl groups on the Aspartic Acid moiety serve as anchors. Using EDC/NHS chemistry , amine-containing drugs or targeting ligands (e.g., antibodies) can be covalently attached to the polymer backbone without interfering with the NIPAAm thermosensitivity.

References

  • Synthesis of N-acryloyl-amino acids

    • Title: Method of preparing N-acryloyl-alpha-amino acids.[5][6][7][8]

    • Source: U.S.
    • URL
  • Copolymerization of NIPAAm with Acidic Monomers

    • Title: Poly(N-isopropylacrylamide-co-acrylic acid) copolymers and hydrogels.[1][5][9][10][11]

    • Source: Journal of M
    • URL:[Link]

  • LCST Behavior & pH Sensitivity

    • Title: The Effect of pH on the LCST of poly(N-isopropylacrylamide-co-acrylic Acid).
    • Source: Journal of Biomaterials Science, Polymer Edition (2004).[9]

    • URL:[Link]

  • Drug Delivery Applications

    • Title: Poly(N-isopropylacrylamide)
    • Source: Gels (MDPI) (2022).
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Radical Polymerization of 2-(Prop-2-enamido)butanedioic Acid

Introduction: Unlocking the Potential of a Functional Monomer 2-(Prop-2-enamido)butanedioic acid, also known as N-acryloylaspartic acid, is a highly functional monomer that holds significant promise for the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Functional Monomer

2-(Prop-2-enamido)butanedioic acid, also known as N-acryloylaspartic acid, is a highly functional monomer that holds significant promise for the development of advanced materials in biomedical and pharmaceutical applications. Its structure, featuring a polymerizable acrylamide group and two carboxylic acid moieties, allows for the creation of polymers with a unique combination of properties. These include pH-responsiveness, hydrophilicity, and the potential for post-polymerization modification and conjugation. Such polymers are excellent candidates for applications ranging from drug delivery systems and tissue engineering scaffolds to biosensors and smart hydrogels.[1]

This guide provides a comprehensive overview of the radical polymerization of 2-(Prop-2-enamido)butanedioic acid. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to enable successful polymer synthesis and characterization. We will explore the critical parameters that govern the polymerization process, detail step-by-step methodologies for both conventional and controlled radical polymerization, and provide insights into troubleshooting common experimental challenges.

Scientific Principles: Mastering the Polymerization of an Ionizable Monomer

The radical polymerization of 2-(Prop-2-enamido)butanedioic acid proceeds via the classic three stages: initiation, propagation, and termination. However, the presence of the dicarboxylic acid groups introduces a critical variable that must be carefully managed: pH.

The Decisive Role of pH

The butanedioic acid (aspartic acid) side chain possesses two carboxylic acid groups with distinct pKa values: approximately 1.99 for the α-carboxyl group and 3.90 for the β-carboxyl group.[2][3] The state of ionization of these groups profoundly influences the monomer's solubility, reactivity, and the conformation of the propagating polymer chain.

  • At Low pH (pH < 2): Both carboxylic acid groups are predominantly protonated (-COOH). In this state, the monomer is less polar. Inter- and intramolecular hydrogen bonding can occur, potentially leading to monomer aggregation, which can affect polymerization kinetics.[4]

  • At Intermediate pH (pH 2 - 4): The α-carboxyl group will be largely deprotonated (-COO⁻), while the β-carboxyl group remains mostly protonated. This introduces negative charges, increasing solubility in polar solvents but also creating electrostatic repulsion between the monomer and the propagating chain.

  • At High pH (pH > 4): Both carboxylic acid groups are deprotonated, leading to a highly charged monomer and polymer chain. Strong electrostatic repulsion between the anionic monomer and the growing anionic polymer chain can significantly decrease the rate of propagation.[4]

Therefore, controlling the pH is paramount. For conventional free-radical polymerization, conducting the reaction at a low pH (typically 2-3) is often advantageous to minimize electrostatic repulsion and favor propagation.[5]

Diagram: General Mechanism of Free Radical Polymerization

This diagram illustrates the fundamental stages of initiation, propagation, and termination that govern the chain-growth process.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I₂) R Primary Radicals (2R•) I->R Δ or hν RM Monomer Radical (R-M•) R->RM + M RM1 R-M• M Monomer (M) RMn R-M[n]• RM1->RMn + (n-1)M RMn1 R-M[n+1]• RMn->RMn1 + M M2 Monomer (M) P Dead Polymer (P) RMa R-M[a]• RMa->P Combination or Disproportionation RMb R-M[b]• RMb->P Combination or Disproportionation WorkflowFRP cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Dissolve Monomer in Water B 2. Adjust pH to ~2.5 A->B C 3. Deoxygenate with N₂/Ar B->C D 4. Add KPS Initiator C->D E 5. Heat to 60-70°C (4-24h) D->E F 6. Cool and Precipitate in Acetone E->F G 7. Filter and Wash F->G H 8. Dry under Vacuum G->H I 9. Characterize (NMR, FTIR, GPC) H->I

Sources

Method

Precision Functionalization of Poly(N-acryloylaspartic acid) (PAAsp) for Advanced Drug Delivery

Executive Summary & Technical Distinction Target Audience: Polymer Chemists, Drug Delivery Scientists, and Formulation Engineers. This guide details the synthesis and functionalization of Poly(N-acryloylaspartic acid) (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Distinction

Target Audience: Polymer Chemists, Drug Delivery Scientists, and Formulation Engineers.

This guide details the synthesis and functionalization of Poly(N-acryloylaspartic acid) (PAAsp) . It is critical to distinguish this polymer from the more common Poly(aspartic acid) (PASP).

  • PASP (Polyaspartic acid): A polyamide backbone formed by the ring-opening of polysuccinimide.

  • PAAsp (Poly(N-acryloylaspartic acid)): A poly(acrylic) backbone with pendant aspartic acid moieties.

Why PAAsp? While PASP is biodegradable, its polyamide backbone is susceptible to non-specific enzymatic hydrolysis. PAAsp offers a non-degradable carbon-carbon backbone (providing long-term stability for the carrier) while presenting a high density of pendant carboxylic acid groups (two per monomer unit) for drug conjugation. This architecture mimics the functional density of dendrimers on a linear chain, making it an ideal candidate for high-payload drug delivery systems (DDS).

Module 1: Monomer Synthesis (The Foundation)

Before polymerization, high-purity N-acryloyl-L-aspartic acid (A-Asp) must be synthesized. Commercial sources are often impure; in-house synthesis via the Schotten-Baumann reaction is recommended for pharmaceutical-grade applications.

Protocol A: Synthesis of N-acryloyl-L-aspartic acid

Objective: Acylation of L-aspartic acid with acryloyl chloride under alkaline conditions.

Reagents:

  • L-Aspartic acid (≥99%)

  • Acryloyl chloride (freshly distilled)

  • NaOH (4M aqueous solution)

  • Acetone (chilled)

  • Hydrochloric acid (concentrated)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mol L-aspartic acid in 50 mL of 4M NaOH in a three-neck round-bottom flask. Cool to 0°C using an ice-salt bath.

  • Acylation: Add 0.11 mol acryloyl chloride dropwise over 1 hour. Simultaneously, add 4M NaOH dropwise to maintain pH between 9 and 10. Critical: pH < 9 leads to incomplete reaction; pH > 11 promotes hydrolysis of acryloyl chloride.

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Work-up: Acidify the solution to pH 2.0 using concentrated HCl. The product, N-acryloyl-L-aspartic acid, will precipitate or form an oil.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate via rotary evaporation. Recrystallize from an acetone/petroleum ether mixture to yield white crystals.

    • Validation: ¹H-NMR (D₂O) should show vinyl protons at δ 5.7–6.3 ppm and absence of free acryloic acid.

Module 2: Precision Polymerization (The Scaffold)

To create a defined drug carrier, we utilize Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This allows for narrow molecular weight distribution (PDI < 1.2) and defined end-groups for secondary functionalization.

Protocol B: RAFT Polymerization of PAAsp

Reagents:

  • Monomer: N-acryloyl-L-aspartic acid (from Module 1)

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP)

  • Initiator: AIBN (recrystallized)

  • Solvent: 1,4-Dioxane/Water (80:20 v/v)

Workflow:

  • Stoichiometry: Target Degree of Polymerization (DP) = 100. Ratio [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Degassing: Dissolve reagents in the solvent mixture. Purge with Argon for 30 minutes to remove oxygen (oxygen inhibits radical propagation).

  • Polymerization: Seal the vessel and heat to 70°C in an oil bath for 12 hours.

  • Quenching: Cool the reaction vessel in liquid nitrogen and expose to air.

  • Purification: Precipitate the polymer into a 10-fold excess of cold diethyl ether. Centrifuge and wash 3 times.

  • Drying: Vacuum dry at RT for 24 hours.

Data Presentation: Polymer Characterization Metrics

ParameterMethodTarget SpecificationNote
Conversion ¹H-NMR> 85%Monitor disappearance of vinyl peaks.
Mn (Number Avg MW) GPC (Aqueous)15,000 - 25,000 DaCalibrate with PEG standards.
PDI (Dispersity) GPC< 1.25Indicates controlled growth (RAFT success).
End-Group Fidelity UV-Vis> 95%Presence of dithiobenzoate group (pink color).

Module 3: Functionalization Workflows

This section covers two distinct applications: (A) pH-triggered drug conjugates and (B) Redox-responsive nanogels.

Workflow A: pH-Cleavable Doxorubicin Conjugation

Mechanism: Conjugating Doxorubicin (DOX) to the PAAsp backbone via a hydrazone linker. The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes in the acidic endosome (pH 5.0), releasing the drug.

Protocol:

  • Activation: Dissolve PAAsp (100 mg) in DMSO. Add EDC (1.5 eq relative to -COOH) and NHS (1.5 eq) to activate carboxyl groups. Stir for 30 min.

  • Linker Attachment: Add adipic acid dihydrazide (ADH) in large excess (10 eq) to prevent crosslinking. React for 24 hours. Dialyze against water to remove excess ADH. Lyophilize.

    • Result: PAAsp-Hydrazide.[3]

  • Drug Conjugation: Dissolve PAAsp-Hydrazide and Doxorubicin HCl in Methanol/DMSO. Add catalytic trifluoroacetic acid (TFA). React for 48 hours in the dark.

  • Purification: Dialyze (MWCO 3.5 kDa) against methanol then water to remove unbound DOX.

Workflow B: Redox-Responsive Nanogel Formation

Mechanism: Crosslinking PAAsp chains with Cystamine bisacrylamide (CBA). The disulfide bond in CBA cleaves in the presence of high intracellular glutathione (GSH), triggering gel disassembly and payload release.

Protocol:

  • Inverse Miniemulsion:

    • Aqueous Phase:[4] PAAsp (100 mg) + CBA (crosslinker) + Drug (payload) in pH 7.4 PBS.

    • Oil Phase: Hexane + Span 80 (surfactant).

  • Emulsification: Sonicate the mixture (Amplitude 40%, 5 mins) to form stable nanodroplets.

  • Crosslinking: Add EDC (water-soluble carbodiimide) to the emulsion to catalyze amide bond formation between PAAsp carboxyls and CBA amines. Stir for 12 hours.

  • Recovery: Precipitate nanogels in acetone. Wash/centrifuge to remove surfactant.

Visualization: Synthesis & Functionalization Logic

PAAsp_Workflow cluster_0 Module 1: Monomer Synthesis cluster_1 Module 2: RAFT Polymerization cluster_2 Module 3: Functionalization L_Asp L-Aspartic Acid Monomer N-acryloyl-L-aspartic acid (Monomer) L_Asp->Monomer Schotten-Baumann (pH 9-10) Ac_Cl Acryloyl Chloride Ac_Cl->Monomer PAAsp PAAsp Polymer (High -COOH density) Monomer->PAAsp RAFT (AIBN, 70°C) RAFT_Agent CTA (RAFT Agent) RAFT_Agent->PAAsp Route_A Route A: Conjugation PAAsp->Route_A Route_B Route B: Crosslinking PAAsp->Route_B DOX_Conj pH-Responsive DOX Conjugate Route_A->DOX_Conj Hydrazide Linker (Acid Cleavable) Nanogel Redox-Responsive Nanogel Route_B->Nanogel Cystamine (GSH Cleavable)

Figure 1: Integrated workflow from monomer synthesis to functional drug delivery systems. Yellow indicates the monomeric building block, Blue the polymeric scaffold, and Green/Red the final functionalized applications.

Characterization & Quality Control

To ensure scientific integrity, every batch must pass the following QC checkpoints.

AttributeTechniqueCritical Observation
Chemical Structure ¹H-NMR (D₂O)Verify ratio of backbone protons to side-chain methylene protons. Confirm absence of residual monomer vinyl peaks.
Molecular Weight GPC (Aqueous, pH 7)Confirm monomodal distribution. High PDI (>1.5) suggests loss of RAFT control.
Particle Size DLS (Dynamic Light Scattering)For Nanogels: Target 50–200 nm. PDI < 0.2 indicates uniform population.
Zeta Potential Electrophoretic MobilityPAAsp is anionic.[5] Expect -30 to -50 mV at pH 7.4. Shift towards neutral indicates successful drug conjugation (shielding of -COOH).
Drug Loading UV-Vis SpectroscopyDissolve conjugate in DMSO. Measure absorbance at 480 nm (for DOX). Calculate Loading Efficiency (LE%) and Content (LC%).

References

  • Synthesis of N-acryloyl amino acids

    • Mori, H., et al. "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization." Polymer Chemistry, 2023.

  • RAFT Polymerization of Acrylamides

    • Semsarilar, M., & Perrier, S. "'Green' reversible addition–fragmentation chain-transfer (RAFT) polymerization." Nature Chemistry, 2010.

  • pH-Sensitive Linkers

    • Yoo, H. S., et al. "Doxorubicin-conjugated biodegradable polymeric micelles having acid-cleavable linkages." Journal of Controlled Release, 2002.

  • Redox-Responsive Nanogels

    • Oh, J. K., et al. "The development of microgels/nanogels for drug delivery applications." Progress in Polymer Science, 2008.

  • Poly(N-acryloyl amino acids)

    • Rader, C., et al. "Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions." Journal of Medicinal Chemistry, 2000.

Sources

Application

Application Note: Solid-Phase Peptide Synthesis using N-Acryloylaspartic Acid Monomers

Executive Summary This guide details the protocol for incorporating N-acryloylaspartic acid (Acr-Asp-OH) into solid-phase peptide synthesis (SPPS). Unlike standard amino acids, Acr-Asp-OH acts as a functional termination...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating N-acryloylaspartic acid (Acr-Asp-OH) into solid-phase peptide synthesis (SPPS). Unlike standard amino acids, Acr-Asp-OH acts as a functional termination unit , converting a bioactive peptide into a macromonomer . These peptide-monomers are critical precursors for "smart" hydrogels, molecularly imprinted polymers (MIPs), and tissue engineering scaffolds.

Key Technical Challenge: The acryloyl moiety is a Michael acceptor, making it highly susceptible to side reactions during standard SPPS cleavage protocols—specifically with thiol-based scavengers (e.g., EDT, Thioanisole). This guide presents a validated "Thiol-Free" workflow to preserve the polymerizable double bond while ensuring high-purity peptide recovery.

Chemical Logic & Mechanism[1][2]

The integration of Acr-Asp-OH serves two distinct chemical functions:

  • Polymerization Handle: The N-acryloyl group (

    
    ) allows the peptide to undergo free-radical polymerization (FRP) or photo-crosslinking.
    
  • Solubility & Chelation: The aspartic acid side chain provides aqueous solubility and a carboxylic acid motif for calcium binding or further conjugation.

Workflow Visualization

The following diagram outlines the critical path from monomer synthesis to final hydrogel application.

SPPS_Workflow Start Start: L-Aspartic Acid MonoSyn Monomer Synthesis (Schotten-Baumann) Start->MonoSyn Acryloyl Chloride NaOH, 0°C Capping N-Terminal Capping with Acr-Asp-OH MonoSyn->Capping Purified Acr-Asp-OH SPPS Fmoc-SPPS Peptide Assembly SPPS->Capping De-Fmoc Resin Cleavage Cleavage & Deprotection (Thiol-Free Cocktail) Capping->Cleavage Resin-Peptide-Acr Purification HPLC Purification & Lyophilization Cleavage->Purification Crude Peptide App Application: Hydrogel/Polymerization Purification->App Pure Macromonomer

Figure 1: End-to-end workflow for generating acryloyl-functionalized peptides. Note the critical branching where the pre-synthesized monomer enters the SPPS cycle at the final stage.

Pre-requisite: Synthesis of N-Acryloylaspartic Acid (Acr-Asp-OH)

Commercially available Acr-Asp-OH can be expensive or unstable. In-house synthesis is recommended to ensure monomer purity immediately prior to SPPS.

Reaction: Schotten-Baumann acylation of L-aspartic acid with acryloyl chloride.

Materials
  • L-Aspartic acid[1][2][3][4]

  • Acryloyl chloride (Freshly distilled or high purity)

  • Sodium Hydroxide (4M NaOH)

  • Acetone/Water (1:1 mix)

  • Hydrochloric acid (6M HCl) for precipitation

Protocol
  • Dissolution: Dissolve 0.1 mol L-aspartic acid in 50 mL of 4M NaOH. Cool to 0°C in an ice bath.

  • Acylation: Dropwise add 0.12 mol acryloyl chloride while simultaneously adding 4M NaOH to maintain pH between 9 and 10. Critical: pH control is essential to prevent hydrolysis of the chloride before reaction.

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Work-up: Acidify the solution to pH 2.0 using 6M HCl. The product, N-acryloylaspartic acid, should precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from water/ethanol if necessary.[3]

  • Validation: Confirm structure via 1H-NMR (Look for vinyl protons at 5.5–6.5 ppm).

SPPS Protocol: Coupling & Elongation

Resin Selection:

  • Rink Amide Resin: For C-terminal amides (common for hydrogels to neutralize C-term charge).

  • Wang Resin: For C-terminal acids.

Standard Cycle: Perform standard Fmoc-SPPS for the peptide sequence (e.g., Gly-Arg-Gly-Asp-Ser) using HBTU/DIPEA or DIC/Oxyma.

Step-by-Step: N-Terminal Capping with Acr-Asp-OH

This step replaces the final Fmoc-amino acid coupling.

  • Fmoc Removal: Remove the Fmoc group from the N-terminus of the resin-bound peptide using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.

  • Activation Cocktail Preparation:

    • Monomer: 3.0 equivalents of Acr-Asp-OH (relative to resin loading).

    • Activator: 2.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: 6.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Solvent: DMF (anhydrous).

    • Note: Pre-activate for only 30-60 seconds. Long activation can lead to ester hydrolysis or polymerization.

  • Coupling: Add the activated cocktail to the resin. Shake at Room Temperature for 2 hours.

    • Warning:Do not heat. Microwave synthesis is contraindicated for acryloyl coupling as it induces thermal polymerization of the double bonds on the resin.

  • Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using DIC/HOAt. If colorless (complete), proceed.

  • Washing: Wash resin 5x DMF, 5x DCM, 3x Methanol. Dry resin under nitrogen.

Cleavage & Isolation (The Critical Step)

Safety Alert: Standard cleavage cocktails containing EDT (1,2-ethanedithiol) or Thioanisole must be avoided. These thiols will permanently react with the acryloyl group via Michael addition, destroying the monomer.

Recommended Cocktail: "Type K-Modified" (Thiol-Free)
ComponentVolume %Function
TFA (Trifluoroacetic acid)95.0%Cleavage & Deprotection
TIS (Triisopropylsilane)2.5%Hydride Donor / Scavenger
Water (Milli-Q)2.5%Hydrolysis of tBu cations

Note: If the peptide contains Tryptophan, add 2.5% DODT (3,6-Dioxa-1,8-octanedithiol) ONLY IF strictly necessary and keep cleavage time short, but TIS/Water is usually sufficient for non-complex sequences.

Protocol
  • Cooling: Pre-cool the cleavage cocktail to 4°C.

  • Reaction: Add cocktail to the resin (10 mL per gram of resin).

  • Time: Shake at room temperature for 2–3 hours.

  • Precipitation: Filter the resin and drop the filtrate directly into cold Diethyl Ether (-20°C).

  • Centrifugation: Centrifuge at 3000 rpm for 5 min. Decant ether. Repeat wash 3x.

  • Lyophilization: Dissolve the pellet in water/acetonitrile (0.1% TFA) and lyophilize immediately.

Analytical Validation

You must verify that the acryloyl group is intact.

  • ESI-MS: Check for the mass of [Peptide] + [Acr-Asp moiety].

    • Check: If mass is +~76 Da higher than expected, a scavenger adduct (Michael addition) may have occurred.

  • 1H-NMR: Dissolve in D2O. Look for the characteristic acrylamide protons:

    • Three peaks in the region 5.6 ppm to 6.4 ppm (dd system).

    • Absence of these peaks indicates polymerization occurred during synthesis or cleavage.

Application: Photopolymerization (Hydrogel Formation)

To demonstrate the utility of the synthesized Acr-Asp-Peptide:

  • Solvent: PBS (pH 7.4).

  • Monomer Mix: 10% w/v PEG-Diacrylate (crosslinker) + 1 mM Acr-Asp-Peptide.

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.05% w/v.

  • Curing: Expose to 365 nm or 405 nm light (10 mW/cm²) for 5 minutes.

  • Result: Bioactive hydrogel decorated with Asp-Peptide motifs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of Acr-Peptide Polymerization on resinEnsure coupling is done at RT (no microwave). Add 0.1% Hydroquinone to the coupling solution.
Mass Spec +76/90 Da Scavenger AdductYou used EDT or Thioanisole. Switch to TFA/TIS/Water cocktail.
Incomplete Coupling Steric hindrance of Acr-AspUse HATU/HOAt. Double couple. Ensure Acr-Asp-OH purity.
Gelling during cleavage Radical polymerizationPerform cleavage in the dark. Minimize oxygen exposure.

References

  • Solid-Phase Peptide Synthesis (SPPS)

    • Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Synthesis of N-Acryloyl Amino Acids

    • M.R.M.C.P.C. (2011). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. NIH PubMed Central. Link

    • BenchChem.[3] N-Acryloyl-L-aspartic Acid Properties and CAS 70714-77-1.[2] Link

  • Cleavage Cocktails & Scavengers

    • Bachem. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.[6] Bachem Technical Notes. Link

    • Vapourtec. Cleaving peptides in flow (Application Note 72). Link

  • Hydrogel Applications of Acryloyl-Peptides

    • Frontiers in Chemistry. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Link

Sources

Method

Application Note: Aqueous Solution Polymerization of N-Acryloyl Amino Acids

This guide details the aqueous solution polymerization of N-acryloyl amino acids (NAAAs), focusing on achieving structural precision and functional reproducibility. It addresses the unique challenges of polymerizing ioni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the aqueous solution polymerization of N-acryloyl amino acids (NAAAs), focusing on achieving structural precision and functional reproducibility. It addresses the unique challenges of polymerizing ionizable, chiral monomers in water.

[1][2][3]

Executive Summary & Scientific Rationale

Poly(N-acryloyl amino acids) represent a class of "bio-mimetic" polyelectrolytes that combine the side-chain functionality of proteins with the stability of a carbon-carbon backbone. Unlike poly(amino acids) (polypeptides) synthesized via NCA ring-opening, PNAAAs are synthesized via radical polymerization of the vinyl group attached to the amino nitrogen.

Key Applications:

  • Smart Drug Delivery: Exploiting pH-dependent ionization (pKa ~3-5) and Thermo-responsive behavior (LCST/UCST).

  • Chiral Separation: Chiral stationary phases derived from optically active amino acid side chains.

  • Bioconjugation: Pendant carboxyl groups provide ready sites for EDC/NHS coupling.

Technical Challenge: Polymerizing NAAAs in water is non-trivial due to:

  • Coulombic Repulsion: Ionized carboxylates repel propagating radicals, affecting kinetics.

  • Complexation: Hydrogen bonding between monomer and solvent (or self-association) can lead to heterogeneous polymerization.

  • Hydrolysis Risk: The amide linkage is susceptible to hydrolysis at extreme pH/temperature.

Pre-requisite: Monomer Synthesis (Schotten-Baumann)

Commercial availability of specific NAAAs is limited. High-purity synthesis is the first critical step.

Reaction:



Protocol:

  • Dissolve Amino Acid (1.0 eq) and NaOH (2.0 eq) in water at 0°C.

  • Add Acryloyl Chloride (1.1 eq) dropwise while simultaneously adding NaOH (1.0 eq) to maintain pH ~10–11. Crucial: Failure to maintain alkaline pH results in acryloyl chloride hydrolysis.

  • Acidify to pH 2.0 with concentrated HCl.

  • Purification: Extract into ethyl acetate, dry over MgSO4, and recrystallize (typically from ethyl acetate/hexane).

  • Validation: Check purity via HPLC and 1H NMR (absence of vinyl protons from acrylic acid impurity).

Protocol A: Precision Synthesis via Aqueous RAFT

For applications requiring defined molecular weight (Mn) and low dispersity (Đ), Reversible Addition-Fragmentation Chain Transfer (RAFT) is the gold standard.

Experimental Design
  • Monomer: N-Acryloyl-L-Proline (A-Pro-OH) or N-Acryloyl-Glycine (A-Gly-OH).

  • CTA (Chain Transfer Agent): 4-Cyanopentanoic acid dithiobenzoate (CPADB) or 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid. Selection Rule: Use a trithiocarbonate or dithiobenzoate with a carboxylic acid Z-group for water solubility.

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA).

  • Solvent: Buffer (pH 5-6) or Water/Dioxane mix. Note: Pure water can be used if the monomer is ionized (pH > pKa), but charge repulsion may broaden Đ.

Workflow Diagram

RAFT_Workflow cluster_prep Preparation cluster_react Reaction cluster_down Downstream Monomer Monomer Prep (pH Adjustment) Mix Dissolve: Monomer + CTA + I Monomer->Mix Degas Degassing (N2/Ar, 30 min) Mix->Degas Poly Polymerization (70°C, 12-24h) Degas->Poly Quench Quench (Ice Bath + Air) Poly->Quench Dialysis Dialysis (MWCO 3.5kDa) Quench->Dialysis Lyophil Lyophilization Dialysis->Lyophil

Caption: Step-by-step workflow for the controlled RAFT polymerization of N-acryloyl amino acids.

Step-by-Step Procedure
  • Stock Solutions: Prepare a stock solution of ACVA initiator in water (neutralized with NaHCO3 to aid solubility if needed).

  • Reaction Mix: In a Schlenk tube, dissolve N-Acryloyl-L-Proline (1.0 g, 5.46 mmol).

  • CTA Addition: Add CPADB (15.2 mg, 0.054 mmol) targeting a DP (degree of polymerization) of 100.

    • Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

  • Solubilization: Add distilled water (5.0 mL). Adjust pH to ~6.0 using 1M NaOH. Reasoning: Ensures monomer solubility and stability of the dithiobenzoate CTA.

  • Degassing: Seal the tube with a rubber septum. Purge with high-purity Argon for 30–45 minutes via a needle. Oxygen inhibition is the primary cause of failure.

  • Polymerization: Immerse in a pre-heated oil bath at 70°C. Stir magnetically at 300 rpm.

  • Kinetics Monitoring: Withdraw aliquots (0.1 mL) at t=0, 1, 2, 4, 8, 12h under Argon counter-flow for NMR conversion analysis.

  • Termination: Quench by cooling in liquid nitrogen or ice water and exposing to air.

  • Purification: Dialyze against distilled water (pH 7) for 3 days (MWCO 3,500 Da) to remove unreacted monomer and salt.

  • Isolation: Lyophilize to obtain a pinkish (due to CTA) solid.

Protocol B: Hydrogel Formation (Free Radical)

For tissue engineering or superabsorbent applications, a crosslinked network is required.

Formulation Table:

ComponentRoleConcentrationNotes
N-Acryloyl-Glycine Monomer10–20 wt%Primary backbone
MBA Crosslinker1–5 mol% (vs Monomer)Controls pore size/stiffness
APS Oxidant5 mMAmmonium Persulfate
TEMED Catalyst10 mMAccelerates redox initiation
Buffer MediumPBS (pH 7.4)Physiological relevance

Procedure:

  • Dissolve Monomer and MBA (N,N'-Methylenebisacrylamide) in PBS.

  • Purge with Nitrogen for 15 minutes.

  • Add TEMED.

  • Add APS solution last to trigger the reaction.

  • Cast immediately into molds (glass slides with Teflon spacers).

  • Allow to cure at 25°C for 2 hours, then 37°C for 12 hours.

  • Wash: Immerse gel in excess water for 48 hours (change water 3x/day) to remove sol fraction.

Characterization & Data Interpretation

1H NMR Spectroscopy[4]
  • Solvent: D2O is standard. If signals overlap with HDO, use DMSO-d6.

  • Key Signals:

    • Disappearance of vinyl protons (δ 5.6–6.4 ppm).

    • Broadening of backbone protons (δ 1.5–2.5 ppm).

    • Retention of chiral center proton (α-proton) (δ 4.0–4.5 ppm).

Gel Permeation Chromatography (GPC) - Critical Warning

Aqueous GPC of polyelectrolytes is prone to artifacts due to column interaction.

  • Mobile Phase: 0.1 M NaNO3 or 0.05 M Phosphate Buffer + 0.02% NaN3.

  • Additives: Add 20% Acetonitrile to suppress hydrophobic interaction if the amino acid side chain is hydrophobic (e.g., Phenylalanine).

  • Standards: Use Poly(ethylene oxide) (PEO) or Poly(methacrylic acid) (PMAA) standards.

Phase Transition (LCST/UCST)

Poly(N-acryloyl amino acids) often exhibit Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) behavior depending on the side chain.

  • Method: UV-Vis spectrophotometry at 500 nm (transmittance) with a temperature ramp (1°C/min).

  • Example: Poly(N-acryloyl-L-proline) typically shows LCST behavior.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxygen inhibitionIncrease degassing time; check septum seal.
Broad Dispersity (Đ > 1.5) Loss of RAFT controlCheck [CTA]/[I] ratio (ideal > 5:1). Ensure pH is not hydrolyzing the CTA.
Insoluble Polymer Crosslinking or H-bondingEnsure monomer purity (di-vinyl impurities). For H-bonding, add urea or increase pH.
GPC Tailing Column interactionIncrease salt concentration in eluent (0.1 M -> 0.2 M).

References

  • Monomer Synthesis & Properties: Mori, H., et al. "Controlled synthesis of amino acid-based polymers by RAFT polymerization."[1][2][3] Macromolecules, 2004.

  • Aqueous RAFT Protocol: McCormick, C. L., & Lowe, A. B.[4] "Aqueous RAFT polymerization: recent developments in synthesis of functional water-soluble (co)polymers." Accounts of Chemical Research, 2004.

  • Thermoresponsive Behavior (LCST): Eccleston, M. E., et al. "pH-responsive pseudo-peptides for drug delivery." Journal of Controlled Release, 2000.

  • Poly(N-acryloyl amino acid) Characterization: Sumerlin, B. S., et al. "RAFT Polymerization of N-Acryloyl-L-Alanine."[3] Polymer, 2005.

  • General RAFT Guide: Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acryloylaspartic Acid (NAA) Stability &amp; Purification

Current Status: Operational Topic: Preventing Spontaneous Polymerization during Synthesis & Purification Ticket Priority: High (Runaway Reaction Risk) The Core Problem: Why NAA Polymerizes "Randomly" Executive Summary: N...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Spontaneous Polymerization during Synthesis & Purification Ticket Priority: High (Runaway Reaction Risk)

The Core Problem: Why NAA Polymerizes "Randomly"

Executive Summary: N-acryloylaspartic acid (NAA) contains a terminal acryloyl group (


) susceptible to free-radical polymerization. This reaction is exothermic and auto-accelerating (the Trommsdorff effect). Most "spontaneous" failures occur not because of a single error, but due to a misunderstanding of how the inhibitor system works.

The Critical Failure Mode (The "Oxygen Paradox"): Most researchers use MEHQ (4-Methoxyphenol) as a stabilizer.[1]

  • Common Mistake: Purging the solution with Nitrogen or running a rotary evaporator at maximum vacuum to remove solvents quickly.

  • The Science: MEHQ is a phenolic inhibitor. It does not react directly with carbon-centered radicals (

    
    ).[1][2] It reacts with peroxy radicals (
    
    
    
    ).[2] Therefore, MEHQ requires dissolved Oxygen to function. If you remove oxygen, you disable the inhibitor, leading to immediate polymerization.

Mechanism of Inhibition (Visualized)

To prevent polymerization, you must maintain the "Inhibition Cycle." If any component of this cycle is broken (e.g.,


 removal), the cycle collapses into a polymer gel.

MEHQ_Mechanism cluster_safe SAFE ZONE (Aerobic) Initiator Heat / UV / Impurity Radical Carbon Radical (R•) (Active Polymer Chain) Initiator->Radical Initiation Peroxy Peroxy Radical (ROO•) (Less Reactive) Radical->Peroxy Reaction with O₂ (Diffusion Controlled) Polymer POLYMERIZATION (Failure) Radical->Polymer No O₂ Present (Fast Reaction) Oxygen Dissolved Oxygen (O₂) Dead Non-Radical Product (Safe) Peroxy->Dead Trapped by MEHQ MEHQ MEHQ Inhibitor (Phenol)

Figure 1: The MEHQ Inhibition Cycle. Note that without Oxygen (Blue path), the system defaults to the Polymerization (Red path).

Troubleshooting Guide (Q&A)

Scenario A: "My solution gelled inside the Rotary Evaporator."

Diagnosis: Oxygen Depletion + Thermal Stress. Root Cause: You likely applied high vacuum (< 10 mbar) which stripped the dissolved oxygen from the solution. Without


, MEHQ stopped working. The heat from the water bath then triggered polymerization.
Corrective Action: 
  • Bleed Air: Do not run the rotovap completely sealed. Introduce a small "bleed" of air into the flask (if your pump allows) or stop periodically to aerate.

  • Limit Vacuum: Set vacuum only low enough to distill the solvent, not lower.

  • Temperature Limit: Never exceed 40°C in the water bath.

  • Alternative: For aqueous solutions, lyophilization (freeze-drying) is safer than rotary evaporation as it keeps the sample frozen, arresting radical propagation.

Scenario B: "I see a gummy white solid instead of crystals after acidification."

Diagnosis: Uncontrolled Exotherm (Runaway Polymerization). Root Cause: The acidification step (adding HCl to the aspartate salt) releases significant heat of neutralization. If the acid is added too fast, local "hot spots" exceed the polymerization threshold (


).
Corrective Action: 
  • Cryogenic Acidification: The receiving flask must be in an ice/salt bath (0°C to -5°C).

  • Slow Addition: Add the mineral acid dropwise with vigorous stirring. Monitor internal temperature; stop addition if T > 10°C.

  • Inhibitor Check: Ensure the aqueous phase contains trace MEHQ (10-50 ppm) before acidification.

Scenario C: "The product is not extracting into Ethyl Acetate."

Diagnosis: Polarity Mismatch. Root Cause: Unlike mono-carboxylic amino acids (e.g., N-acryloyl-phenylalanine), N-acryloylaspartic acid has two carboxylic acid groups, making it highly polar and water-soluble even at low pH. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl or Ammonium Sulfate to decrease the solubility of the organic product in water (Salting Out effect).

  • Solvent Modification: Use a mixture of Ethyl Acetate : n-Butanol (e.g., 9:1) to increase polarity of the organic phase.

  • Preferred Method: Skip extraction. Acidify to pH 2.0, chill to 0°C, and induce crystallization directly from the aqueous phase.

Validated Protocol: Safe Purification of NAA

This protocol minimizes thermal stress and maintains inhibitor activity.

Reagents:

  • Crude Reaction Mixture (N-acryloylaspartate disodium salt in water).

  • Inhibitor: MEHQ (4-Methoxyphenol).[1]

  • Acid: 3M HCl (chilled).

  • Solvent: Ethyl Acetate (EtOAc) or Acetone for recrystallization.[3]

StepOperationCritical Technical Parameter
1 Pre-Stabilization Add 50 ppm MEHQ to the alkaline reaction mixture before any workup. This protects the monomer during the heat of neutralization.
2 Acidification Place vessel in Ice/Salt Bath (-5°C) . Add 3M HCl dropwise. Target pH: 2.0 - 2.5 . Stop if Internal Temp > 10°C.
3 Isolation (Path A) Direct Crystallization (Preferred): Stir the acidic solution at 0°C for 2-4 hours. Seed with pure NAA if available. Filter the white precipitate.
4 Isolation (Path B) Extraction (If oil forms): Saturate water with NaCl. Extract 3x with EtOAc. Crucial: Do not dry over

for >10 mins (exothermic hydration can trigger surface polymerization).
5 Concentration Rotovap Rules: Bath < 35°C. Vacuum > 20 mbar. Refill with Air (not

) every 10 mins
to replenish oxygen for MEHQ.
6 Drying Vacuum oven at ambient temp (25°C). Do not heat.

Decision Logic for Purification

Follow this flowchart to determine the safest isolation route based on your observation.

Purification_Logic Start Crude Reaction Mix (Alkaline pH) Inhibitor Add MEHQ (50 ppm) Start->Inhibitor Acidify Acidify to pH 2.0 (Temp < 5°C) Inhibitor->Acidify Check Observe State Acidify->Check Precipitate White Precipitate Forms Check->Precipitate Best Case Oil Oily/Gummy Layer Forms Check->Oil High Conc. Clear Clear Solution (No solid) Check->Clear High Solubility Action_Filter Direct Filtration (Wash with ice-cold water) Precipitate->Action_Filter Action_Extract Extract with EtOAc (Keep Temp < 20°C) Oil->Action_Extract Action_Salt Add NaCl (Saturate) Clear->Action_Salt Action_Salt->Action_Extract Action_Seed Seed & Chill (-20°C) Action_Extract->Action_Seed

Figure 2: Decision Matrix for N-Acryloylaspartic Acid Isolation.

References

  • Key Insight: Establishes the requirement of 10 ppm dissolved oxygen for phenolic inhibitors (MEHQ) to function effectively.
    • Key Insight: Details the reaction mechanism where MEHQ traps peroxy radicals (ROO•) rather than carbon radicals.[1][2][4]

  • Key Insight: Provides comparative protocols for recrystallization vs. extraction of N-acryloyl amino acids.
  • Google Patents. (1987). US4694103A - Method of preparing N-acryloyl-α-amino acids.

Sources

Optimization

optimizing yield of N-acryloylaspartic acid Schotten-Baumann reaction

Topic: Optimization of Schotten-Baumann Reaction for N-Acryloylaspartic Acid (A-Asp) Ticket ID: OPT-YIELD-AASP-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Part 1: The "Golden Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Schotten-Baumann Reaction for N-Acryloylaspartic Acid (A-Asp) Ticket ID: OPT-YIELD-AASP-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Part 1: The "Golden Standard" Protocol

This protocol is designed to maximize yield by mitigating the two primary failure modes: hydrolysis of the acyl chloride and radical polymerization of the product.

Reagents & Stoichiometry
ComponentFunctionStoichiometry (Equivalents)Notes
L-Aspartic Acid Substrate1.0 eqZwitterionic starting material.
Acryloyl Chloride Acylating Agent1.1 – 1.2 eqSlight excess accounts for hydrolysis.[1] Distill before use if yellow.
NaOH (4M) Base~4.0 eq (Total)2.0 eq to solubilize Asp + 1.0 eq to neutralize HCl + Excess for pH maintenance.
MEHQ (4-Methoxyphenol) Inhibitor100–200 ppmEssential to prevent polymerization during workup.
Acetone/Water Solvent System1:1 or Pure WaterAcetone aids chloride solubility but is optional if stirring is vigorous.
Step-by-Step Workflow

1. Solubilization & pH Set-Point

  • Action: Dissolve L-Aspartic acid (1.0 eq) in 4M NaOH (approx. 2.0 eq).

  • Target: The goal is to convert both carboxylic acid groups (

    
    ) to carboxylates, ensuring the amine (
    
    
    
    ) is the only species reacting.
  • Check: Measure pH. It should be ~10.0–10.5. If pH < 9.5, the amine is protonated (

    
    ) and will not react .
    

2. The Critical Addition (The "Cold & Slow" Phase)

  • Setup: Cool reaction vessel to 0–4°C (Ice/Salt bath).

  • Action: Add Acryloyl Chloride dropwise over 30–60 minutes.

  • Simultaneous Control: Crucial Step. As you add the acid chloride, the reaction produces HCl, dropping the pH. You must simultaneously add the remaining NaOH dropwise to maintain pH between 9.5 and 10.5 .

  • Why?

    • pH > 11.0

      
       Rapid hydrolysis of Acryloyl Chloride (Yield Loss).
      
    • pH < 9.0

      
       Protonation of amine (Reaction Stalls).
      

3. Reaction & Quench

  • Action: Allow stirring at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Adjust pH to ~2.0 using concentrated HCl.

  • Observation: N-acryloylaspartic acid should precipitate. If it forms an oil or stays soluble, proceed to Extraction .

4. Isolation (Extraction Method)

  • Action: If no precipitate forms, saturate the aqueous phase with NaCl (Salting Out). Extract 3x with Ethyl Acetate (EtOAc) containing 50 ppm MEHQ.

  • Drying: Dry organic layer over

    
    , filter, and rotary evaporate at < 40°C  (Bath temp) to prevent thermal polymerization.
    

Part 2: Troubleshooting Matrix

Use this section to diagnose specific experimental failures.

Symptom Root Cause Corrective Action
Low Yield (<40%) Hydrolysis Dominance The Acryloyl Chloride reacted with water instead of the amine. Fix: Lower temperature to -5°C. Ensure pH never exceeds 10.5 during addition. Increase stirring speed (vortex) to maximize amine-chloride contact.
No Reaction (Recovered Asp) pH Too Low If pH drops below 9.0, the amine becomes protonated (

) and loses nucleophilicity. Fix: Monitor pH continuously. Use an autotitrator if available.
Product is Sticky/Gel-like Polymerization The acryloyl group polymerized via radical mechanism. Fix: Add MEHQ or Hydroquinone to the reaction mixture and the extraction solvent. Keep workup temperature low. Minimize light exposure.
Product is an Oil (Not Solid) Solvent Trapping A-Asp is highly polar and holds onto water/solvents. Fix: Azeotrope with toluene or lyophilize (freeze-dry) the final product to obtain a powder.
Impurity: Free Acrylic Acid Inefficient Workup Acrylic acid is the hydrolysis byproduct. Fix: During extraction, wash the EtOAc layer with a small amount of acidic brine. Acrylic acid is more soluble in organics than A-Asp, but careful recrystallization from water is the best purification.

Part 3: Visualization & Logic

Reaction Workflow Diagram

This diagram outlines the logic flow for the synthesis and decision points for workup.

SchottenBaumannWorkflow Start Start: L-Aspartic Acid Solubilization Solubilization (2 eq NaOH, pH ~10) Start->Solubilization Addition Controlled Addition (Acryloyl Cl + NaOH) Temp < 5°C Solubilization->Addition CheckPH Is pH maintained at 9.5 - 10.5? Addition->CheckPH Reaction Reaction Complete (Amidation) CheckPH->Reaction Yes Hydrolysis Failure: Hydrolysis (Yield Loss) CheckPH->Hydrolysis No (pH > 11) Acidification Acidification (pH 2.0) Reaction->Acidification Precipitate Precipitate Forms? Acidification->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract Salt Out & Extract (Ethyl Acetate) Precipitate->Extract No

Figure 1: Decision logic for the synthesis and isolation of N-acryloylaspartic acid.

Mechanistic Pathway & Competition

Understanding the competition between the desired Amidation and the undesired Hydrolysis.

ReactionPathways AcylCl Acryloyl Chloride Target N-Acryloylaspartic Acid (Target) AcylCl->Target Path A: Nucleophilic Attack (Favored at pH 9-10) Waste Acrylic Acid (Waste) AcylCl->Waste Path B: Hydrolysis (Favored at pH > 11 or High T) Amine Aspartic Acid (Amine -NH2) Amine->Target Water Water / OH- Water->Waste

Figure 2: Competing reaction pathways. Path A is maximized by pH control and vigorous stirring.

Part 4: Advanced FAQs (Scientist-to-Scientist)

Q: Why is the pH window so narrow (9.5–10.5) for Aspartic Acid specifically? A: Aspartic acid is unique due to its two carboxyl groups (


) and the 

-amino group (

).
  • At pH < 9.0 , the amino group is significantly protonated (

    
    ), rendering it non-nucleophilic. It simply cannot attack the acid chloride.
    
  • At pH > 11.0 , the concentration of hydroxide ions (

    
    ) increases logarithmically. Since Acryloyl Chloride is highly electrophilic, 
    
    
    
    competes aggressively with the amine, leading to hydrolysis (Acrylic Acid formation). The window of 9.5–10.5 is the "sweet spot" where the amine is sufficiently deprotonated to react, but
    
    
    concentration is low enough to minimize hydrolysis [1, 4].

Q: Can I use an organic base like Triethylamine (TEA) instead of NaOH? A: Yes, but with caveats. TEA is often used in purely organic solvents (DCM/THF) for this reaction. However, Aspartic Acid has very poor solubility in DCM. If you use TEA in a mixed aqueous system, it can be difficult to remove completely without ion-exchange chromatography. For scale-up and purity, the Schotten-Baumann (NaOH/Water) method is preferred because the inorganic salts (NaCl) are easily removed by solubility differences or dialysis [2].

Q: My product polymerizes in the rotary evaporator. What is happening? A: This is "thermal polymerization." Even with inhibitors, concentrating acryloyl compounds at high temperatures can trigger radical chains.

  • Protocol Adjustment: Never exceed a bath temperature of 40°C.

  • Oxygen Effect: Paradoxically, many inhibitors (like MEHQ) require dissolved oxygen to function. If you pull a hard vacuum and remove all oxygen, the inhibitor may stop working. Tip: Bleed a tiny amount of air into the rotavap or use a dedicated polymerization inhibitor like Phenothiazine if strict anaerobic conditions are required [3].

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspartic acid - pKa and Structure. Retrieved from [Link]

Sources

Troubleshooting

controlling molecular weight distribution in poly(N-acryloylaspartic acid)

Executive Summary & Strategic Method Selection Poly(N-acryloylaspartic acid) (PAAsp) is a functional poly(amino acid) derivative valued in drug delivery for its biocompatibility and pendant carboxylic acid groups. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Method Selection

Poly(N-acryloylaspartic acid) (PAAsp) is a functional poly(amino acid) derivative valued in drug delivery for its biocompatibility and pendant carboxylic acid groups. However, its synthesis often suffers from broad molecular weight distributions (MWD), typically characterized by a dispersity (


) > 1.5.

The Core Challenge: The free carboxylic acid groups on the aspartic acid side chain can interfere with metal-catalyzed polymerizations (like ATRP) and undergo ionization changes that alter propagation kinetics in aqueous media.

Recommended Solution: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard for PAAsp. Unlike ATRP, RAFT is metal-free and highly tolerant of acidic functional groups, allowing for the direct polymerization of unprotected monomers with


.

Standard Operating Procedure (SOP): RAFT Polymerization of PAAsp

This protocol is designed to target a molecular weight (


) of ~15,000  g/mol  with 

.
Reagents & Materials[1][2][3]
ComponentRoleRecommended ReagentNotes
Monomer Building BlockN-acryloylaspartic acid (NAAsp)Critical: Must be recrystallized (ethanol/water). Purity >98% by HPLC.
CTA Control Agent4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)dithiobenzoates or trithiocarbonates work best for acrylamides.
Initiator Radical Source4,4'-Azobis(4-cyanovaleric acid) (ACVA)Water-soluble azo initiator.
Solvent MediumDMF (anhydrous) or Water/Dioxane (50:50)DMF prevents polyelectrolyte effects during synthesis.
The Protocol
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = [Monomer]
    
    
    
    / [CTA]
    
    
    .
    • Example: For

      
      , set ratio [M]:[CTA]:[I] = 80 : 1 : 0.2 .
      
  • Dissolution: Dissolve NAAsp (1.0 g, 5.3 mmol) and CPADB (18.5 mg, 0.066 mmol) in DMF (4 mL).

  • Initiator Addition: Add ACVA (3.7 mg, 0.013 mmol). Ensure the [CTA]/[Initiator] ratio is

    
     to maintain high end-group fidelity.
    
  • Degassing (Crucial Step): Seal the vial with a rubber septum. Purge with high-purity Nitrogen or Argon for 30 minutes .

    • Why? Oxygen inhibits radical propagation and oxidizes the CTA, leading to dead chains and high PDI.

  • Polymerization: Place in a pre-heated oil bath at 70°C . Stir at 500 rpm for 8–12 hours.

  • Quenching: Immerse vial in liquid nitrogen or ice water and expose to air to stop the reaction.

  • Purification: Precipitate dropwise into cold acidic water (pH 2) or diethyl ether (if using DMF). Centrifuge and dry under vacuum.

Workflow Visualization

The following diagram illustrates the critical path for synthesizing low-dispersity PAAsp, highlighting decision nodes where errors frequently occur.

PAAsp_Workflow Start Start: Monomer Prep PurityCheck Check Monomer Purity (HPLC/NMR) Start->PurityCheck Recrystallize Recrystallize (EtOH/Water) PurityCheck->Recrystallize < 98% Mix Dissolve Monomer + CTA + Initiator (Ratio 80:1:0.2) PurityCheck->Mix > 98% Recrystallize->PurityCheck Degas Degas (N2 Purge) 30-45 mins Mix->Degas Polymerize Polymerization 70°C, 8-12h Degas->Polymerize CheckViscosity Viscosity Increase? Polymerize->CheckViscosity CheckViscosity->Polymerize No (Check O2 leak) Quench Quench (Ice/Air) CheckViscosity->Quench Yes Purify Precipitation & Dialysis Quench->Purify Analyze GPC Analysis (Aqueous Buffer) Purify->Analyze

Caption: Figure 1. Critical path workflow for RAFT polymerization of PAAsp. Yellow diamonds indicate quality control checkpoints.

Troubleshooting Guide

Issue 1: High Dispersity ( )

Symptoms: GPC traces show a shoulder or a broad tail. Root Cause Analysis:

  • Poor [CTA]/[Initiator] Ratio: If the radical flux is too high, termination reactions (coupling/disproportionation) outcompete chain transfer.

  • CTA Instability: Trithiocarbonates can hydrolyze at high pH (>8) or degrade at very high temperatures.

  • Monomer Impurities: Traces of acrylic acid (from hydrolysis of acryloyl chloride during monomer synthesis) polymerize at different rates.

Corrective Actions:

  • Adjust Ratio: Increase the [CTA]/[Initiator] ratio to 10:1 . This slows the reaction but improves control.

  • Check pH: If polymerizing in water, ensure pH is < 7.0 .

  • Purify Monomer: Recrystallize N-acryloylaspartic acid to remove acrylic acid contaminants.

Issue 2: Induction Period / No Polymerization

Symptoms: No viscosity change after 2 hours. Root Cause Analysis:

  • Oxygen Inhibition: Oxygen is a diradical that reacts with the initiating radicals faster than the monomer.

  • Inhibitor Presence: Commercial acryloyl chloride often contains MEHQ inhibitor, which may carry over if not removed.

Corrective Actions:

  • Enhanced Degassing: Switch from N2 bubbling to Freeze-Pump-Thaw (3 cycles) . This is the gold standard for removing dissolved oxygen.

  • Inhibitor Removal: Wash the monomer precursor with dilute NaOH before the final acidification step during monomer synthesis.

Issue 3: GPC Anomalies (Weird Peak Shapes)

Symptoms: Tailing peaks, multimodal distribution, or


 values that do not match theoretical predictions.
Root Cause Analysis: 
  • Polyelectrolyte Effect: PAAsp is anionic. In pure water or standard organic GPC solvents (THF), the chains expand due to charge repulsion, or adsorb to the column packing.

Corrective Actions:

  • Buffer Selection: Use 0.1 M NaNO3 + 0.05 M Phosphate Buffer (pH 7) as the eluent. The salt screens the charges.

  • Column Choice: Use hydrophilic columns (e.g., OHpak or TSKgel) designed for water-soluble polymers. Do NOT use Styrene-Divinylbenzene columns with aqueous buffers.

Logic Tree: Diagnosing MWD Control

Caption: Figure 2. Diagnostic logic tree for identifying the cause of broad molecular weight distributions.

Frequently Asked Questions (FAQs)

Q1: Can I use ATRP instead of RAFT for N-acryloylaspartic acid? A: Direct ATRP is difficult because the free carboxylic acid groups can coordinate with the Copper catalyst, deactivating it. If you must use ATRP, you have two options:

  • Protect the acid groups (e.g., using the beta-benzyl ester of aspartic acid) and deprotect post-polymerization.

  • Use a highly active ligand like Me6TREN and perform the reaction at low pH, but RAFT is generally more robust for this specific monomer.

Q2: How do I calculate the theoretical Molecular Weight (


)? 
A:  Use the following formula:


Note: If your GPC

is significantly higher than

, it suggests incomplete initiation efficiency.

Q3: Why is my polymer turning pink/red during polymerization? A: This is normal for Dithiobenzoate CTAs (like CPADB). The color comes from the C=S bond. If the color disappears, your CTA has been destroyed (likely by hydrolysis or oxidation), and control over MWD is lost.

References

  • Monomer Synthesis & Properties

    • Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. (2000).[1] Biomacromolecules. Link

  • RAFT Polymerization of Acrylamides

    • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization.[2][3] (2019).[4] Polymer Chemistry. Link

  • GPC Troubleshooting

    • Aqueous GPC/SEC for Water-Soluble Macromolecules. (2020).[5][6] LCGC International. Link

  • ATRP Limitations with Acidic Monomers

    • Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids.[7][5] (2020).[5][6] Macromolecules. Link

Sources

Optimization

solubility issues of poly(N-acryloylaspartic acid) in organic media

Welcome to the Polymer Chemistry Technical Support Center. Ticket Subject: Solubility Issues & Phase Separation of Poly(N-acryloylaspartic acid) (PAAsp) in Organic Media.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polymer Chemistry Technical Support Center.

Ticket Subject: Solubility Issues & Phase Separation of Poly(N-acryloylaspartic acid) (PAAsp) in Organic Media. Assigned Specialist: Senior Application Scientist, Functional Polymers Division.[1] Status: Open.

Introduction: The "Polarity Trap"

You are likely here because your Poly(N-acryloylaspartic acid) (PAAsp) sample has precipitated, formed a gel, or refuses to dissolve in your target organic solvent (DCM, THF, or Toluene).

The Root Cause: Unlike standard poly(acrylic acid), PAAsp possesses a "double-hydrophilic" threat.[1] Each monomer unit contains:

  • Two Carboxylic Acid Groups: One from the backbone proximity and one from the aspartic acid side chain.[1]

  • Amide Linkage: A strong hydrogen bond donor/acceptor site.[1]

This creates a dense intermolecular hydrogen-bonding network (physical crosslinking) that most organic solvents cannot penetrate.[1] To dissolve PAAsp, you must thermodynamically overcome this lattice energy.[1]

Part 1: The Solubility Diagnostic Matrix

Before attempting chemical modification, verify your solvent system against the known solubility profile of native PAAsp.[1]

Solvent ClassRepresentative SolventsSolubility StatusTechnical Note
Protic Polar Water, Methanol (warm)Soluble pH dependent. Solubility increases at pH > 4.5 (ionization).[1]
Aprotic Polar DMF, DMSO, DMAcSoluble Gold Standard.[1] May require heating (40–60°C) to break initial H-bonds.[1]
Chlorinated DCM, ChloroformInsoluble Requires hydrophobic counter-ion modification (see Protocol A).[1]
Ethers/Cyclic THF, Dioxane, Diethyl EtherInsoluble Precipitants.[1] Used for purification.[1][2][3]
Hydrocarbons Toluene, HexaneInsoluble Strictly non-interacting.[1]

Part 2: Troubleshooting Workflows

Issue 1: "I need to process PAAsp in volatile organics (DCM/CHCl3) for electrospinning or casting."

Diagnosis: Native PAAsp is too polar. You must mask the carboxylic acid groups.[1] Solution: Hydrophobic Counter-ion Exchange (Non-Covalent Modification).

This method creates an organo-soluble complex without permanently altering the polymer structure (reversible via acidification).

Protocol A: Hydrophobic Amine Complexation

  • Dissolution: Dissolve PAAsp in a minimum volume of Water or Methanol.[1]

  • Complexation: Add a stoichiometric amount (1:1 molar ratio relative to COOH groups) of a hydrophobic amine.

    • Recommended:Di-n-butylamine or Tri-n-octylamine .[1]

  • Exchange: Stir for 2 hours. The solution may become turbid if in water.[1]

  • Isolation: Lyophilize the solution to remove water.

  • Re-solvation: The resulting solid (PAAsp-Amine salt) will now dissolve in Chloroform or DCM .[1]

Mechanism: The hydrophobic alkyl chains of the amine shield the polar ionic core, allowing interaction with non-polar solvents.[1]

Issue 2: "My PAAsp formed a gel in DMF/DMSO during storage."

Diagnosis: Physical Gelation via Hydrogen Bonding.[1] Solution: LiCl Disruption (The "Salting-In" Effect).

Protocol B: H-Bond Breaking

  • Add Salt: Add 1–5 wt% Lithium Chloride (LiCl) to your DMF or DMSO.[1]

  • Heat: Stir at 60°C for 1 hour.

  • Result: The Li+ ions interact with the carbonyl oxygens, and Cl- interacts with the amide protons, effectively disrupting the polymer-polymer H-bonds and restoring fluidity.

Part 3: Decision Logic & Visualization

Use the following logic flow to determine the correct processing route for your experiment.

PAAsp_Solubility_Logic Start Start: PAAsp Sample Target Target Solvent? Start->Target Water Water/Buffer Target->Water DMF DMF / DMSO Target->DMF DCM DCM / THF / CHCl3 Target->DCM Direct Direct Dissolution (Adjust pH > 5) Water->Direct HeatSalt Heat (60°C) + LiCl (5%) DMF->HeatSalt Mod Must Modify Polymer DCM->Mod SaltComplex Protocol A: Hydrophobic Salt (Reversible) Mod->SaltComplex For Casting/Spinning Ester Protocol C: Esterification (Permanent) Mod->Ester For Chemical Stability

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the target solvent system.

Part 4: Advanced Chemical Modification (Permanent)

If you require permanent solubility in organics (e.g., for GPC analysis in THF or copolymerization), you must esterify the carboxylic acid groups.[1]

Protocol C: Benzyl Esterification (PAAsp-Bz) Note: This converts PAAsp into Poly(N-acryloylaspartic acid β-benzyl ester).

  • Pre-Synthesis: It is often easier to polymerize the monomer (N-acryloylaspartic acid β-benzyl ester) rather than post-modifying the polymer, due to steric hindrance.[1]

  • Post-Polymerization Modification:

    • React PAAsp with Benzyl Bromide in DMF using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.

    • Temp: 50°C for 24 hours.

    • Precipitation: Pour into Diethyl Ether.

    • Result: The resulting polymer is soluble in THF, DCM, and Acetone .[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use RAFT polymerization to make PAAsp directly in organic solvents? A: Yes, but you must use a "protected" monomer.[1] Polymerizing free N-acryloylaspartic acid in organics is difficult because the monomer itself is poorly soluble in non-polar media.[1]

  • Recommendation: Polymerize N-acryloylaspartic acid dimethyl ester or benzyl ester in Dioxane or Toluene via RAFT.[1] Deprotect (hydrolyze) later if you need the acid groups back [1, 3].[1]

Q2: Why does my PAAsp precipitate when I add a drug dissolved in Ethanol? A: PAAsp has limited solubility in pure Ethanol.[1] It often requires a water/alcohol mix.[1] If you add a large volume of Ethanol to an aqueous PAAsp solution, you cross the "theta solvent" threshold, causing phase separation.[1]

  • Fix: Dissolve the drug in a minimal amount of DMSO before adding it to the aqueous PAAsp solution.

Q3: Is the degradation of PAAsp an issue in solution? A: The poly(acrylic) backbone is not biodegradable. Only the side chains (aspartic acid) can undergo hydrolysis or racemization under harsh pH conditions.[1] Store solutions at neutral pH (6–7) at 4°C to prevent side-chain hydrolysis [4].[1]

References

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Source: Polymer Chemistry (RSC).[1] URL:[Link]

  • Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application. Source: Colloids and Surfaces B: Biointerfaces (via PubMed).[1] URL:[Link]

  • Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT. Source: NIH / PMC.[1] URL:[Link]

  • Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Source: Frontiers in Materials.[1] URL:[Link]

Sources

Troubleshooting

N-AAsp &amp; Polyaspartamide Polymerization Technical Support Center

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Cross-linking Side Reactions in N-AAsp / Poly(aspartic acid) Synthesis Welcome to the Technical Support Center You have acc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Cross-linking Side Reactions in N-AAsp / Poly(aspartic acid) Synthesis

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting portal for Poly(aspartic acid) derivatives. Based on your inquiry regarding "reducing cross-linking side reactions," we have identified two likely synthesis routes you may be employing.

Please select your current workflow to jump to the relevant guide:

  • Route A (The PSI Platform): Aminolysis of Polysuccinimide (PSI) to form N-substituted Polyaspartamides (N-PAA).

    • Common Issue: Uncontrollable gelation during the addition of amines (transamidation side reactions).

  • Route B (The Radical Route): Free radical polymerization of N-Acryloyl Aspartic Acid (N-AAsp) .

    • Common Issue: Physical gelation via hydrogen bonding or impurities acting as cross-linkers.

Route A: Aminolysis of Polysuccinimide (PSI)

Target Audience: Drug delivery researchers synthesizing amphiphilic copolymers or drug conjugates.

The Mechanism of Failure: Why is my reaction gelling?

The conversion of PSI to N-substituted polyaspartamide is a nucleophilic ring-opening reaction. The "Cross-linking Side Reaction" is typically caused by Inter-chain Transamidation or Salt Bridging .

The Competing Pathways (Graphviz Visualization)

PSI_Reaction_Pathways PSI Polysuccinimide (PSI) Backbone Desired Linear N-Substituted Polyaspartamide PSI->Desired Path A: Nucleophilic Attack (Kinetic Control) Intermediate Polymer with Mixed Amide/Imide Units PSI->Intermediate Partial Conversion Amine Primary Amine (R-NH2) Crosslinked Irreversible Hydrogel (Cross-linked) Intermediate->Crosslinked Path B: Transamidation (Amide N attacks Imide) Conditions Risk Factors: 1. High Temp (>40°C) 2. High Concentration 3. Wet Solvent (Hydrolysis) Conditions->Intermediate

Figure 1: Reaction pathways in PSI aminolysis. Path A is the desired ring-opening. Path B is the unwanted inter-chain attack leading to gelation.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns into a solid gel within minutes of adding the amine. Why?

  • Diagnosis: This is likely Inter-chain Transamidation . As the amine opens the succinimide ring, it forms an amide bond. The nitrogen in this new amide bond can act as a nucleophile (albeit a weak one) and attack a succinimide ring on a neighboring chain, effectively cross-linking the polymer.

  • Solution:

    • Dilution: This is the most critical factor. Perform the reaction at a polymer concentration of ≤ 5-10 wt% . High concentrations increase the probability of inter-chain collisions.

    • Temperature: Keep the reaction below 40°C . Transamidation has a higher activation energy than the desired aminolysis. Lower temperatures favor the desired primary amine attack.

    • Order of Addition: Add the PSI solution to the Amine solution , not the other way around. This ensures a high local concentration of the primary amine (the stronger nucleophile) relative to the polymer, favoring ring opening over cross-linking.

Q2: I am using a diamine linker (e.g., Ethylenediamine), and it always cross-links.

  • Diagnosis: Bifunctional amines are potent cross-linkers. Even if you intend to attach only one end, the second amine group will react rapidly with another chain.

  • Solution:

    • Huge Excess: Use a large molar excess of the diamine (e.g., 10-50 equivalents per succinimide unit). This statistically favors mono-substitution.

    • Mono-protection: Use a mono-Boc protected diamine (e.g., N-Boc-ethylenediamine), then deprotect after the polymer is purified. This is the only way to guarantee 0% chemical cross-linking.

Q3: The polymer precipitates but isn't a chemical gel (it dissolves in water later).

  • Diagnosis: This is Physical Cross-linking or Salt Formation . If you are using a hydrophobic amine, the resulting amphiphilic polymer may aggregate. If water is present, hydrolysis generates free carboxylic acids, which can form salt bridges with unreacted amines.

  • Solution:

    • Anhydrous Conditions: Use strictly anhydrous DMF or NMP (dried over molecular sieves). Water triggers hydrolysis, creating -COOH groups that complicate solubility.

    • Add Base: If salt bridging is suspected, adding a tertiary base like Triethylamine (TEA) can disrupt the interactions, though it may catalyze base-mediated side reactions.

Validated Protocol: Synthesis of N-Substituted Polyaspartamide
StepActionCritical Control Point (CCP)
1 Dissolution Dissolve Polysuccinimide (PSI) in Anhydrous DMF to a concentration of 5 wt% .
2 Preparation Dissolve the nucleophilic amine (R-NH2) in DMF. Use 1.0 - 1.2 equivalents relative to succinimide units.
3 Addition Add the PSI solution dropwise into the Amine solution under vigorous stirring.
4 Reaction Stir at 25°C - 35°C for 24 hours under Nitrogen/Argon.
5 Workup Precipitate into cold diethyl ether or ethanol (depending on R group solubility).

Route B: Radical Polymerization of N-Acryloyl Aspartic Acid (N-AAsp)

Target Audience: Materials scientists creating hydrogels or adhesives.

The Mechanism of Failure: Physical vs. Chemical Gelation

In the radical polymerization of N-AAsp, "cross-linking" is often a misunderstanding of Hydrogen Bond Networking (Physical Gelation). However, true chemical cross-linking can occur via impurities.

Troubleshooting Flowchart

NAAsp_Troubleshooting Start Problem: N-AAsp Polymerization Resulted in Gel Check1 Does the gel dissolve in high pH (pH > 9) water? Start->Check1 Yes Yes: It dissolves Check1->Yes No No: It remains swollen Check1->No PhysGel Diagnosis: Physical Gelation (H-Bonding Network) Yes->PhysGel ChemGel Diagnosis: Chemical Cross-linking (Covalent Bonds) No->ChemGel Sol1 Solution: Polymerize in Buffer (pH 7) or Polar Solvent (DMF/DMSO) PhysGel->Sol1 Sol2 Solution: Check Monomer Purity (Remove Divinyl Impurities) ChemGel->Sol2

Figure 2: Diagnostic logic for N-AAsp gelation.

Technical Deep Dive

Issue: Hydrogen Bond Aggregation (The "False" Cross-link) N-AAsp contains two carboxylic acid groups per monomer. In acidic media or non-polar solvents, these form strong intermolecular dimerizations (similar to polyacrylic acid but stronger).

  • Fix: Polymerize in a solvent that disrupts hydrogen bonding (e.g., water at pH 7.0 where groups are ionized as -COO⁻, or DMSO ).

Issue: Impurity-Driven Cross-linking If N-AAsp is synthesized via the Schotten-Baumann reaction (Aspartic Acid + Acryloyl Chloride), a common side product is the mixed anhydride or a di-acryloyl species if the reaction temperature wasn't controlled.

  • Fix: Recrystallize the N-AAsp monomer from water/ethanol before polymerization. Verify purity via HPLC. Even 0.1% di-vinyl impurity will cause gelation.

References

  • Synthesis of Polysuccinimide (PSI)

    • Nakis, P. et al. "Synthesis and Characterization of Poly(aspartic acid)
    • (Generalized link to MDPI Polymers for verification of PSI protocols).

  • Aminolysis Mechanism & Side Reactions

    • Uhrich, K. E. et al. "Polymeric Systems for Controlled Drug Release."[1] Chemical Reviews, 1999. (Discusses the N-substituted polyaspartamide backbone stability).

  • Cross-linking in Polyaspartic Acid Hydrogels

    • Gyenes, T. et al.[2] "Supermacroporous chemically cross-linked poly(aspartic acid) hydrogels."[3] Acta Biomaterialia, 2015. (Describes the intentional cross-linking, providing insight into how to avoid it).

  • N-Acryloyl Aspartic Acid (N-AAsp)

    • Yu, J. et al.[4] "Development of biocompatible hydrogel adhesives...[4] by free radical polymerization of N-acryloyl aspartic acid."[4] ResearchGate, 2023.[5]

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals (DMF, Amines, Acryloyl Chloride) before use.

Sources

Optimization

separation of unreacted acryloyl chloride from N-acryloylaspartic acid product

Ticket Category: Chemical Synthesis & Purification Subject: Separation of Unreacted Acryloyl Chloride from N-Acryloylaspartic Acid Urgency: High (Polymerization Risk) Executive Summary This guide addresses the purificati...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Chemical Synthesis & Purification Subject: Separation of Unreacted Acryloyl Chloride from N-Acryloylaspartic Acid Urgency: High (Polymerization Risk)

Executive Summary

This guide addresses the purification of


-acryloylaspartic acid  synthesized via the Schotten-Baumann reaction (L-Aspartic acid + Acryloyl chloride). The primary challenge is the safe removal of unreacted acryloyl chloride —a toxic, lachrymatory, and highly reactive reagent—without triggering the polymerization of your product.

The Core Strategy:

  • Hydrolysis: Convert unreacted acryloyl chloride into acrylic acid (volatile, water-soluble).

  • Phase Partitioning: Exploit the zwitterionic nature of the aspartic acid backbone to wash away non-polar impurities while the product remains a water-soluble salt.

  • Crystallization: Isolate the solid product from the liquid acrylic acid byproduct.

Module 1: Immediate Safety & Quenching (The "Red Zone")

Q: I still have active acryloyl chloride in my reaction vessel. Can I distill it off? A: NO. Do not attempt to distill unreacted acryloyl chloride from the product mixture.

  • Reasoning: Acryloyl chloride has a boiling point of

    
    . Heating the mixture will likely cause thermal polymerization of your product (
    
    
    
    -acryloylaspartic acid), leading to an intractable gel [1].
  • Correct Action: You must chemically quench the chloride.

    • Add saturated

      
        or dilute 
      
      
      
      at
      
      
      .
    • Mechanism:[1][2][3] This hydrolyzes the acyl chloride into acrylic acid and

      
       (neutralized to 
      
      
      
      ). Acrylic acid is far easier to separate than the reactive chloride.

Q: My reaction mixture turned into a gel. What happened? A: Uncontrolled radical polymerization occurred.

  • Cause: Lack of radical inhibitors or excessive heat.

  • Prevention: Always add 4-methoxyphenol (MEHQ) or BHT (approx. 200-500 ppm) to the reaction solvent and the extraction solvent. Keep the temperature below

    
     during the addition of acryloyl chloride [2].
    
Module 2: The Separation Protocol (Step-by-Step)

This protocol assumes a standard Schotten-Baumann synthesis in an alkaline aqueous medium (pH 9–10).

Phase 1: The Basic Wash (Removal of Non-Acids)

Before acidifying to isolate your product, you must remove non-polar impurities and unreacted organics.

  • Maintain pH > 9: Ensure the aqueous reaction mixture is basic. At this pH, your product is a dianion (disodium salt) and is highly water-soluble.

  • Organic Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     vol).
    
    • Outcome: Unhydrolyzed acryloyl chloride (if any remains) and non-polar byproducts partition into the organic layer. The product stays in the water.

    • Discard the organic layer (into halogenated waste).

Phase 2: Acidification & Isolation

Now that the reactive chloride is gone, you must separate the product from the acrylic acid byproduct.

  • Acidify: Cool the aqueous layer to

    
    . Slowly add 
    
    
    
    until pH
    
    
    .
    • Observation:

      
      -Acryloylaspartic acid should precipitate or become extractable.[4]
      
  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
     vol).
    
    • Note: Both the product and the acrylic acid byproduct will move into the Ethyl Acetate.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure (Rotavap) at 
    
    
    
    .
    • Result: You will obtain a crude solid or oil containing the product and residual acrylic acid.

Phase 3: Purification (The Critical Separation)

Acrylic acid is a liquid (bp


) while 

-acryloylaspartic acid is a solid.
MethodProtocolBest For
Recrystallization (Recommended) Dissolve crude in minimal hot Water or Ethanol/Water (1:1) . Cool slowly to

. Filter the crystals.[5][6]
High purity (>98%). Acrylic acid stays in the mother liquor.
High Vacuum Drying Place crude oil under high vacuum (< 1 mbar) for 24h.Removing trace acrylic acid if crystallization yield is low.
Trituration Wash the crude solid with cold Diethyl Ether or Hexane .Rapid removal of surface acrylic acid (product is insoluble in ether/hexane).
Module 3: Visualizing the Workflow

The following diagram illustrates the logical flow of the separation process, highlighting the critical "Basic Wash" step often missed by researchers.

SeparationWorkflow Start Crude Reaction Mixture (Aq. Alkaline Solution) Quench Step 1: Quench (Add NaHCO3, 0°C) Start->Quench Wash Step 2: Basic Wash (Extract with DCM) Quench->Wash OrgLayer1 Organic Layer (Contains Unreacted Chloride/Oligomers) Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt + Acrylic Acid Salt) Wash->AqLayer1 Keep Acidify Step 3: Acidification (Add HCl to pH 2) AqLayer1->Acidify Extract Step 4: Extraction (Ethyl Acetate) Acidify->Extract AqLayer2 Aqueous Waste (Salts) Extract->AqLayer2 Discard OrgLayer2 Organic Layer (Product + Acrylic Acid) Extract->OrgLayer2 Keep Evap Step 5: Evaporation (< 30°C, Vacuum) OrgLayer2->Evap Recryst Step 6: Recrystallization (Water or EtOH/H2O) Evap->Recryst Final Pure N-Acryloylaspartic Acid (Crystalline Solid) Recryst->Final MotherLiq Mother Liquor (Contains Acrylic Acid) Recryst->MotherLiq Impurities

Caption: Logical flow for separating acryloyl chloride derivatives from the aspartic acid product. Note the critical branching at the Basic Wash step.

Module 4: Troubleshooting & FAQ

Q: My product is turning pink/red during the workup. Is this normal? A: No. This indicates autopolymerization involving the formation of polyphenol-like structures or oxidation of the inhibitor.

  • Fix: Ensure you are using fresh MEHQ. Keep the solution covered with aluminum foil (light can trigger photo-polymerization) and maintain temperature

    
    .
    

Q: I cannot get crystals; I only get a sticky oil. A: This is common for


-acryloyl amino acids.
  • Fix 1 (Seeding): Scratch the glass wall of the flask with a glass rod to induce nucleation.

  • Fix 2 (Solvent Swap): If using water, try dissolving in minimal hot ethyl acetate and adding hexane dropwise until cloudy (cloud point), then cool [3].

  • Fix 3 (Drying): Residual acrylic acid prevents crystallization. Triturate the oil with diethyl ether to extract the acrylic acid, leaving the solid product behind.

Q: Can I use column chromatography? A: Yes, but it is risky.

  • Risk:[1] Silica gel is slightly acidic and can catalyze polymerization or hydrolysis.

  • Protocol: If necessary, use a short silica plug. Elute with DCM:Methanol (9:1) containing 1% Acetic Acid. Ensure the eluent contains inhibitor (MEHQ) [4].

References
  • G. Odian, Principles of Polymerization, 4th Ed., Wiley-Interscience, 2004.
  • RSC Polymer Chemistry , "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization," Polym. Chem., 2015.

  • BenchChem Technical Support , "Purification of N-Acryloyl-p-aminobenzoic Acid," (General protocol for N-acryloyl amino acid recrystallization).[6]

  • ChemSpider Synthetic Pages , "N-acylation of an amide using acryloyl chloride," (Protocol for quenching and workup).

  • Google Patents , "Method of preparing N-acryloyl-alpha-amino acids (US4694103A)," (Industrial standard for aqueous Schotten-Baumann workup).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of N-acryloylaspartic acid in D2O

This guide provides a technical analysis of the 1H NMR chemical shifts of N-acryloylaspartic acid (NAA) in deuterium oxide ( ). It is designed for researchers optimizing hydrogel synthesis, drug delivery carriers, and po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR chemical shifts of N-acryloylaspartic acid (NAA) in deuterium oxide (


). It is designed for researchers optimizing hydrogel synthesis, drug delivery carriers, and polymer characterization.

1H NMR Chemical Shifts of N-Acryloylaspartic Acid in : A Comparative Technical Guide

Executive Summary & Application Context

N-acryloylaspartic acid (NAA) is a functional monomer used to introduce pH-sensitivity and biocompatibility into polymeric systems. Unlike simple acrylates, NAA retains the zwitterionic and chelating properties of aspartic acid, making it critical for:

  • Smart Hydrogels: pH-responsive swelling for controlled drug release.

  • Biomineralization: Calcium-binding domains in bone tissue engineering.

  • Surface Modification: Introducing carboxylic acid moieties for further conjugation.

The Challenge: Characterizing NAA requires differentiating it from its precursors (L-aspartic acid, acryloyl chloride) and its polymeric form (Poly-NAA). This guide uses 1H NMR as the primary validation tool, offering a self-validating protocol for purity and polymerization efficiency.

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducible NMR data, the synthesis and preparation must follow a controlled pathway to minimize hydrolysis and pH-induced shift variations.

Phase 1: Synthesis (Schotten-Baumann Conditions)
  • Dissolution: Dissolve L-Aspartic Acid (1 eq) in 4M NaOH (2.2 eq) at 0°C. Why: High pH protects the amine for nucleophilic attack while solubilizing the zwitterion.

  • Acryloylation: Dropwise addition of Acryloyl Chloride (1.1 eq) while maintaining pH > 10. Why: Prevents accumulation of HCl which would protonate the amine and stop the reaction.

  • Acidification: Adjust pH to ~2.0 with concentrated HCl to precipitate the product or extract into organic solvent (Ethyl Acetate).

  • Purification: Recrystallization from water/ethanol.

Phase 2: NMR Sample Preparation ( )
  • Solvent: Dissolve 10-15 mg of purified NAA in 0.6 mL Deuterium Oxide (

    
    , 99.9% D) .
    
  • Reference: Add trace TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal standard (

    
     ppm). Note: Avoid TMS as it is insoluble in 
    
    
    
    .
  • pH Adjustment: Adjust pD to ~7.0 using NaOD/DCl if studying physiological state, or leave at native acidic pH (~2-3) for protonated carboxylic acid analysis. Caution: Chemical shifts of

    
    -protons shift ~0.2-0.4 ppm depending on ionization state.
    
Workflow Visualization

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start L-Aspartic Acid (Precursor) Step1 Acryloylation (pH > 10, 0°C) Start->Step1 + Acryloyl Chloride Step2 Acidification (pH ~ 2.0) Step1->Step2 Quench Step3 Purification (Recrystallization) Step2->Step3 Precipitate Analysis 1H NMR Analysis (D2O, TSP Ref) Step3->Analysis Dissolve

Figure 1: Synthesis and validation workflow for N-acryloylaspartic acid.

Comparative Spectral Analysis

The following data compares the 1H NMR shifts of NAA against its precursor (Aspartic Acid) and its polymer (Poly-NAA).

Table 1: Chemical Shift Comparison ( , ppm in )
Proton AssignmentL-Aspartic Acid (Precursor)N-Acryloylaspartic Acid (Monomer) Poly(NAA) (Polymer)
Vinyl (

)
Absent5.70 – 6.35 (m, 3H) Absent (Converted)

-CH
3.90 (dd)4.65 – 4.75 (m, 1H) 4.20 – 4.50 (Broad)

-CH

2.65 – 2.85 (m)2.80 – 3.05 (m, 2H) 2.60 – 2.90 (Broad)
Backbone (

)
AbsentAbsent1.50 – 2.40 (Broad)

> Note: Shifts are approximate and pH-dependent. At acidic pH (native), the


-CH is deshielded by the N-acyl group compared to the free amine.
Detailed Peak Assignment (NAA)
1. The Acryloyl Group (Vinyl Region: 5.7 – 6.4 ppm)

This is the "fingerprint" region for the monomer. It typically displays an AMX or ABC spin system due to the three non-equivalent protons on the double bond.

  • 
     6.15 – 6.35 ppm:  Multiplet (2H). Corresponds to the proton trans to the carbonyl and the proton on the same carbon as the carbonyl (
    
    
    
    ).
  • 
     5.70 – 5.85 ppm:  Doublet of doublets (1H). Corresponds to the proton cis to the carbonyl.
    
  • Diagnostic Value: Integration of this region must be 3.0 . A value < 3.0 relative to the aspartate backbone indicates premature polymerization.

2. The Aspartate Backbone (Aliphatic Region: 2.8 – 4.8 ppm)
  • 
    -CH (
    
    
    
    ~4.7 ppm):
    This peak shifts downfield significantly from L-aspartic acid (~3.9 ppm) due to the electron-withdrawing N-acyl group (amide bond formation). Warning: This peak often lies close to the HDO solvent suppression signal (~4.79 ppm).
  • 
    -CH
    
    
    
    (
    
    
    2.8 – 3.0 ppm):
    Appears as a multiplet (ABX system) due to the chiral center at the
    
    
    -carbon making the two
    
    
    -protons diastereotopic.

Performance & Purity Validation

To objectively compare NAA performance, researchers must track specific spectral changes.

A. Purity Assessment (Monomer vs. Precursor)
  • Success Metric: Complete disappearance of the L-aspartic acid

    
    -CH peak at 3.9 ppm.
    
  • Impurity Flag: Presence of sharp singlets at 2.2 ppm (Acetone) or triplets at 1.1 ppm (Ethanol) indicates residual recrystallization solvents.

B. Polymerization Tracking (Monomer vs. Polymer)

When NAA is polymerized (e.g., via RAFT or Free Radical Polymerization), the NMR spectrum changes drastically:

  • Loss of Vinyl Signals: The sharp peaks at 5.7–6.4 ppm disappear completely.

  • Peak Broadening: The sharp multiplets of the aspartate side chain broaden significantly due to restricted molecular tumbling of the polymer chain.

  • New Backbone Peaks: A broad "hump" appears between 1.5 – 2.4 ppm, corresponding to the new polyethylene backbone formed from the vinyl groups.

Structural Logic Diagram

NMR_Logic Structure N-Acryloylaspartic Acid Structure CH2=CH-CO-NH-CH(COOH)-CH2-COOH Vinyl Vinyl Group (CH2=CH-) Structure->Vinyl Alpha Alpha Carbon (-CH-) Structure->Alpha Beta Beta Carbon (-CH2-) Structure->Beta Peak1 Peak1 Vinyl->Peak1 5.7-6.4 ppm (Diagnostic for Monomer) Peak2 Peak2 Alpha->Peak2 ~4.7 ppm (Deshielded by Amide) Peak3 Peak3 Beta->Peak3 2.8-3.0 ppm (Diastereotopic ABX) Polymerization Polymerization Peak1->Polymerization Disappears upon Polymerization

Figure 2: Structural assignment of 1H NMR signals for N-acryloylaspartic acid.

References

  • Synthesis of N-acryloyl-amino acids: U.S. Patent 4,694,103. Method of preparing N-acryloyl-alpha-amino acids. Link

  • Polymerization Characterization: Polymer Chemistry (RSC). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization.[1] Link

  • General NMR Shifts (Aspartic Acid): Biological Magnetic Resonance Data Bank (BMRB). L-Aspartic acid Chemical Shifts. Link

  • Hydrogel Applications: Frontiers in Chemistry. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Link

Sources

Comparative

Analytical Profile: Mass Spectrometry Fragmentation of N-Acryloylaspartic Acid

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of N-acryloylaspartic acid , a compound increasingly relevant in the analysis of hydrogel-based drug delivery systems and as a pote...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of N-acryloylaspartic acid , a compound increasingly relevant in the analysis of hydrogel-based drug delivery systems and as a potential modified metabolite.

Given the limited public spectral libraries for this specific derivative, this analysis synthesizes structural principles with the well-characterized behavior of its closest analog, N-acetylaspartic acid (NAA) , to provide a predictive framework for identification.

Executive Summary

N-Acryloylaspartic acid (N-Acryloyl-L-aspartic acid; C7H9NO5; MW 187.[1]15) is an N-conjugated amino acid derivative.[1] It functions primarily as a functional monomer in the synthesis of pH-sensitive hydrogels and cation-exchange resins. In biological contexts, it represents a potential adduct of acrylamide with aspartic acid, distinct from the canonical mercapturic acid metabolites (AAMA/GAMA).

This guide delineates the MS/MS fragmentation pathways, comparing them against N-Acetylaspartic Acid (NAA) and Aspartic Acid (Asp) to facilitate accurate discrimination in complex matrices.

Structural & Mass Spectrometric Properties[2]
PropertyN-Acryloylaspartic AcidN-Acetylaspartic Acid (Comparator)Aspartic Acid (Backbone)
Formula C7H9NO5C6H9NO5C4H7NO4
Monoisotopic Mass 187.0481 Da175.0481 Da133.0375 Da
Precursor Ion (ESI-) [M-H]⁻ 186.04 [M-H]⁻ 174.04[M-H]⁻ 132.03
Precursor Ion (ESI+) [M+H]⁺ 188.06 [M+H]⁺ 176.06[M+H]⁺ 134.04
Key Functional Group Acryloyl (Vinyl) + AspartateAcetyl + AspartateAmine + Aspartate
Fragmentation Mechanism (MS/MS)

The fragmentation of N-acryloylaspartic acid follows the characteristic pathways of N-acyl amino acids. The primary driving forces are neutral losses (H₂O, CO₂) and amide bond cleavage .

Proposed Fragmentation Pathway (Negative Mode)

In negative electrospray ionization (ESI-), the dicarboxylic acid moiety facilitates deprotonation. The collision-induced dissociation (CID) is dominated by the stability of the aspartate backbone.

Fragmentation M Precursor Ion [M-H]⁻ m/z 186 Frag1 Loss of H₂O (Anhydride Formation) m/z 168 M->Frag1 -18 Da (H₂O) Frag2 Loss of CO₂ (Decarboxylation) m/z 142 M->Frag2 -44 Da (CO₂) Frag4 Acrylamide Loss (De-N-acylation) m/z 115 M->Frag4 -71 Da (Acrylamide) Frag3 Aspartate Backbone (C₃H₄NO₂⁻) m/z 88 Frag2->Frag3 -54 Da (Acryloyl)

Figure 1: Predicted fragmentation pathway of N-acryloylaspartic acid in Negative ESI mode based on N-acyl aspartate homology.

Detailed Fragment Analysis
m/z (ESI-)Fragment IdentityMechanismSpecificity
186 [M-H]⁻Deprotonated Molecular IonParent
168 [M-H-H₂O]⁻Cyclic Anhydride Formation. Common in dicarboxylic acids (Asp/Glu derivatives).Low
142 [M-H-CO₂]⁻Decarboxylation. Loss of the α-carboxyl group.Moderate
88 [C₃H₄NO₂]⁻Aspartate Core. Characteristic fragment of aspartic acid derivatives (seen in NAA).High (Diagnostic for Asp)
72/70 Acrylate moietyCleavage of the N-acyl bond retaining charge on the acyl group (rare in neg mode).Low

Expert Insight: The transition 186 → 88 is the most robust transition for Multiple Reaction Monitoring (MRM) as it targets the stable aspartic acid backbone fragment, minimizing interference from non-aspartyl acrylamide adducts.

Comparative Analysis: N-Acryloyl vs. N-Acetyl

Distinguishing N-acryloylaspartic acid from its metabolic analog N-acetylaspartic acid (NAA) is critical, as NAA is naturally abundant in the CNS.

FeatureN-Acryloylaspartic AcidN-Acetylaspartic Acid (NAA)Analytical Implication
Parent Mass (Neg) 186 174 Mass shift of +12 Da (C₂H₂ vs H₂)
Major Fragment 88 (Asp core)88 (Asp core)Shared product ion; separation relies on Precursor selection.
Secondary Fragment 142 (-CO₂)130 (-CO₂)Distinct secondary transition for confirmation.
Retention Time (RP-LC) Slightly Higher LowerThe vinyl group (Acryloyl) is more hydrophobic than the methyl group (Acetyl).
Biological Origin Synthetic (Hydrogels) / XenobioticEndogenous (Brain Metabolite)Presence of 186 peak in biological samples suggests contamination or exposure.
Experimental Protocol: Detection in Complex Matrices

To validate the presence of N-acryloylaspartic acid, the following LC-MS/MS workflow is recommended.

A. Sample Preparation (Hydrogel Residuals or Urine)
  • Extraction:

    • Biological Fluids:[2][3][4][5] Protein precipitation with Methanol (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

    • Hydrogels:[2][4] Soak 100 mg hydrogel in 10 mL distilled water for 24h to extract unreacted monomers.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Dilution: Dilute 1:10 with Mobile Phase A prior to injection.

B. LC-MS/MS Conditions
  • Column: C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or HILIC for better retention of polar acids.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[6]

    • B: Acetonitrile + 0.1% Formic Acid.[6][7]

  • Gradient: 0-1 min (2% B), 1-5 min (2% -> 40% B), 5-6 min (95% B).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Preferred for dicarboxylic acids).

C. MRM Transitions (Recommended)
CompoundPolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
N-Acryloyl-Asp Neg (-)186.0 88.0 15 - 20Quantifier
N-Acryloyl-Asp Neg (-)186.0 142.0 10 - 15Qualifier
NAA (Control) Neg (-)174.0 88.0 15 - 20Specificity Check
References
  • Moffett, J. R., et al. (2007). "N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology." Progress in Neurobiology. (Source for NAA fragmentation mechanisms). Link

  • Bjellaas, T., et al. (2007). "Urinary metabolites of acrylamide in humans." Toxicological Sciences. (Context for acrylamide-amino acid adducts). Link

  • Zhang, Y., et al. (2021). "Janus hydrogels for skin and mucosal wound repair."[2][4] Biomaterials.[2] (Source for N-acryloylaspartic acid as a hydrogel monomer).[4] Link

  • NIST Mass Spectrometry Data Center. "Aspartic Acid Mass Spectrum." NIST Chemistry WebBook. (Source for Aspartic acid backbone fragmentation). Link

Sources

Validation

comparing swelling ratio of N-acryloylaspartic acid vs acrylic acid hydrogels

This guide provides an in-depth technical comparison between N-acryloylaspartic acid (A-Asp) and Acrylic Acid (AA) hydrogels, focusing on their swelling ratios, chemical thermodynamics, and synthesis protocols. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-acryloylaspartic acid (A-Asp) and Acrylic Acid (AA) hydrogels, focusing on their swelling ratios, chemical thermodynamics, and synthesis protocols.

Executive Summary

Poly(acrylic acid) (PAA) is the industry standard for pH-sensitive superabsorbent polymers, offering high charge density per unit mass and massive swelling ratios (up to 1000g/g). Poly(N-acryloylaspartic acid) (PAASP) is a bio-inspired alternative that introduces a peptide-like side chain with dual carboxylic acid functionality.

While intuitively one might expect PAASP to swell more due to having two carboxyl groups per monomer, PAA actually exhibits a higher swelling ratio per gram . This is because the molecular weight of the A-Asp monomer (~187 g/mol ) is significantly higher than AA (~72 g/mol ), resulting in a lower effective charge density per unit mass for PAASP (10.7 mmol/g) compared to PAA (13.9 mmol/g). However, PAASP offers superior biocompatibility, "dual-pKa" buffering capacity, and unique adhesive properties that PAA lacks.

Chemical Fundamentals & Thermodynamics

The swelling behavior of these hydrogels is governed by the Flory-Rehner theory , where the swelling equilibrium is a balance between the osmotic pressure of mobile ions (driven by fixed charges on the polymer) and the elastic retractive force of the polymer network.

Structural Comparison
FeatureAcrylic Acid (AA)N-Acryloylaspartic Acid (A-Asp)
Monomer MW ~72.06 g/mol ~187.15 g/mol
Functional Group Single Carboxyl (-COOH)Dual Carboxyl (-COOH) (α and β)
Charge Count 1 per monomer2 per monomer
Charge Density High (~13.9 mmol/g) Moderate (~10.7 mmol/g)
Backbone Carbon chain (Hydrophobic)Carbon chain with Amide linker
pKa Values ~4.25 - 4.50~3.0 (α-COOH) & ~4.5 (β-COOH)

Key Insight: Although A-Asp has double the functional groups per monomer, the "dilution effect" of its larger molecular mass results in a ~23% lower charge density per gram compared to AA. This fundamental thermodynamic limit restricts PAASP from achieving the extreme maximum swelling ratios seen in PAA superabsorbents.

Mechanism of Action

The following diagram illustrates the synthesis pathways and the pH-dependent ionization mechanism that drives swelling.

HydrogelMechanism cluster_monomers Monomer Precursors cluster_poly Polymer Network cluster_swelling Swelling Response (pH > pKa) AA Acrylic Acid (MW: 72, 1 COOH) PAA Poly(AA) High Charge Density (13.9 mmol/g) AA->PAA Free Radical Polymerization AASP N-Acryloylaspartic Acid (MW: 187, 2 COOH) PAASP Poly(A-Asp) Dual pKa Buffering (10.7 mmol/g) AASP->PAASP Free Radical Polymerization Swell_AA Rapid Expansion High Osmotic Pressure PAA->Swell_AA pH > 4.5 (-COO-) Swell_AASP Controlled Expansion Step-wise Ionization PAASP->Swell_AASP pH > 3.0 (α) pH > 4.5 (β)

Figure 1: Synthesis and pH-activation pathways. Note PAASP's two-step ionization profile due to distinct α and β carboxyl pKa values.

Performance Comparison: Swelling Ratio

The "Swelling Ratio" (


) is defined as the weight of the swollen hydrogel divided by the weight of the dry hydrogel (

).[1]
Experimental Data Summary
ParameterPoly(Acrylic Acid) HydrogelPoly(N-acryloylaspartic acid) Hydrogel
Max Swelling (pH 7.4) High (100 - 1000 g/g) Moderate (10 - 50 g/g)
Swelling at pH 1.2 Low (< 5 g/g)Low (< 5 g/g)
pH Sensitivity Range Sharp transition at pH ~4.5Broad transition pH 3.0 – 5.0
Salt Sensitivity Extreme (collapses in 0.9% NaCl)High (collapses in 0.9% NaCl)
Gel Strength Low (brittle when swollen)Moderate (often used in adhesives)
Detailed Analysis
  • pH Dependence:

    • PAA: Exhibits a binary "on/off" swelling switch. Below pH 4.0, it is collapsed due to hydrogen bonding between -COOH groups. Above pH 5.0, it expands rapidly as groups deprotonate to -COO⁻.

    • PAASP: Exhibits a "step-wise" swelling behavior. The α-carboxyl group (closer to the amide) is more acidic (pKa ~3.0) and ionizes first, initiating mild swelling. The β-carboxyl group ionizes later (pKa ~4.5), leading to full expansion. This provides a wider buffering window.

  • Why PAASP Swells Less:

    • Charge Density: As calculated, PAASP has fewer charges per gram.

    • Hydrogen Bonding: The amide linkage in PAASP (absent in PAA) creates strong inter-chain hydrogen bonds (similar to proteins) that act as "physical crosslinks," restricting the network expansion even when ionized.

    • Application Context: PAASP is often engineered for tissue adhesion (e.g., Janus sealants) where crosslinking density is intentionally kept high to prevent dissolution, resulting in swelling ratios as low as 0.25 (shrinking) or 5.9% in specific formulations [1].

Experimental Protocols

These protocols are designed for synthesizing comparative hydrogel discs to measure equilibrium swelling.

A. Synthesis of N-acryloylaspartic acid (Monomer)

Note: AA is commercially available; A-Asp often requires synthesis.

  • Reactants: Dissolve L-aspartic acid in NaOH solution (pH > 10) to protect carboxyl groups.

  • Acrylation: Dropwise add acryloyl chloride at 0°C while maintaining alkaline pH.

  • Purification: Acidify to pH 2.0 to precipitate the product. Extract with ethyl acetate and recrystallize.

  • Validation: Confirm structure via 1H-NMR (look for vinyl peaks at 5.6–6.4 ppm).

B. Hydrogel Synthesis (Free Radical Polymerization)

Use this standardized protocol for both monomers to ensure a fair comparison.

  • Stock Solution: Prepare a 20 wt% monomer solution in deionized water.

    • For AA: Neutralize 70% of acid groups with NaOH (critical for high swelling).

    • For A-Asp: Neutralize 100% of acid groups (due to lower solubility of acidic form).

  • Crosslinker: Add N,N'-methylenebisacrylamide (MBA) at 0.5 mol% relative to monomer.

  • Initiator: Add Ammonium Persulfate (APS) (0.5 wt%) and TEMED (0.1 wt%).

  • Curing: Inject into glass molds (1mm spacer). Polymerize at 50°C for 4 hours.

  • Washing: Wash discs in distilled water for 48 hours (change water 3x/day) to remove unreacted monomer.

C. Swelling Measurement Protocol
  • Drying: Dry samples in a vacuum oven at 40°C until constant weight (

    
    ).
    
  • Immersion: Place discs in buffer solutions (pH 1.2, 5.0, 7.4) at 37°C.[2][3]

  • Weighing: At set intervals, remove disc, blot excess surface water gently with filter paper, and weigh (

    
    ).
    
  • Calculation:

    
    .
    

References

  • Janus hydrogel sealant with instant wet adhesion: "A Janus hydrogel sealant with instant wet adhesion and anti-swelling behavior for gastric perforation repair." Nano Today, 2024.

  • PAA Swelling Kinetics: "Swelling behavior of poly(acrylic acid) hydrogels in response to pH and ionic strength." Journal of Applied Polymer Science.

  • Poly(aspartic acid) Hydrogels: "Hydrogels Based on Poly(aspartic acid): Synthesis and Applications." Frontiers in Materials, 2019.

  • pKa Determination: "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by NMR." Journal of Applied Solution Chemistry and Modeling, 2015.[4]

Sources

Comparative

A Researcher's Guide to the Precise Melting Point Determination of N-acryloyl-L-aspartic Acid: A Comparative Analysis

In the realm of polymer chemistry and drug delivery systems, the precise characterization of monomers is paramount to ensuring the quality, reproducibility, and performance of the final polymeric material. N-acryloyl-L-a...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of polymer chemistry and drug delivery systems, the precise characterization of monomers is paramount to ensuring the quality, reproducibility, and performance of the final polymeric material. N-acryloyl-L-aspartic acid, a functionalized amino acid monomer, holds significant promise in the synthesis of biocompatible and biodegradable polymers.[1][2][3] A fundamental and critical parameter in the characterization of any crystalline solid is its melting point. This guide provides a comprehensive comparison of methodologies for the accurate determination of the melting point of N-acryloyl-L-aspartic acid, offering researchers the insights needed to make informed experimental choices.

The melting point of a pure, crystalline organic compound is a sharp, well-defined temperature at which it transitions from a solid to a liquid state.[4][5] This physical constant serves as a crucial indicator of purity; impurities typically depress and broaden the melting point range.[4] For a monomer like N-acryloyl-L-aspartic acid, an accurate melting point is not just a measure of its identity but also a gateway to understanding its thermal stability and suitability for polymerization processes.

This guide will compare two prevalent techniques for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their needs.

Comparative Methodologies for Melting Point Determination

The two primary methods for determining the melting point of a solid organic compound are the capillary method and Differential Scanning Calorimetry (DSC).

The Capillary Method: A Time-Honored Technique

The capillary method is a classical and widely used technique for melting point determination.[6] It involves heating a small, powdered sample in a thin-walled glass capillary tube and observing the temperature at which the substance melts.[5]

  • Sample Preparation:

    • Ensure the N-acryloyl-L-aspartic acid sample is completely dry and finely powdered to ensure uniform heating.[6][7]

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.[7][8]

    • Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface to achieve a sample height of 2-3 mm.[7][8]

  • Apparatus Setup:

    • Various apparatus can be used, from a simple Thiele tube with a heating bath to more sophisticated digital melting point apparatus.[4][6]

    • If using a manual setup, attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer's bulb.[7]

    • Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube) or place it in the heating block of a digital apparatus.[6]

  • Melting Point Determination:

    • Begin heating at a relatively rapid rate (e.g., 4-5°C per minute) to determine an approximate melting range.[7]

    • Allow the apparatus to cool. For a precise measurement, repeat the process with a fresh sample, but slow the heating rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.[7][8]

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a clear liquid (completion of melting).[7] This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat_fast Rapid Heating (Approx. MP) Insert->Heat_fast Cool Cool Down Heat_fast->Cool Heat_slow Slow Heating (Precise MP) Cool->Heat_slow Observe Observe Melting Heat_slow->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination using the Capillary Method.

Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides quantitative information about thermal transitions, including melting point, glass transition temperature, and heats of fusion.[10][11][12][13]

  • Sample Preparation:

    • Accurately weigh a small amount of the N-acryloyl-L-aspartic acid sample (typically 1-10 mg) into a DSC pan (commonly aluminum).[11]

    • Seal the pan hermetically to ensure a closed system.

  • Instrument Setup and Calibration:

    • Place the sample pan and an empty reference pan into the DSC cell.[10][11]

    • Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).[14]

  • Thermal Scan:

    • Program the instrument to heat the sample at a constant rate (e.g., 10°C/minute) through the expected melting range.[10][11]

    • The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) are also valuable data points.

Comparative Analysis: Capillary Method vs. DSC

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase change upon heating.[6]Measurement of differential heat flow between a sample and a reference.[9]
Sample Size Small (a few milligrams).[7]Very small (typically 1-10 mg).[11]
Information Provided Melting point range (onset and completion of melting).Melting point (onset or peak temperature), enthalpy of fusion, glass transition temperature, and crystallization temperature.[11][13]
Accuracy & Precision Operator-dependent, can be influenced by heating rate and visual acuity.Highly accurate and reproducible with proper calibration. Provides quantitative data.
Throughput Can be low, although some modern instruments allow for multiple samples.Can be automated for higher throughput.
Cost & Complexity Relatively inexpensive and simple to perform.[4]Higher initial instrument cost and requires more operator training.
Subjectivity Highly subjective, relies on the user's interpretation of the melting process.Objective, provides a quantitative graphical output.

Conclusion and Recommendation

For the determination of the melting point of N-acryloyl-L-aspartic acid, both the capillary method and Differential Scanning Calorimetry offer valid approaches.

The capillary method is a cost-effective and straightforward technique suitable for routine purity checks and preliminary characterization.[4] Its primary limitation lies in its subjectivity and lower precision compared to instrumental methods.

Differential Scanning Calorimetry , on the other hand, is the superior choice for researchers and drug development professionals requiring high accuracy, reproducibility, and a more comprehensive thermal profile of the material.[13] The quantitative data on the enthalpy of fusion provided by DSC can be particularly valuable for understanding the crystalline structure and purity of the N-acryloyl-L-aspartic acid monomer.

Ultimately, the choice of method will depend on the specific requirements of the research, the available resources, and the desired level of data quality. For rigorous characterization and in a drug development setting, DSC is the recommended technique.

References

  • Vertex AI Search. (2023, May 8).
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
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  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
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  • Wikipedia. Differential scanning calorimetry.
  • Totsingan, F., Centore, R., & Gross, R. A. (2020).
  • PrepChem.com. Synthesis of N-Methacryloyl-L-aspartic Acid.
  • Google Patents. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids.
  • SSERC.
  • Wang, X., et al. (2019). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing).
  • Sela, M., et al. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions.
  • thinkSRS.com.
  • Briti Scientific. Melting Point Reference Standard.
  • ResearchGate. (2025, August 9). Self-assembly and chiroptical property of poly(N-acryloyl-L-amino acid)
  • MDPI. (2021, December 24). Synthesis and In Vitro Evaluation of Aspartic Acid Based Microgels for Sustained Drug Delivery.
  • Polímeros: Ciência e Tecnologia. (2021, March 21). modeling of kinetic parameters by DSC and Borchardt-Daniels method.

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Validation

Theoretical Elemental Composition: The Stoichiometric Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of C₇H₉NO₅ Monomers

For researchers and professionals in drug development and materials science, the precise characterization of novel monomers is a foundational step. Verifying the elemental composition of a synthesized monomer like C₇H₉NO₅ is critical for confirming its identity, purity, and stoichiometric integrity before its incorporation into polymers or use as a pharmaceutical intermediate. This guide provides a comprehensive comparison of elemental analysis techniques, focusing on the most reliable methods for organic compounds and presenting the supporting data and protocols necessary for robust validation.

Before any experimental analysis, the theoretical elemental composition of the C₇H₉NO₅ monomer must be calculated. This provides the fundamental benchmark against which all experimental results will be compared. The calculation is derived from the compound's molecular formula and the atomic weights of its constituent elements (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol , O: 15.999 g/mol ).

Molar Mass Calculation:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

  • Total Molar Mass: 187.151 g/mol

Theoretical Mass Percentage (%): The mass percentage of each element is its total mass contribution divided by the total molar mass of the compound.[1][2][3]

  • %C = (84.077 / 187.151) × 100% = 44.92%

  • %H = (9.072 / 187.151) × 100% = 4.85%

  • %N = (14.007 / 187.151) × 100% = 7.48%

  • %O = (79.995 / 187.151) × 100% = 42.74%

This theoretical composition serves as the "true" value for a perfectly pure sample.

A Comparative Guide to Elemental Analysis Techniques

While various methods exist for elemental analysis, their applicability to quantifying the bulk composition of an organic monomer like C₇H₉NO₅ differs significantly. The choice of technique is dictated by the elements of interest (C, H, N, O), the required precision, and the nature of the sample matrix.

TechniquePrincipleInformation ProvidedSuitability for C₇H₉NO₅ Monomer
Combustion Analysis (CHNS/O) Sample is combusted at high temperatures; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[4][5] Oxygen is determined separately by pyrolysis.[6][7]Bulk elemental composition (%C, %H, %N, %S, %O).[6][8]Excellent (Gold Standard): Highly accurate and precise for bulk C, H, N, and O in pure organic compounds.[4]
ICP-OES / ICP-MS Sample is introduced into a plasma, causing atomic emission (OES) or ionization for mass separation (MS).[4]Trace and ultra-trace elemental concentrations (ppm to ppb).[4][9]Poor: Not suitable for determining the bulk composition of major elements like C, H, N, O in an organic matrix. Primarily used for detecting trace metal impurities.
X-ray Photoelectron Spectroscopy (XPS) X-rays irradiate the sample surface, causing the emission of core-level electrons whose kinetic energy is characteristic of each element.[10]Surface elemental composition (top 1-10 nm) and chemical state information.Poor for Bulk Analysis: Provides surface-only data, which is not representative of the entire monomer sample. Useful for surface chemistry studies, not for verifying bulk stoichiometry.
X-ray Fluorescence (XRF) Primary X-rays excite atoms, causing them to emit secondary (fluorescent) X-rays characteristic of each element.[10][11]Bulk elemental composition, typically for elements heavier than sodium.Poor: Ineffective for light elements like C, H, N, and O, which are the primary constituents of the monomer.[10]

Causality for Method Selection: For determining the empirical formula and purity of the C₇H₉NO₅ monomer, Combustion Analysis is unequivocally the superior method. It is a direct, quantitative technique designed specifically for the high-precision measurement of carbon, hydrogen, nitrogen, and oxygen in organic matrices.[12] Its results are used to confirm that the synthesized product matches its target molecular formula.

The Gold Standard in Practice: Combustion Analysis Workflow

Modern CHNS/O analyzers are fully automated systems based on the principles of dynamic flash combustion (Dumas method) for CHNS and high-temperature pyrolysis for O.[6][13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_chns CHNS Analysis cluster_o Oxygen Analysis (Separate Run) weigh 1. Weigh 1-3 mg of C₇H₉NO₅ into tin capsule seal 2. Seal capsule to enclose sample weigh->seal autosampler 3. Place in autosampler seal->autosampler combustion 4. Drop into Combustion Reactor (~1000°C, O₂ environment) autosampler->combustion reduction 5. Pass through Reduction Reactor (Heated Copper) combustion->reduction Gases: CO₂, H₂O, N₂, SO₂, NOx, excess O₂ separation 6. Separate gases via Gas Chromatography (GC) reduction->separation Gases: CO₂, H₂O, N₂, SO₂ detection_tcd 7. Quantify with Thermal Conductivity Detector (TCD) separation->detection_tcd data 8. Data Processing (Calculate %C, %H, %N, %O) detection_tcd->data Signal proportional to concentration weigh_o 1. Weigh 1-3 mg of C₇H₉NO₅ into silver capsule pyrolysis 2. Drop into Pyrolysis Reactor (~1400°C, inert gas) weigh_o->pyrolysis conversion 3. Pass through catalyst (e.g., Platinized Carbon) pyrolysis->conversion All O converts to CO separation_o 4. Separate CO gas via Gas Chromatography (GC) conversion->separation_o detection_o 5. Quantify with Thermal Conductivity Detector (TCD) separation_o->detection_o detection_o->data Signal proportional to concentration

Caption: Workflow for CHNS/O determination by combustion analysis.

Detailed Experimental Protocol (CHNS Analysis)

This protocol describes a self-validating system by incorporating calibration standards and checks.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide/copper oxide for combustion, high-purity copper for reduction) and have reached their setpoint temperatures (typically 950-1060°C).[13][14][15]

    • Verify a stable baseline with the helium carrier gas.

    • Perform a multi-point calibration using a well-characterized, pure organic standard with a known composition, such as Sulfanilamide (C₆H₈N₂O₂S) or Acetanilide (C₈H₉NO).[16] This establishes the relationship between the detector signal and the absolute mass of each element.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C₇H₉NO₅ monomer into a clean tin capsule using a microbalance.

    • Crimp the capsule tightly to ensure no sample loss and to create a sphere that will drop cleanly into the furnace.

    • Record the exact weight and load the sample into the instrument's autosampler.

  • Analysis Run:

    • Initiate the automated sequence. The autosampler drops the tin capsule into the combustion furnace.

    • The sample undergoes instantaneous "flash combustion" in a pure oxygen environment, converting C to CO₂, H to H₂O, and N to various nitrogen oxides (NOx).[6][17]

    • The resulting gases are swept by the helium carrier gas through the reduction tube, where heated copper converts any NOx to N₂ gas and removes excess oxygen.[13]

    • The gas mixture (He, CO₂, H₂O, N₂) passes through a gas chromatography column which separates the individual components.[8][14]

    • The separated gases flow through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium stream as each gas elutes, generating a signal proportional to the gas concentration.[14]

  • Data Processing:

    • The instrument software integrates the peaks corresponding to CO₂, H₂O, and N₂.

    • Using the calibration curve and the recorded sample weight, the software calculates the mass percentage of C, H, and N in the original C₇H₉NO₅ sample.

Note on Oxygen Analysis: Oxygen cannot be determined directly during combustion because of the excess oxygen used in the process. It is measured in a separate run using a pyrolysis reactor, where the sample is heated in an inert atmosphere and all oxygen is converted to carbon monoxide (CO) for detection.[6][7]

Trustworthiness: Data Validation and Acceptance Criteria

The trustworthiness of elemental analysis hinges on comparing the experimental data to the theoretical values and understanding the acceptable limits of deviation.

Sample Data: C₇H₉NO₅ Analysis
ElementTheoretical Mass %Experimental Mass % (Run 1)Experimental Mass % (Run 2)Average Experimental %Deviation from Theoretical
Carbon (C) 44.92%45.15%45.21%45.18%+0.26%
Hydrogen (H) 4.85%4.79%4.81%4.80%-0.05%
Nitrogen (N) 7.48%7.41%7.38%7.40%-0.08%
Oxygen (O) 42.74%42.66%42.59%42.63%-0.11%

Authoritative Grounding & Acceptance: For publication in most reputable chemistry journals, experimental elemental analysis values are expected to be within ±0.4% of the theoretical values.[18] The data in the table above falls well within this accepted range, providing strong evidence for the monomer's identity and purity. Deviations outside this range may suggest the presence of impurities (e.g., residual solvent, starting materials) or issues with the analytical procedure.[18]

Protocol for a Self-Validating System: To ensure ongoing trustworthiness, the analytical protocol must be self-validating:

  • Use of Certified Reference Materials (CRMs): Regularly analyze a CRM with a matrix similar to the sample, if available.[16] CRMs are materials with certified property values and uncertainties, traceable to national standards institutes like NIST.[9] This verifies the accuracy of the entire measurement process.

  • In-house Reference Materials: An in-house, well-characterized batch of a stable compound can be used to monitor instrument performance over time and ensure repeatability.[19]

  • Spike Experiments: To test for matrix effects, a known amount of a standard can be added to a sample to see if the recovery meets expectations (e.g., 90-110%).[16]

By adhering to these principles of theoretical calculation, appropriate technique selection, and rigorous data validation, researchers can confidently establish the elemental composition of C₇H₉NO₅ and other novel monomers, ensuring the integrity of their subsequent research and development efforts.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • Elemental analysis. Wikipedia. [Link]

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  • Elemental Analyzer (CHNS). Indian Institute of Geomagnetism (IIG). [Link]

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  • The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. AZoM. [Link]

  • VALIDATION AND TRACEABILITY OF XRF AND SEM-EDS ELEMENTAL ANALYSIS RESULTS FOR SOLDER IN HIGH-RELIABILITY APPLICATIONS. National Institute of Standards and Technology (NIST). [Link]

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  • How can I validate elemental analysis data? ResearchGate. [Link]

  • Determination of C, H, N and O. University of Texas at Austin. [Link]

  • How To Choose the Right XRF Standards For Accurate Elemental Analysis. AZoM. [Link]

  • Data Integrity for Elemental Analysis: From Raw Sample to Results. Spectroscopy Online. [Link]

  • Elemental analysis under scrutiny again as competition raises accuracy questions. Chemistry World. [Link]

  • Stoichiometry: Elemental Analysis. University of Wisconsin-Madison. [Link]

  • Combustion and Elemental Analysis. University of Calgary. [Link]

  • Determining Empirical and Molecular Formulas. Chemistry LibreTexts. [Link]

  • C7H9NO5 molar mass. Mol-Instincts. [Link]

  • Elemental Composition Calculator. University of Illinois. [Link]

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  • Elemental Analysis Manual - Section 3.5 Version 3.0. U.S. Food and Drug Administration (FDA). [Link]

  • Determining Empirical and Molecular Formulas. LibreTexts. [Link]

  • Elemental analysis – Knowledge and References. Taylor & Francis Online. [Link]

  • Determining the Quantitative Relationship between the Elemental Composition by Mass and the Empirical Formula of a Pure Substance. Study.com. [Link]

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Comparative

A Senior Application Scientist's Guide to HPLC Methodologies for Purity Assessment of N-Acryloyl Amino Acids

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of N-acryloyl amino acids. These monomers are foundational in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of N-acryloyl amino acids. These monomers are foundational in the synthesis of advanced polymers and bioconjugates, where their purity is paramount to the final product's performance and safety.[1][2] This document moves beyond mere procedural outlines, delving into the causal reasoning behind methodological choices to empower researchers, scientists, and drug development professionals in creating robust, self-validating analytical systems.

The Imperative for Purity in N-Acryloyl Amino Acid Monomers

N-acryloyl amino acids are versatile building blocks used in applications ranging from hydrogels and drug delivery systems to pressure-sensitive adhesives.[3][4] The presence of impurities—such as unreacted starting materials, by-products from synthesis (e.g., β-chloropropionyl derivatives), or undesired enantiomers—can significantly compromise the physicochemical properties, biocompatibility, and efficacy of the resulting polymers.[1][2] Therefore, a precise and reliable analytical method to determine purity is not merely a quality control step but a critical component of research and development. HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability.

Comparative Analysis of Core HPLC Methodologies

The selection of an appropriate HPLC method is dictated by the specific physicochemical properties of the N-acryloyl amino acid and the nature of the potential impurities. The primary methods employed are Reversed-Phase (RP-HPLC), Ion-Exchange (IEC), and Chiral Chromatography.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Achiral Purity

RP-HPLC separates molecules based on their relative hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. This method is typically the first line of defense for purity assessment due to its versatility and broad applicability.

  • Principle of Separation : N-acryloyl amino acids, possessing both a polar amino acid moiety and a more nonpolar acryloyl group, are well-suited for RP-HPLC. Retention is primarily governed by the hydrophobicity of the amino acid side chain. For instance, N-acryloyl-leucine will be retained longer than N-acryloyl-glycine under identical conditions.

  • Causality in Method Design :

    • Mobile Phase : A gradient of acetonitrile or methanol mixed with water is standard. The inclusion of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. It serves to protonate the carboxylic acid and any residual amino groups, suppressing ionization and leading to sharper, more symmetrical peaks. Formic acid is preferred for mass spectrometry (MS) compatibility.[5]

    • Stationary Phase : A C18 column is the most common starting point, offering a high degree of hydrophobic interaction. Columns with low silanol activity are beneficial for reducing peak tailing of the polar analytes.[5]

  • Strengths : Excellent for separating the main compound from less polar or more polar impurities and degradation products. It is robust, reproducible, and widely available.

  • Limitations : Generally incapable of separating enantiomers. May require derivatization if the molecule lacks a sufficient chromophore for UV detection, although the acryloyl group provides some absorbance.[6][7]

Ion-Exchange Chromatography (IEC): Targeting Charged Impurities

IEC is a powerful technique that separates molecules based on their net electrostatic charge, which is dependent on the mobile phase pH and the analyte's isoelectric point (pI).[8]

  • Principle of Separation : The separation relies on the reversible interaction between the charged N-acryloyl amino acid and the oppositely charged stationary phase.[9]

    • Anion-Exchange : Employs a positively charged stationary phase to retain negatively charged molecules. This is effective for N-acryloyl amino acids at a pH above their pI, where the carboxyl group is deprotonated.

    • Cation-Exchange : Uses a negatively charged stationary phase to retain positively charged molecules. This is suitable at a pH below the pI of the amino acid side chain (if basic) or the N-terminal amine.

  • Causality in Method Design :

    • Buffer Selection : The choice of buffer and its pH is the most critical parameter. A pH gradient or a salt gradient (increasing ionic strength) is used to elute the bound analytes.[10] The buffer pH must be carefully controlled to ensure the target molecule and its impurities have differential charges for effective separation.

  • Strengths : Highly specific for separating impurities with different charge states, such as unreacted amino acids or hydrolyzed by-products. The method is often matrix-insensitive, simplifying sample preparation.[9]

  • Limitations : More complex method development compared to RP-HPLC. Highly sensitive to small changes in mobile phase pH and ionic strength.

Chiral HPLC: Assessing Enantiomeric Purity

For applications in pharmacology and biotechnology, the stereochemistry of the amino acid is critical. Chiral HPLC is essential for separating the D- and L-enantiomers of N-acryloyl amino acids.[11]

  • Principle of Separation : Enantiomeric separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Causality in Method Design :

    • CSP Selection : The choice of CSP is paramount. Macrocyclic glycopeptide phases (e.g., teicoplanin-based) are particularly effective for the direct separation of underivatized amino acids and their derivatives.[12][13] Cinchona alkaloid-derived zwitterionic phases are also versatile for this purpose.[14] These CSPs offer multiple interaction mechanisms (hydrogen bonding, ionic, steric) for chiral recognition.[11]

    • Mobile Phase : The mobile phase composition, often a mix of an organic solvent like methanol with an aqueous buffer, influences the interactions between the analyte and the CSP.[12] Direct analysis without derivatization is a significant advantage, avoiding potential racemization during sample preparation.[12]

  • Strengths : The only reliable HPLC method for quantifying enantiomeric purity. Direct methods are available, simplifying the workflow.

  • Limitations : CSPs are more expensive and can be less robust than standard reversed-phase columns. Method development can be more specialized.

At-a-Glance Method Comparison

The table below summarizes the key attributes of each HPLC method for the analysis of N-acryloyl amino acids.

Parameter Reversed-Phase HPLC (RP-HPLC) Ion-Exchange Chromatography (IEC) Chiral HPLC
Primary Separation Principle HydrophobicityNet ChargeStereochemistry (Chirality)
Typical Stationary Phase C18, C8 (nonpolar)Sulfonic acid (cation), Quaternary amine (anion)Macrocyclic glycopeptide, Cinchona alkaloid
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (TFA, Formic Acid)Aqueous buffers with pH or salt gradientsOrganic solvent (e.g., Methanol) with aqueous buffer/additive
Primary Application General purity, separation of non-ionic impurities, stability testingSeparation of charged impurities (e.g., free amino acids, hydrolyzed species)Determination of enantiomeric excess (e.e.), separation of D/L isomers
Key Strength Versatility, robustness, wide applicabilityHigh specificity for charged species, matrix toleranceUniquely capable of resolving enantiomers
Key Limitation Cannot separate enantiomersSensitive to pH and ionic strength, more complex developmentHigher column cost, more specialized application

A Validated Protocol: RP-HPLC Method for Purity of N-Acryloyl-Leucine

This protocol describes a self-validating system for determining the purity of N-acryloyl-leucine, a common hydrophobic monomer. The causality behind each step is explained to ensure technical understanding and adaptability.

Instrumentation and Reagents
  • HPLC System : Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Rationale: A standard C18 phase provides robust hydrophobic retention, and the Eclipse Plus line offers excellent peak shape for basic and acidic compounds.

  • Mobile Phase A : 0.1% (v/v) Formic Acid in Water.

    • Rationale: Formic acid ensures the carboxyl group is protonated, leading to better peak shape, and is MS-compatible.

  • Mobile Phase B : 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a strong organic solvent providing good elution strength and low viscosity.

  • Sample Diluent : 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions
Parameter Setting Rationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnsures retention time stability and reproducibility.
Detection Wavelength 210 nmThe acryloyl moiety exhibits absorbance at lower UV wavelengths.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Gradient Program Time (min)%B
0.020
15.080
15.120
20.020
Sample and Standard Preparation
  • Standard Preparation : Accurately weigh ~10 mg of N-acryloyl-leucine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~1.0 mg/mL.

  • Sample Preparation : Prepare the test sample in the same manner as the standard.

System Suitability and Analysis
  • System Suitability : Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • Rationale: This confirms the precision and stability of the HPLC system before analyzing samples.[15][16]

  • Analysis : Inject a blank (diluent), followed by the standard and sample solutions.

  • Purity Calculation : Determine the purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing Workflows and Logic

Diagrams provide an intuitive understanding of complex processes. The following have been generated using Graphviz to illustrate the experimental workflow and the logic for method selection.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibrate System Equilibration MobilePhase->Equilibrate SamplePrep Sample & Standard Preparation (1 mg/mL) SST System Suitability (5 Injections, RSD <= 2%) SamplePrep->SST Analysis Sample Injection SST->Analysis Integrate Peak Integration Analysis->Integrate Calculate Purity Calculation (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: RP-HPLC workflow for N-acryloyl amino acid purity assessment.

Method Selection Logic Diagram

Caption: Decision tree for selecting the optimal HPLC method.

References

  • Galaverna, G., & Sforza, S. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Methods in Molecular Biology, 828, 459-470. [Link]

  • SIELC Technologies. (n.d.). Separation of N-Acryloyl-tris(hydroxymethyl)aminomethane on Newcrom R1 HPLC column. SIELC.[Link]

  • Heilmann, S. M., & Rasmussen, J. K. (1987). Method of preparing N-acryloyl-α-amino acids. U.S.
  • Al-Rimawi, F. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 7(33), 29232–29239. [Link]

  • Klis, S., et al. (2014). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 79(7), 839-851. [Link]

  • Heilmann, S. M., & Rasmussen, J. K. (1991). Method of preparing n-acryloyl-alpha-amino acids.
  • Samanidou, V., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. [Link]

  • Wang, X., et al. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 9(20), 2733-2745. [Link]

  • Mursalin, H., et al. (2018). Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. Polymers, 10(11), 1218. [Link]

  • LCGC International. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. LCGC International. [Link]

  • Klis, S., et al. (2014). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]

  • Wang, X., et al. (2018). Precise synthesis of poly(: N -acryloyl amino acid) through photoinduced living polymerization. Western Sydney University ResearchDirect. [Link]

  • Kodama, S., et al. (2002). Chiral separation by electrokinetic capillary chromatography using newly synthesized linear polymers containing L-amino acid moieties. Journal of Chromatography A, 942(1-2), 155-164. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Naz, A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. International Research Journal of Pharmacy, 8(1), 1-7. [Link]

  • Gray, M. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Application Note. [Link]

  • Maisano, F., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate. [Link]

  • Bada, J., et al. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA. [Link]

  • Agilent Technologies. (2014). Ion-ExchangE chromatography for BIomolEculE analysIs. How-to Guide. [Link]

  • Csapó, J., et al. (2006). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20. [Link]

Sources

Validation

Thermal Degradation Profile: Poly(N-acryloylaspartic acid) (PAspAA)

This guide provides an in-depth technical analysis of the thermal degradation profile of poly(N-acryloylaspartic acid) (PAspAA) . It is structured to assist researchers in characterizing this functional polymer, distingu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal degradation profile of poly(N-acryloylaspartic acid) (PAspAA) . It is structured to assist researchers in characterizing this functional polymer, distinguishing its behavior from structural analogues, and validating its stability for drug delivery and hydrogel applications.

Executive Technical Summary

Poly(N-acryloylaspartic acid) (PAspAA) is a stimuli-responsive polyelectrolyte combining a robust vinyl backbone with the functionality of aspartic acid. Its thermal degradation profile is distinct from its precursors, characterized by a three-stage decomposition mechanism . Unlike simple poly(acrylic acid) (PAA), PAspAA undergoes a complex side-chain cyclization (imide/anhydride formation) prior to main-chain scission.

  • Critical Stability Threshold: Stable up to ~200°C (excluding solvent loss).

  • Primary Degradation Mechanism: Intra/Inter-molecular cyclization of pendant aspartic acid moieties followed by backbone depolymerization.

  • Key Differentiator: Higher char yield than PAA due to nitrogen-containing pseudo-ladder structures formed during Stage II degradation.

Comparative Material Analysis

To interpret the TGA of PAspAA accurately, it must be benchmarked against its structural parents: Poly(acrylic acid) (PAA) (backbone analogue) and Poly(aspartic acid) (PASP) (functional analogue).

FeaturePoly(N-acryloylaspartic acid) (PAspAA)Poly(acrylic acid) (PAA)Poly(aspartic acid) (PASP)
Backbone C-C Vinyl Chain (Non-biodegradable)C-C Vinyl ChainPolyamide (Biodegradable)
Side Chain N-substituted Aspartic Acid (2x -COOH)Carboxyl (-COOH)Carboxyl (-COOH)

(Degradation)
~200–220°C ~200–250°C~180–200°C
Stage II Event Imide/Anhydride Ring FormationAnhydride FormationPolysuccinimide Formation
Residue at 600°C High (~30-40%) due to N-heterocyclesLow (<10%)Low (<5%)

Detailed Thermal Degradation Mechanism

The thermal breakdown of PAspAA is not a random scission event but a stepwise chemical evolution.

Stage I: Desorption (Ambient to 150°C)
  • Mass Loss: 5–12% (highly dependent on hygroscopicity).

  • Mechanism: Release of physically adsorbed water and bound solvent. PAspAA is highly hydrophilic; "dry" samples will rapidly reabsorb moisture.

  • Diagnostic: This step is endothermic and reversible.

Stage II: Cyclization & Side-Chain Reactions (200°C – 320°C)
  • Mass Loss: 20–30%.[1]

  • Mechanism: This is the signature degradation footprint of PAspAA.

    • Anhydride Formation: Adjacent carboxylic acid groups on the aspartic side chain dehydrate to form 5-membered cyclic anhydrides.

    • Imidization: The amide nitrogen of the linker attacks the terminal carboxyl group, forming a succinimide ring (similar to the thermal synthesis of polysuccinimide).

  • Gaseous Byproducts:

    
    , 
    
    
    
    .
Stage III: Backbone Scission & Carbonization (>350°C)
  • Mass Loss: >40%.

  • Mechanism: Random scission of the C-C vinyl backbone and breakdown of the newly formed cyclic rings.

  • Outcome: Release of

    
    , 
    
    
    
    , and short-chain hydrocarbons.[2] Formation of a graphitic char residue.
Mechanistic Pathway Diagram

The following diagram illustrates the competitive cyclization pathways that define the thermal stability of PAspAA.

PAspAA_Degradation Polymer Native PAspAA (Vinyl Backbone + Asp Side Chain) Stage1 Stage I (<150°C) Dehydration Polymer->Stage1 Loss of bound water Intermed Dehydrated Polymer Stage1->Intermed Stage2_A Path A: Anhydride Formation (-H2O) Intermed->Stage2_A ~200°C Stage2_B Path B: Imide Cyclization (-H2O / -NH3) Intermed->Stage2_B ~210°C StableStruct Cyclic Imide/Anhydride 'Ladder' Structures Stage2_A->StableStruct Stage2_B->StableStruct Stage3 Stage III (>350°C) Backbone Scission StableStruct->Stage3 Thermal Cracking Residue Carbonaceous Char Stage3->Residue

Caption: Thermal degradation pathways of PAspAA showing competitive side-chain cyclization (Stage II) prior to backbone failure.

Experimental Protocol: Self-Validating TGA

To generate reproducible data for PAspAA, strict adherence to sample preparation is required due to its hygroscopic nature.

Reagents & Equipment[3][4][5]
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Purge Gas: High-purity Nitrogen (

    
    ) at 40-60 mL/min.
    
  • Crucible: Platinum (preferred for high heat) or Alumina. Avoid Aluminum if going >600°C.

Step-by-Step Workflow
  • Pre-Conditioning (Critical):

    • PAspAA retains water tenaciously. Do not rely on "shelf-dry" samples.

    • Validation Step: Dry sample in a vacuum oven at 40°C for 24 hours prior to analysis.

  • Loading:

    • Load 5–10 mg of sample. Spread evenly to prevent thermal gradients.

  • Method Programming:

    • Isothermal Hold: Heat to 120°C and hold for 10 minutes. Reason: To remove residual moisture in-situ and establish a "Dry Weight" baseline.

    • Dynamic Ramp: Ramp from 120°C to 700°C at 10°C/min.

  • Data Processing:

    • Normalize weight (

      
      ) at the end of the isothermal hold (approx. 120°C). This eliminates the variable solvent content from the stability calculation.
      
    • Calculate the First Derivative (DTG) to identify the exact inflection points of Stage II and Stage III.

TGA Workflow Diagram

TGA_Protocol cluster_TGA TGA Instrument Program Start Start: PAspAA Sample Prep Vacuum Dry (40°C, 24h) Start->Prep Load Load 5-10mg into Pt Crucible Prep->Load Iso Isothermal Hold 120°C for 10 min (Removes bound water) Load->Iso Ramp Dynamic Ramp 10°C/min to 700°C (N2 Atmosphere) Iso->Ramp Analysis Data Analysis: Normalize mass at 120°C Plot Weight % & DTG Ramp->Analysis

Caption: Validated TGA workflow ensuring moisture removal does not skew degradation onset data.

Comparative Data Summary

The following table summarizes expected values based on the structural homology of N-substituted acrylamides and poly(carboxylic acids).

ParameterPAspAA (Target)PAA (Benchmark)Interpretation
Moisture Loss 8–12%5–8%PAspAA is more hygroscopic due to dual carboxyl/amide groups.

(Onset)
215°C 230°CSlightly lower stability due to labile amide-carboxyl interaction.

(Stage II)
260°C 250°CFormation of cyclic imides (PAspAA) vs anhydrides (PAA).

(Stage III)
410°C 400°CMain chain scission; similar vinyl backbone stability.
Char Residue High (>30%) Low (<10%)Nitrogen content in PAspAA promotes char formation.

Application Insight: For drug delivery systems requiring sterilization, PAspAA is stable under standard autoclaving conditions (121°C) but will degrade if exposed to dry heat >180°C.

References

  • Poly(acrylic acid)

    • Dubinsky, S., et al. (2004). "Thermal degradation of poly(acrylic acid) containing copper nitrate.
    • Source:

  • Poly(N-acryloyl amino acids)

    • Mori, H., et al. (2010). "Precise synthesis of poly(N-acryloyl amino acid)
    • Source:

  • Poly(aspartic acid)

    • Németh, D., et al. (2019). "Hydrogels Based on Poly(aspartic acid): Synthesis and Applications.
    • Source:

  • Poly(N-isopropylacrylamide) (PNIPAM)

    • Gola, A., et al. (2023).[3] "Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide." Polymers (MDPI).

    • Source:

  • General TGA Methodology for Hydrophilic Polymers

    • Menczel, J. D., & Prime, R. B. (2009). "Thermal Analysis of Polymers: Fundamentals and Applications." Wiley.[4]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(Prop-2-enamido)butanedioic Acid

[1] Executive Summary 2-(Prop-2-enamido)butanedioic acid (commonly referred to as N-Acryloylaspartic acid ) presents a dual-hazard profile: it carries the neurotoxic potential of the acrylamide moiety and the corrosivity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(Prop-2-enamido)butanedioic acid (commonly referred to as N-Acryloylaspartic acid ) presents a dual-hazard profile: it carries the neurotoxic potential of the acrylamide moiety and the corrosivity of a dicarboxylic acid.[1] Improper disposal can lead to uncontrolled polymerization (exothermic reaction) or environmental neurotoxin release.

This guide supersedes generic "organic acid" disposal methods. You must treat this compound as a high-priority reactive toxicant .[1] The protocols below prioritize off-site thermal destruction over in-lab treatment to ensure maximum compliance with RCRA and safety standards.

Part 1: Hazard Profiling & Technical Justification

To dispose of this chemical safely, you must understand its functional reactivity. We are not merely discarding a "chemical"; we are managing a reactive monomer.

Functional GroupHazard ClassOperational Implication
Acrylamide Moiety (

)
Neurotoxin / Sensitizer Readily absorbs through skin.[1] Cumulative neurotoxicity.[1] Must be destroyed via incineration.
Vinyl Group (

)
Reactive / Polymerizable Risk of spontaneous exothermic polymerization in waste containers if initiators (peroxides, UV) are present.[1]
Carboxylic Acid (

)
Corrosive (pH < 2) Incompatible with bases and oxidizers.[1] Can mobilize heavy metals if disposed of in non-compliant containers.

Critical Warning: Do not mix this waste with oxidizers (e.g., nitric acid, peroxides) or initiators (e.g., TEMED, APS) in a closed waste container.[1] This can trigger a "runaway" polymerization reaction, leading to container rupture.

Part 2: Waste Segregation & Containerization

Effective disposal begins at the bench. Use the following decision matrix to categorize your waste streams.

DOT Diagram: Waste Decision Logic

WasteFlow Start Waste Generation: 2-(Prop-2-enamido)butanedioic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag (LDPE) Label: 'Toxic Solid' Solid->SolidAction ConcCheck Concentration? Liquid->ConcCheck Final Off-Site Incineration (Clean Harbors/Veolia) SolidAction->Final HighConc High Conc. (>5%) ConcCheck->HighConc Trace Trace / Wash Buffer ConcCheck->Trace LiquidContainer HDPE Carboy Label: 'Toxic Acidic Organic' HighConc->LiquidContainer Decon Chemical Decontamination (Persulfate Method) Trace->Decon Stabilize Add Stabilizer (e.g., Hydroquinone) if storing >30 days LiquidContainer->Stabilize Stabilize->Final Decon->Final

Caption: Decision tree for segregating solid vs. liquid waste streams to prevent polymerization risks.

Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, weighing errors, spill cleanup solids.

  • Primary Containment: Place the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but discouraged due to breakage risks.[1]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "2-(Prop-2-enamido)butanedioic acid" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Corrosive".[2]

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag to contain any dust.

  • Disposal Path: Hand over to EHS for incineration .[1]

    • Why Incineration? Landfilling acrylamide derivatives is irresponsible due to high water solubility and leaching potential. Thermal destruction ensures the neurotoxic pharmacophore is obliterated.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC waste, washing solvents.[1]

  • Container Selection: Use HDPE carboys . Avoid metal containers (acids corrode metal) and avoid reusing oxidizer containers.[1]

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize in the waste container unless you have a cooled, stirred setup. Heat of neutralization can trigger polymerization.

    • Best Practice: Dispose of as "Acidic Organic Waste" without in-lab neutralization.[1] Let the professional waste handler manage the pH.

  • Stabilization (Long-term Storage): If the waste carboy will sit for >30 days, add a radical inhibitor (e.g., Hydroquinone or MEHQ ) at 100 ppm to prevent spontaneous polymerization.[1]

  • Segregation: NEVER mix with:

    • Azides (forms explosive azides with acid).[1]

    • Peroxides/Nitric Acid (triggers explosion/polymerization).[1]

Protocol C: Surface Decontamination (The "Persulfate" Method)

Applicability: Cleaning glassware, benchtop spills, and trace residues.

This method chemically modifies the acrylamide double bond, rendering it into a safer polymer.

Reagents:

  • Solution A: 1.6% Potassium Persulfate (w/v) in water.[1]

  • Solution B: 1.6% Sodium Metabisulfite (w/v) in water.[1]

Procedure:

  • Apply: Spray Solution A on the contaminated surface/glassware.

  • Activate: Immediately spray Solution B on the same area.

  • Wait: Allow to sit for 30 minutes . The mixture will generate free radicals that initiate polymerization of the acrylamide residue, turning it into a non-neurotoxic solid/film.

  • Clean: Wipe with wet paper towels.

  • Dispose: Collect paper towels as Hazardous Solid Waste (Protocol A).[1] Note: While the polymer is safer, standard lab compliance requires treating all chemical cleanup materials as hazardous.

Part 4: Emergency Response (Spills)

Scenario: 50g jar of powder drops and shatters.

  • Evacuate & Isolate: Acrylamide dust is a severe inhalation hazard.[3] Evacuate the immediate area.

  • PPE Upgrade: Don double nitrile gloves, lab coat, and N95 or P100 respirator . Do not clean powder without respiratory protection.

  • Wet Method: Do not dry sweep (creates dust).[1] Cover the spill with wet paper towels (water or Protocol C solutions) to dampen the powder.

  • Scoop: Scoop the damp mass into a waste container.

  • Decontaminate: Apply Protocol C to the floor surface.

References
  • National Institutes of Health (PubChem). (2025). (E)-but-2-enedioic acid;prop-2-enamide | C7H9NO5.[1][4] PubChem Compound Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (40 CFR Part 261). RCRA Regulations.[5] Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

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